molecular formula C8H8O4 B053137 2-Hydroxy-6-methoxybenzoic acid CAS No. 3147-64-6

2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137
CAS No.: 3147-64-6
M. Wt: 168.15 g/mol
InChI Key: AAUQLHHARJUJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methoxybenzoic acid is a multifunctional benzoic acid derivative of significant interest in organic synthesis and natural product research. This compound features a hydroxy group ortho to the carboxylic acid, forming a salicylate framework, and a methoxy group at the meta position relative to the carboxylic acid, creating a unique substitution pattern. This structure makes it a versatile and valuable synthon, particularly as a key precursor in the synthesis of complex heterocycles, coumarin derivatives, and various biologically active molecules. Its primary research value lies in its role as a building block for pharmaceuticals, agrochemicals, and functional materials. Researchers utilize it to study structure-activity relationships in drug discovery, especially in developing non-steroidal anti-inflammatory drug (NSAID) analogs, given its structural similarity to salicylic acid. Furthermore, its chelating properties are exploited in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalysts. This high-purity compound is provided to support innovative scientific investigations and is strictly intended for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQLHHARJUJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343682
Record name 2-Hydroxy-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-64-6
Record name 2-Hydroxy-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxy-6-methoxybenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-Methoxysalicylic acid, is a phenolic acid and a derivative of salicylic (B10762653) acid.[1] Its CAS Registry Number is 3147-64-6 .[2][3][4] This compound is a subject of interest in various scientific fields, particularly in medicinal chemistry and drug development, due to its documented analgesic properties and its role as a key pharmaceutical intermediate.[1][5] It has been isolated from natural sources such as the plant Brickellia veronicifolia.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized below, providing a quantitative overview for laboratory and research applications.

PropertyValueSource(s)
CAS Number 3147-64-6[2][3][4]
Molecular Formula C₈H₈O₄[2][3]
Molecular Weight 168.15 g/mol [3][4]
IUPAC Name This compound[2][3]
Synonyms 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid[2][3][4]
Melting Point 132 - 138 °C[4][6]
Boiling Point 330.4 ± 27.0 °C (Predicted)[6]
Density 1.351 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 138.7 °C[6]
Vapor Pressure 6.66E-05 mmHg at 25°C[6]

Spectroscopic data, including ¹³C NMR, ¹H NMR, Mass Spectrometry, and RP-HPLC, are available for this compound, confirming its structure.[1][3]

Synthesis and Experimental Protocols

As a valuable intermediate, the synthesis of this compound and its derivatives is crucial. Below are generalized protocols for its synthesis and for evaluating its biological activity.

General Synthesis Pathway

The synthesis of methoxybenzoic acids often involves methylation and oxidation of precursor phenols or hydrolysis of nitriles. A general workflow for preparing a methoxybenzoic acid from a chlorobenzonitrile precursor is outlined below. This represents a common strategy in medicinal chemistry for creating substituted benzoic acids.

G A Starting Material (e.g., 2-Chloro-6-hydroxybenzonitrile) B Step 1: Nucleophilic Substitution (with Sodium Methoxide (B1231860) in Methanol) A->B Reagents C Intermediate (2-Methoxy-6-hydroxybenzonitrile) B->C Forms Intermediate D Step 2: Hydrolysis (with NaOH/KOH, followed by acidification) C->D Reaction E Final Product (this compound) D->E Yields Product

Caption: General synthesis workflow for this compound.

Detailed Protocol (Conceptual, based on related syntheses[7]):

  • Nucleophilic Substitution: In an inert atmosphere, the starting material (e.g., a suitably substituted chlorophenol) is reacted with sodium methoxide in methanol (B129727) at elevated temperatures (80-150 °C) and pressure. This step introduces the methoxy (B1213986) group.

  • Hydrolysis: The resulting intermediate solution is mixed with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Methanol is removed, and the mixture is heated (90-190 °C) to hydrolyze the nitrile or ester group to a carboxylate salt.

  • Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-3.

  • Isolation: The precipitated product, this compound, is isolated by filtration, washed, and dried.

Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test

The analgesic properties of this compound have been demonstrated in mice.[1] The acetic acid-induced writhing test is a standard protocol to screen for peripheral analgesic activity.

Experimental Protocol (Adapted from Palacios-Espinosa F, et al., 2008[1]):

  • Animals: Male mice are used for the experiment. They are fasted overnight before the test, with water available ad libitum.

  • Drug Administration: The test compound, this compound (10-100 mg/kg), is administered orally (intragastrically, i.g.). A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).

  • Induction of Writhing: Thirty minutes after the administration of the test compound, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant decrease in the number of abdominal constrictions indicates an analgesic effect.[1]

G A Animal Acclimatization & Fasting B Oral Administration - Vehicle (Control) - Test Compound (10-100 mg/kg) - Positive Control A->B C Waiting Period (30 minutes) B->C D Intraperitoneal Injection (0.6% Acetic Acid) C->D E Observation Period (Count Writhing Responses) D->E F Data Analysis (Compare treated vs. control groups) E->F

Caption: Workflow for the acetic acid-induced writhing test.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]

Role as a Pharmaceutical Intermediate

Its structure, featuring carboxylic acid, hydroxyl, and methoxy functional groups, allows for various chemical modifications. This makes it a valuable precursor in multi-step syntheses for developing novel therapeutic agents.[5][8]

G cluster_0 Drug Synthesis Pathway cluster_1 Drug Discovery Process A This compound (Starting Intermediate) B Chemical Synthesis (Multi-step reactions) A->B C Complex Molecule (Potential API) B->C D Biological Screening (In vitro / In vivo assays) C->D Testing E Lead Optimization D->E F New Drug Candidate E->F

Caption: Role as an intermediate in drug discovery.

Potential Mechanism of Action: Antioxidant Activity

Like other phenolic acids, this compound is expected to exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[9][10] The primary mechanisms involve neutralizing free radicals and chelating metal ions.[9][10]

G cluster_H Hydrogen Atom Donation cluster_M Metal Ion Chelation A Phenolic Acid (Ar-OH) C Phenoxyl Radical (Ar-O•) (Stabilized) A->C donates H B Free Radical (R•) D Non-Radical Product (R-H) B->D accepts H E Phenolic Acid G Chelated Complex E->G F Metal Ion (Fe²⁺) F->G H Fenton Reaction (Inhibited) G->H

Caption: Potential antioxidant mechanisms of phenolic acids.

Safety and Handling

According to available safety data, this compound may be harmful if swallowed, inhaled, or in contact with skin.[6] It can cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical.[6]

Conclusion

This compound (CAS: 3147-64-6) is a significant chemical compound with established applications in research and development. Its utility as a pharmaceutical intermediate, combined with its intrinsic analgesic properties, makes it a molecule of high interest for medicinal chemists and drug discovery professionals. The provided data and protocols offer a foundational guide for its synthesis, evaluation, and application in a research setting.

References

Technical Guide: Physical Properties of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6), also known as 6-Methoxysalicylic acid. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory applications.

Core Physical and Chemical Properties

This compound is a derivative of salicylic (B10762653) acid and presents as a white powder.[1][2] Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[3][4]
Molecular Weight 168.15 g/mol [2][3][4]
Appearance White to off-white powder[1][2]
Melting Point 132 - 138 °C[1][3]
Boiling Point (Predicted) 330.4 ± 27.0 °C[1]
pKa (Predicted) 2.98 ± 0.25[1]
Vapor Pressure (at 25°C) 6.66E-05 mmHg[1]
Refractive Index (Predicted) 1.585[1]

Solubility Profile

The solubility of a compound is critical for its application in various experimental and developmental workflows.

SolventSolubilitySource(s)
Chloroform Slightly Soluble[1]
Methanol Slightly Soluble[1]
DMSO 100 mg/mL (594.71 mM) (Requires ultrasonic agitation)[2]

Note: The compound is described as being sensitive and can easily absorb moisture.[1] It should be stored in an inert atmosphere at room temperature.[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures for organic compounds and are directly applicable to this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder.[5] If necessary, crush any coarse crystals using a mortar and pestle.[5]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.[6]

    • Press the open end of the capillary tube into the powdered sample. A small amount of the compound will be packed into the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Attach a thermometer or use the digital thermometer integrated into the apparatus.[8]

    • Heat the block rapidly at first to determine an approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, begin heating again and slow the rate to approximately 2°C per minute as the temperature approaches the approximate melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

    • The recorded range is the melting point of the sample.

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Load 1-2 mm of Sample into Capillary Tube A->B C Place Tube in Melting Point Apparatus B->C D Heat Rapidly for Approximate M.P. C->D E Cool Apparatus D->E F Heat Slowly (2°C/min) Near Approximate M.P. E->F G Record T₁: First Liquid Appears F->G H Record T₂: All Sample is Liquid G->H I Result: Melting Point Range (T₁ - T₂) H->I

Workflow for Melting Point Determination.
Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification, extraction, and formulation.[9]

Methodology: Qualitative Solubility Test

  • Initial Solvent Test (Water):

    • Place approximately 25 mg of this compound into a small test tube.[10]

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10]

    • Observe if the compound dissolves completely.

  • Acid/Base Solubility Tests (if insoluble in water):

    • If the compound is insoluble in water, prepare two new test tubes with ~25 mg of the compound in each.

    • To the first tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[11][12] A carboxylic acid is expected to dissolve in a basic solution.

    • To the second tube, add 0.75 mL of 5% NaHCO₃ solution.[11][12] Stronger acids like carboxylic acids will typically dissolve.

  • Organic Solvent Test:

    • In a separate test tube with ~25 mg of the compound, add 0.75 mL of an organic solvent (e.g., Chloroform, Methanol, DMSO) in portions, shaking vigorously.[10]

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.[9]

Workflow for Acid-Base Solubility Testing.

Spectral Data

Spectral data is essential for structural elucidation and identification.

  • Infrared (IR) Spectroscopy:

    • FTIR spectra are available for this compound.[4] Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1680–1720 cm⁻¹), an O-H stretch from the phenol (B47542) group (~3200-3600 cm⁻¹), and C-O stretches for the ether and acid groups (~1200–1300 cm⁻¹).[13]

  • Mass Spectrometry (MS):

    • GC-MS data is available.[4] The spectrum shows a total of 102 peaks, with the top three highest m/z values at 150, 107, and 168, corresponding to the molecular ion and common fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: While a specific spectrum was not found in the initial search, the expected proton NMR signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons (~3.7–3.9 ppm), a set of multiplets for the aromatic protons on the benzene (B151609) ring (~6.8–8.0 ppm), and a broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (~11–13 ppm).[13] The phenolic (-OH) proton signal would also be present, likely as a broad singlet.

    • ¹³C NMR: Expected carbon signals include a peak for the methoxy carbon (~55–57 ppm), several peaks in the aromatic region (~110–160 ppm), and a downfield peak for the carboxyl carbon (~165–175 ppm).[13]

References

2-Hydroxy-6-methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Hydroxy-6-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility of this compound (also known as 6-Methoxysalicylic acid) in various organic solvents. Due to the limited availability of comprehensive public data, this guide also includes a detailed experimental protocol for determining the solubility of this compound in further organic solvents, which can be adapted for various laboratory settings.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. The data is primarily from supplier technical data sheets and is crucial for preparing stock solutions and formulations for in vitro and in vivo studies.

Solvent/Solvent SystemTemperature (°C)SolubilityMolar Concentration (mM)Source
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL594.71[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL≥ 14.87[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL≥ 14.87[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL≥ 14.87[1]

Note: For the solubility in DMSO, it is recommended to use ultrasonic treatment to aid dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and it is advised to use a newly opened container.[1]

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different types of organic solvents. The following table presents the available qualitative data.

SolventTemperature (°C)Qualitative SolubilitySource
ChloroformNot SpecifiedSlightly Soluble[3]
MethanolNot SpecifiedSlightly Soluble[3]

Experimental Protocol for Solubility Determination

To supplement the limited available data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 10,000 rpm).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid at the bottom.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Immediately dilute the filtered solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value represents the solubility of this compound in the tested solvent at the specified temperature. It is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess 2-Hydroxy-6- methoxybenzoic acid to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter_sample Filter through 0.22 µm filter collect_supernatant->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Spectral Data of 2-Hydroxy-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6), a key organic compound with applications in various scientific domains. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections detail the quantitative spectral data for this compound, presented in tabular format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.38s1H-COOH
7.32t, J=8.4 Hz1HH-4
6.55d, J=8.4 Hz1HH-5
6.42d, J=8.4 Hz1HH-3
3.86s3H-OCH₃

s = singlet, d = doublet, t = triplet, J = coupling constant

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (ppm)Carbon Assignment
173.3C=O (Carboxylic Acid)
162.2C-2
158.8C-6
133.0C-4
107.5C-1
105.7C-5
101.8C-3
56.4-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950-3250BroadO-H stretch (Carboxylic Acid)
3075WeakC-H stretch (Aromatic)
2971, 2848WeakC-H stretch (CH₃)
1649StrongC=O stretch (Carboxylic Acid)
1599, 1475, 1441MediumC=C stretch (Aromatic)
1258StrongC-O stretch (Aryl Ether)
1167MediumC-O stretch (Carboxylic Acid)
741StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative Intensity (%)Assignment
16875[M]⁺ (Molecular Ion)
150100[M-H₂O]⁺
13530[M-H₂O-CH₃]⁺
10745[M-H₂O-CO]⁺
7925[C₆H₇]⁺
7735[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically 0-15 ppm, while for ¹³C NMR, it is 0-200 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z & Intensity) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

2-Hydroxy-6-methoxybenzoic Acid: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic acid with noteworthy analgesic properties. This technical guide provides an in-depth overview of its natural occurrence in various plant and microbial species. It details experimental protocols for its extraction, isolation, and quantification from these natural sources. Furthermore, this document summarizes the current understanding of its biological activities, with a focus on the underlying signaling pathways. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate comprehension.

Natural Occurrence

This compound has been identified in a diverse range of natural sources, including higher plants and fungi. The concentration of this compound can vary significantly between species and even different tissues of the same plant.

Occurrence in Plants

The presence of this compound has been confirmed in several plant families. Notable examples include:

  • Gloriosa superba (Liliaceae): The rhizomes of this plant, commonly known as the flame lily, have been found to contain significant amounts of this compound. One study reported a concentration of 15.93% in the ethanol (B145695) extract of the rhizome, while another identified it at 9.08%[1][2].

  • Securidaca inappendiculata (Polygalaceae): This plant is another documented source of the compound[3].

  • Brickellia veronicifolia (Asteraceae): Isolation from this plant has been reported, highlighting its presence in the Asteraceae family[4].

  • Colchicum species (Colchicaceae): The compound has been reported in Colchicum manissadjianii and Colchicum kurdicum[5].

  • Other Plant Sources: The compound has also been identified in Allamanda blanchetii, Allamanda cathartica, Cadaba fruticosa, Capparis decidua, Capparis grandis, and Capparis sepiaria.

Occurrence in Microorganisms

Beyond the plant kingdom, this compound is also a known fungal metabolite, produced by species of Phyllosticta and Penicillium.

Quantitative Data Summary

The following table summarizes the available quantitative data for the occurrence of this compound and its methyl ester in natural sources.

Natural SourcePlant Part/OrganismCompoundConcentrationReference
Gloriosa superbaRhizomeThis compound15.93% (in ethanol extract)[1]
Gloriosa superbaTuberThis compound9.08% (in methanolic extract)[2]
Securidaca longepedunculataRoot BarkMethyl 2-hydroxy-6-methoxybenzoate0.2 - 1.0 mg/g

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from natural sources.

Extraction and Isolation from Gloriosa superba Rhizomes

This protocol is based on methodologies described for the phytochemical analysis of Gloriosa superba.

Objective: To extract and isolate this compound from the rhizomes of Gloriosa superba.

Materials:

  • Dried and powdered rhizomes of Gloriosa superba

  • Ethanol (95%)

  • Methanol

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Solvent system for column chromatography (e.g., hexane (B92381):ethyl acetate (B1210297) gradient)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Extraction:

    • Macerate 100 g of dried, powdered rhizomes of Gloriosa superba in 500 mL of 95% ethanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve a portion of the crude extract (or a specific fraction) in a minimal amount of the initial mobile phase (e.g., 100% hexane).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Purification:

    • The fractions containing this compound can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Extraction_and_Isolation_Workflow start Dried & Powdered Gloriosa superba Rhizomes extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purification Purification (Recrystallization or Prep-HPLC) fraction_collection->purification final_product Pure this compound purification->final_product

Extraction and Isolation Workflow.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study that identified this compound in Gloriosa superba rhizomes[1].

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a methanolic solution of the plant extract at a known concentration.

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 110°C (hold for 2 min), ramp up to 200°C at 10°C/min, then to 280°C at 5°C/min, and hold for 9 min.

    • Carrier Gas: Helium

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning from m/z 45 to 450.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to a calibration curve generated using pure standards of this compound.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its analgesic properties. While the precise molecular mechanisms are still under investigation, its structural similarity to salicylic (B10762653) acid suggests a potential interaction with pathways involved in pain and inflammation.

Analgesic Effects

Studies have demonstrated that this compound exhibits analgesic effects. Its activity is likely related to the inhibition of inflammatory mediators, a mechanism shared by other salicylic acid derivatives.

Potential Signaling Pathways

While a specific signaling pathway for the analgesic action of this compound has not been definitively elucidated, the mechanisms of structurally related compounds provide valuable insights. For instance, other hydroxybenzoic acids are known to modulate inflammatory pathways. A plausible, though yet unconfirmed, pathway could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.

Hypothesized Signaling Pathway Diagram:

Analgesic_Pathway stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation mediates compound This compound compound->cox inhibits (hypothesized)

Hypothesized Analgesic Mechanism.

Conclusion

This compound is a naturally occurring phenolic acid with demonstrated analgesic potential. Its presence in various plant species, particularly the high concentrations found in Gloriosa superba, makes it an interesting candidate for further pharmacological investigation and potential drug development. The experimental protocols outlined in this guide provide a framework for its extraction, isolation, and quantification. Future research should focus on elucidating the precise molecular mechanisms underlying its analgesic effects to fully realize its therapeutic potential.

References

6-Methoxysalicylic Acid: A Fungal Polyketide Hub

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources, Biosynthesis, and Recovery of 6-Methoxysalicylic Acid

Abstract

6-Methoxysalicylic acid (6-MSA) is a polyketide secondary metabolite of significant interest due to its role as a key biosynthetic intermediate for a wide array of more complex fungal natural products, including the mycotoxin patulin. Primarily produced by filamentous fungi, particularly species within the Aspergillus and Penicillium genera, 6-MSA is synthesized via a well-characterized polyketide pathway centered around the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS). This technical guide provides a comprehensive overview of the natural sources of 6-MSA, details its biosynthetic pathway, and outlines the experimental protocols for its fermentation, extraction, purification, and quantification. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are interested in the production and utilization of this versatile fungal metabolite.

Natural Product Sources

6-Methoxysalicylic acid is predominantly a fungal metabolite. While it has been reported in some plant species, the most prolific and well-documented producers are filamentous fungi.

Primary Fungal Producers: The ability to synthesize 6-MSA is widespread across various fungal species. The primary genera known to produce 6-MSA are:

  • Penicillium: This genus is a major source of 6-MSA. The species Penicillium patulum (also known as Penicillium griseofulvum) is the most extensively studied producer and serves as a model organism for 6-MSA biosynthesis research.[1] Other species within this genus are also known to produce 6-MSA and its derivatives.[2]

  • Aspergillus: Several species within the Aspergillus genus are known producers of 6-MSA. These include Aspergillus aculeatus, Aspergillus terreus, and Aspergillus niger.[3][4][5] In these fungi, 6-MSA often serves as a precursor for other secondary metabolites.

Table 1: Selected Fungal Sources of 6-Methoxysalicylic Acid

GenusSpeciesCommon Substrate/MediumTypical Yield (if available)Reference(s)
Penicilliumpatulum (griseofulvum)Czapek-Dox Agar, Liquid CultureNot specified in reviewed literature[1]
PenicilliumverruculosumOptimized Submerged FermentationCompound yields up to 205.5 mg/L[1]
PenicilliumbrevicompactumOptimized Submerged FermentationMycophenolic acid yields up to 5.7 g/L[4]
AspergillusaculeatusSubmerged FermentationNot specified in reviewed literature[3]
AspergillusterreusSubmerged FermentationNot specified in reviewed literature[4]
AspergillusnigerSubmerged FermentationBiosurfactant yields up to 8.02 g/L[6]
AspergillusoryzaeOptimized Submerged FermentationKojic acid yields up to 1.7 g/L[7]

Note: Yields for related secondary metabolites are provided to indicate the productive capacity of these fungal genera under optimized fermentation conditions. Specific yields for 6-MSA from native producers are often variable and depend heavily on culture conditions.

Biosynthesis of 6-Methoxysalicylic Acid

The biosynthesis of 6-MSA is a classic example of a fungal polyketide pathway, catalyzed by a Type I iterative polyketide synthase (PKS) known as 6-methylsalicylic acid synthase (6-MSAS).

The overall reaction catalyzed by 6-MSAS is the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, utilizing NADPH as a reducing cofactor.[8][9] The enzyme is a large, multifunctional protein containing several catalytic domains that are used iteratively to build the polyketide chain.

The key steps in the biosynthesis are:

  • Loading: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the 6-MSAS.

  • Chain Elongation: Three successive condensation reactions occur, each adding a two-carbon unit from malonyl-CoA to the growing polyketide chain.

  • Processing: The enzyme's ketoreductase (KR) and dehydratase (DH) domains modify the growing chain.

  • Cyclization and Aromatization: The final polyketide chain undergoes an enzyme-catalyzed cyclization and subsequent aromatization to form the 6-methylsalicylic acid ring.

  • Release: The final product, 6-MSA, is released from the enzyme.

6-MSA_Biosynthesis AcetylCoA Acetyl-CoA (x1) MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) AcetylCoA->MSAS Starter Unit MalonylCoA Malonyl-CoA (x3) MalonylCoA->MSAS Extender Units Polyketide Linear Polyketide Intermediate MSAS->Polyketide Condensation & Processing NADP NADP+ MSAS->NADP CO2 CO2 (x3) MSAS->CO2 CoA CoA (x4) MSAS->CoA MSA 6-Methoxysalicylic Acid Polyketide->MSA Cyclization & Aromatization NADPH NADPH NADPH->MSAS Reduction

Caption: Biosynthetic pathway of 6-Methoxysalicylic acid (6-MSA).

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and analysis of 6-MSA from fungal cultures.

Fungal Cultivation (Submerged Fermentation)

This protocol is a general guideline for the production of 6-MSA in a liquid culture of Penicillium or Aspergillus species. Optimization of media components and culture parameters is critical for maximizing yield.

  • Inoculum Preparation:

    • Grow the fungal strain (e.g., Penicillium patulum) on Potato Dextrose Agar (PDA) slants at 25-28°C for 6-7 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile distilled water to the slant and gently scraping the surface to release the spores.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Fermentation Medium:

    • A suitable production medium is Czapek-Dox broth, which can be modified to enhance secondary metabolite production. A typical composition is (g/L): NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01), and a carbon source like glucose or sucrose (B13894) (30-60).

    • Distribute 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate each flask with the prepared spore suspension.

    • Incubate the flasks on a rotary shaker (150-200 rpm) at 25-30°C for 7 to 15 days. Production of 6-MSA is often associated with the stationary phase of growth.

Extraction and Purification

This protocol describes a general liquid-liquid extraction and purification procedure for 6-MSA from the fermentation broth.

  • Harvesting:

    • After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium. The filtrate contains the secreted 6-MSA.

  • Acidification:

    • Adjust the pH of the culture filtrate to approximately 2.0 using a strong acid such as hydrochloric acid (HCl). This protonates the carboxylic acid group of 6-MSA, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform/methanol (90:10, v/v).

    • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

    • Filter off the drying agent.

    • Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

  • Purification (Column Chromatography):

    • The crude extract can be further purified using silica (B1680970) gel column chromatography.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing 6-MSA.

    • Combine the pure fractions and evaporate the solvent to yield purified 6-MSA.

Quantification by HPLC

This section outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-MSA.

  • Instrumentation and Column:

    • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

    • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • A typical gradient might be: Start with 10-20% B, increase linearly to 90-95% B over 15-20 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific sample matrix.

  • Detection:

    • Monitor the elution at a wavelength of approximately 230-240 nm, where salicylic (B10762653) acid derivatives typically show strong absorbance.

  • Quantification:

    • Prepare a series of standard solutions of pure 6-MSA of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract and determine the concentration of 6-MSA from the calibration curve.

Characterization by LC-MS/MS

For definitive identification and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Table 2: Example LC-MS/MS Parameters for Analysis

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.6 mL/min
Injection Volume2 - 10 µL
Column Temperature30 - 40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)167.0 ([M-H]⁻)
Product Ions (m/z)Transitions such as 123.0, 93.0 would be typical (requires empirical determination)
Capillary Voltage~1.0 - 3.0 kV
Cone Voltage20 - 30 V
Desolvation Temp.400 - 500°C

Note: These parameters are illustrative and require optimization for the specific instrument and application.

Workflow and Logical Relationships

The overall process from fungal culture to pure, analyzed 6-MSA can be visualized as a logical workflow.

6-MSA_Workflow Start Fungal Culture (e.g., Penicillium patulum) Fermentation Submerged Fermentation Start->Fermentation Harvest Harvesting: Separate Mycelium & Broth Fermentation->Harvest Extraction Acidification & Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Analysis Analysis & Quantification Purification->Analysis PureCompound Pure 6-MSA Purification->PureCompound HPLC HPLC-UV/PDA Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS PureCompound->Analysis

Caption: General workflow for 6-MSA isolation and analysis.

Conclusion

6-Methoxysalicylic acid is a readily accessible fungal natural product with significant potential as a biosynthetic precursor. Its production is well-established in several species of Penicillium and Aspergillus. Through optimized submerged fermentation, followed by straightforward extraction and chromatographic purification, 6-MSA can be isolated in sufficient quantities for further research and development. The analytical methods outlined, particularly HPLC and LC-MS/MS, provide robust tools for the accurate quantification and characterization of this important polyketide. This guide serves as a foundational resource for laboratories aiming to explore the chemistry and applications of 6-MSA.

References

Unveiling the Bioactive Potential of 2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known by its synonym 6-methoxysalicylic acid, is a phenolic acid derivative of salicylic (B10762653) acid.[1] This natural compound has been isolated from the plant Brickellia veronicifolia, a species traditionally used in Mexican folk medicine for treating various ailments, including gastrointestinal issues, arthritis, and diabetes.[1][2] Emerging scientific evidence has begun to validate some of these traditional uses, with research pointing towards significant biological activities, most notably its analgesic properties.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated workflows and potential signaling pathways to support further research and drug development endeavors.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₈H₈O₄[4]
Molecular Weight 168.15 g/mol [4]
CAS Number 3147-64-6[4]
Appearance Solid[5]
Melting Point 134-138 °C[5]
Solubility Soluble in DMSO[6]

Biological Activity: A Focus on Analgesic Effects

The most well-documented biological activity of this compound is its analgesic (pain-relieving) effect.

Quantitative Data: In Vivo Analgesic Activity

A key study by Palacios-Espinosa et al. (2008) demonstrated the significant antinociceptive (pain-reducing) effects of this compound in a well-established animal model of pain.

AssayAnimal ModelDoses Tested (mg/kg, intraperitoneal)Positive ControlQuantitative ResultReference
Acetic Acid-Induced Writhing TestMice1, 10, 31.6, 100Indomethacin (31.6 mg/kg)Dose-dependent reduction in the number of writhes. Showed a significant analgesic effect.[2]
Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard and reliable method for evaluating peripherally acting analgesics. The protocol outlined below is based on the methodology typically employed in such studies.[7][8]

Objective: To assess the analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Indomethacin)

  • Syringes and needles for intraperitoneal administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control Group

    • Positive Control Group (e.g., Indomethacin)

    • Test Groups (receiving different doses of this compound) Administer the test compound, positive control, or vehicle intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg body weight) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Workflow for Acetic Acid-Induced Writhing Test

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping administration Administration of Test Compound / Control grouping->administration induction Induction of Writhing (Acetic Acid IP) administration->induction observation Observation and Counting of Writhes induction->observation calculation Calculation of % Inhibition observation->calculation results Results Interpretation calculation->results

Workflow of the Acetic Acid-Induced Writhing Test.

Potential for Other Biological Activities

While the analgesic activity of this compound is the most substantiated, the broader class of hydroxybenzoic acids exhibits a wide range of pharmacological effects, suggesting that this compound may possess other, yet to be fully explored, biological activities.[9]

Anti-inflammatory Activity

Given its structural similarity to salicylic acid (the active metabolite of aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID), it is plausible that this compound possesses anti-inflammatory properties. The likely mechanism would involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain Fever PGs->Inflammation Compound 2-Hydroxy-6-methoxybenzoic acid (Hypothesized) Compound->COX Inhibition

Hypothesized Inhibition of the COX Pathway.
Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and cytotoxic activities of various hydroxybenzoic acid derivatives.[10][11] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence these activities. Further investigation is warranted to determine if this compound exhibits efficacy against various bacterial, fungal, or cancer cell lines. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values against cancer cell lines would be crucial first steps.[12][13]

Future Directions and Conclusion

The current body of research strongly supports the analgesic potential of this compound, providing a scientific basis for the traditional use of Brickellia veronicifolia. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Elucidation of the precise mechanism of analgesic action: Determining whether the compound acts centrally, peripherally, or through a combination of mechanisms.

  • Comprehensive evaluation of other biological activities: Systematic screening for anti-inflammatory, antimicrobial, and anticancer effects, including the determination of quantitative efficacy (IC50, MIC).

  • Investigation of signaling pathway modulation: Identifying the specific molecular targets and signaling cascades affected by this compound.

  • Toxicological and pharmacokinetic studies: Establishing the safety profile and understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

References

2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Salicylic (B10762653) Acid Derivative, 2-Hydroxy-6-methoxybenzoic Acid, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as 6-methoxysalicylic acid, is a phenolic compound and a derivative of salicylic acid.[1] It is a naturally occurring molecule that has been isolated from various plant species, including Brickellia veronicifolia.[1] As a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and potential mechanisms of action, with a focus on presenting detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid--INVALID-LINK--
CAS Number 3147-64-6--INVALID-LINK--
Molecular Formula C₈H₈O₄--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
Melting Point 134-138 °C--INVALID-LINK--
Appearance White to Almost white powder to crystal--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Two plausible methods are outlined below: the Kolbe-Schmitt reaction of guaiacol (B22219) and the selective methylation of 2,6-dihydroxybenzoic acid.

Synthesis Workflow

Synthesis_Workflow cluster_0 Method 1: Kolbe-Schmitt Reaction cluster_1 Method 2: Selective Methylation Guaiacol Guaiacol (2-Methoxyphenol) SodiumGuaiacolate Sodium Guaiacolate Guaiacol->SodiumGuaiacolate NaOH Carboxylation Carboxylation (CO₂, High T & P) SodiumGuaiacolate->Carboxylation SalicylateIntermediate Sodium 6-Methoxysalicylate Carboxylation->SalicylateIntermediate Acidification1 Acidification (H₂SO₄) SalicylateIntermediate->Acidification1 Product1 This compound Acidification1->Product1 DihydroxybenzoicAcid 2,6-Dihydroxybenzoic acid Protection Esterification (MeOH, H₂SO₄) DihydroxybenzoicAcid->Protection EsterIntermediate Methyl 2,6-dihydroxybenzoate (B8749050) Protection->EsterIntermediate Methylation Selective Methylation (e.g., Dimethyl sulfate, Base) EsterIntermediate->Methylation MethylatedEster Methyl 2-hydroxy-6-methoxybenzoate Methylation->MethylatedEster Hydrolysis Hydrolysis (NaOH, then H⁺) MethylatedEster->Hydrolysis Product2 This compound Hydrolysis->Product2

Synthetic routes to this compound.
Experimental Protocols

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. In this case, guaiacol (2-methoxyphenol) is the starting material.

  • Formation of Sodium Guaiacolate: In a high-pressure reactor, dissolve guaiacol in a suitable solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide (B78521) (NaOH) and heat the mixture to remove water by azeotropic distillation, yielding anhydrous sodium guaiacolate.

  • Carboxylation: Pressurize the reactor with dry carbon dioxide (CO₂) to approximately 100 atm. Heat the mixture to around 125 °C and maintain these conditions for several hours with vigorous stirring.

  • Work-up and Isolation: After cooling and depressurizing the reactor, dissolve the resulting solid in water. Acidify the aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄), to a pH of 2-3. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method involves the protection of the carboxylic acid group, followed by selective methylation of one of the hydroxyl groups.

  • Esterification: Reflux a solution of 2,6-dihydroxybenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for 24 hours to form methyl 2,6-dihydroxybenzoate.

  • Selective Methylation: Dissolve the methyl 2,6-dihydroxybenzoate in a suitable aprotic solvent (e.g., acetone (B3395972) or DMF). Add a weak base (e.g., potassium carbonate) and a slight excess of a methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature until completion (monitored by TLC). The hydroxyl group at position 6 is generally more sterically hindered, which can favor methylation at the 2-position under controlled conditions.

  • Hydrolysis: After the reaction, remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent.

Biological Activities and Quantitative Data

This compound has been reported to possess several biological activities. The following tables summarize the available quantitative data.

Analgesic Activity
AssayModelTest SpeciesDose RangeEffectReference
Acetic Acid-Induced Writhing TestChemical NociceptionMice10-100 mg/kg (i.g.)Significantly decreased the number of abdominal constrictions.[1]--INVALID-LINK--
Potential Anti-inflammatory, Antimicrobial, and Antioxidant Activities

While specific quantitative data for this compound is limited, studies on structurally related hydroxybenzoic acid isomers suggest potential for anti-inflammatory, antimicrobial, and antioxidant activities. The data presented below for related compounds is for contextual and comparative purposes only.

ActivityCompoundAssayIC₅₀ / MICReference
Antimicrobial 2,4-Dihydroxybenzoic acidMicrodilutionMIC: 2 mg/mL (vs. E. coli, S. aureus)--INVALID-LINK--
Antioxidant 2,3-Dihydroxybenzoic acidDPPH Radical ScavengingIC₅₀: ~5 µM--INVALID-LINK--
Antioxidant 2,5-Dihydroxybenzoic acidDPPH Radical ScavengingIC₅₀: ~4 µM--INVALID-LINK--
Antioxidant 2,6-Dihydroxybenzoic acidDPPH Radical ScavengingIC₅₀: >1000 µM--INVALID-LINK--

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the known mechanisms of other salicylic acid derivatives and phenolic compounds, several pathways can be hypothesized to be involved in its biological activities.

Signaling_Pathways cluster_0 Potential Anti-inflammatory Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_1 Potential Antioxidant Pathway cluster_Nrf2 Nrf2 Pathway Compound1 This compound (Hypothesized) IKK IKK Compound1->IKK Inhibition (?) MAPKKK MAPKKK Compound1->MAPKKK Modulation (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Inflammatory_Genes2 Inflammatory Genes AP1->Inflammatory_Genes2 Transcription Compound2 This compound (Hypothesized) Keap1 Keap1 Compound2->Keap1 Dissociation (?) Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Hypothesized signaling pathways modulated by this compound.

Detailed Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments that can be used to evaluate the biological activities of this compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripherally acting analgesics.

  • Animals: Use male Swiss albino mice (20-25 g). House them in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping and Dosing: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Randomly divide the mice into groups (n=6-8 per group):

    • Vehicle control group (e.g., 0.5% carboxymethylcellulose in saline)

    • Positive control group (e.g., Diclofenac sodium, 10 mg/kg, i.p.)

    • Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).

  • Procedure: Administer the test compound or controls 30-60 minutes before the induction of writhing. Inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group. Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Test compound (this compound) dissolved in methanol at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

  • Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with 10 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Conclusion

This compound is a salicylic acid derivative with demonstrated analgesic properties. Its structural similarity to other bioactive phenolic compounds suggests a potential for a broader range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile with detailed quantitative data, and explore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate this promising compound.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Hydroxy-6-methoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The following sections detail two viable synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate laboratory application.

Route 1: Selective Mono-demethylation of 2,6-Dimethoxybenzoic Acid

This synthetic approach involves two main stages: the preparation of the precursor, 2,6-dimethoxybenzoic acid, followed by the selective removal of one of the two methoxy (B1213986) groups. This route is advantageous due to the commercial availability of starting materials and relatively straightforward reaction conditions.

Stage 1: Synthesis of 2,6-Dimethoxybenzoic Acid

The precursor, 2,6-dimethoxybenzoic acid, can be synthesized from 1,3-dimethoxybenzene (B93181) through a carboxylation reaction.

Experimental Protocol:

A detailed procedure for the synthesis of 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene is as follows:

  • In a suitable reactor, 5.90 g (0.256 mol) of sodium is added to 200 ml of anhydrous toluene.

  • The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.

  • Successively, 12.6 g (0.09 mol) of 1,3-dimethoxybenzene and 17.7 g (0.119 mol) of an alkyl chloride (e.g., chlorooctane or chloropropane) are added.

  • After stirring for 2 hours at room temperature, approximately 35 g of carbon dioxide are introduced, and the reaction is stirred for an additional 12 hours at room temperature.

  • The excess sodium is neutralized with 10 ml of methanol.

  • The reaction mixture is then acidified using a concentrated hydrochloric acid solution.

  • The medium is concentrated under reduced pressure.

  • The residue is dissolved in acetone, and any inorganic salts are removed by filtration.

  • The crude product is purified by recrystallization from an acetone/hexane mixture to yield 2,6-dimethoxybenzoic acid.[1]

Quantitative Data:

ParameterValueReference
Yield68-71%[1]
PurityRecrystallized[1]
Stage 2: Selective Mono-demethylation

The selective mono-demethylation of 2,6-dimethoxybenzoic acid to afford this compound is a critical step. The use of magnesium iodide etherate has been shown to be effective for the regioselective demethylation of related compounds, specifically at the more sterically hindered methoxy group.[2]

Experimental Protocol:

A representative protocol for the selective demethylation using magnesium iodide etherate is described below. Note: This protocol is adapted from the demethylation of a related benzaldehyde (B42025) and may require optimization for 2,6-dimethoxybenzoic acid.

  • Prepare magnesium iodide etherate in situ or use a commercially available solution.

  • Dissolve 2,6-dimethoxybenzoic acid in a suitable anhydrous solvent (e.g., benzene, diethyl ether).

  • Add magnesium iodide etherate to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Quantitative Data for a Related Demethylation:

ReactantProductReagentYield
2,6-dimethoxybenzaldehydes6-methoxysalicylaldehydesMagnesium iodide etherateEffective

Workflow for Route 1

Synthesis_Route_1 cluster_stage1 Stage 1: Synthesis of 2,6-Dimethoxybenzoic Acid cluster_stage2 Stage 2: Selective Mono-demethylation 1_3_Dimethoxybenzene 1,3-Dimethoxybenzene Carboxylation_Step Carboxylation (Na, CO2, Alkyl Halide) 1_3_Dimethoxybenzene->Carboxylation_Step 1 2_6_Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Carboxylation_Step->2_6_Dimethoxybenzoic_Acid 2 Demethylation_Step Selective Mono-demethylation (Magnesium Iodide Etherate) 2_6_Dimethoxybenzoic_Acid->Demethylation_Step 3 2_Hydroxy_6_methoxybenzoic_Acid This compound Demethylation_Step->2_Hydroxy_6_methoxybenzoic_Acid 4 Synthesis_Route_2 3_Methoxyphenol 3-Methoxyphenol Phenoxide_Formation Formation of Sodium 3-Methoxyphenoxide (NaOH) 3_Methoxyphenol->Phenoxide_Formation 1 Kolbe_Schmitt_Reaction Kolbe-Schmitt Reaction (CO2, High Pressure, Heat) Phenoxide_Formation->Kolbe_Schmitt_Reaction 2 Acidification_Workup Acidification and Work-up Kolbe_Schmitt_Reaction->Acidification_Workup 3 2_Hydroxy_6_methoxybenzoic_Acid This compound Acidification_Workup->2_Hydroxy_6_methoxybenzoic_Acid 4

References

An In-depth Technical Guide to Structural Analogs of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, a salicylic (B10762653) acid derivative, serves as a valuable scaffold in medicinal chemistry. Its structural analogs have garnered significant interest due to their diverse biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of key structural analogs of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Core Structural Analogs and Bioactivities

The therapeutic potential of this compound analogs is intrinsically linked to their chemical structure. Modifications of the core scaffold, including alterations to the hydroxyl and methoxy (B1213986) groups, as well as derivatization of the carboxylic acid moiety, have led to the development of compounds with enhanced biological activities.

Data Summary of Biological Activities

The following tables summarize the quantitative biological data for various structural analogs.

Table 1: Anti-inflammatory and Analgesic Activity

CompoundTarget/AssayIC50/EC50Reference CompoundIC50/EC50 (Ref.)Source
This compoundAcetic acid-induced writhing (mice)Analgesic effect at 10-100 mg/kg (i.g.)--[1]
3-Methylsalicylic acidCOX-1 InhibitionData not readily available--[2]
3-Methylsalicylic acidCOX-2 InhibitionData not readily available--[2]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NFκB dependent luciferase15 µM--[3]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NFκB dependent luciferase17 µM--[3]
MEST1 (Salicylic acid ester derivative)COX-2 Inhibition0.048 µMAspirin2.60 µM[1]

Table 2: Antimicrobial Activity

Compound/Analog ClassOrganism(s)MIC (Minimum Inhibitory Concentration)Source
2,4-dihydroxybenzoic acidEscherichia coli, Pasteurella multocida, Neisseria gonorrhoeae1.0 mg/mL[4]
2,4-dihydroxybenzoic acidStaphylococcus aureus (MRSA)0.5 mg/mL[4]
2,4-dihydroxybenzoic acidEnterococcus faecalis1.0 mg/mL[4]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosis2 µM[5]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideStaphylococcus aureus (MRSA)0.98 µM[5]
Amoxicillin-p-nitrobenzoic acid hybridStaphylococcus aureus (MRSA)64 µg/ml[6]
2-chlorobenzoic acid derivative (Compound 6)Escherichia colipMIC = 2.27 µM/ml[7]

Table 3: Cytotoxic Activity

CompoundCell LineIC50Source
2,4-dihydroxybenzoic acidMDA-MB-231 (breast cancer)4.77 mM[4]
2f (salicyl acyloxy phosphonate (B1237965) derivative)HEp-2 (larynx cancer)13.9 ± 0.6 µmol/L[8]
2k (salicyl acyloxy phosphonate derivative)EC-109 (esophageal cancer)8.5 ± 0.9 µmol/L[8]
5e (2-amino-1,4-naphthoquinone-benzamide derivative)MDA-MB-231 (breast cancer)0.4 µM[9]
5e (2-amino-1,4-naphthoquinone-benzamide derivative)HT-29 (colon cancer)0.5 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in this guide.

Synthesis of 2,6-Dihydroxybenzoic Acid Derivatives (Amide/Hydrazone Example)[3]
  • Step 1: Synthesis of Methyl 2,6-Dihydroxybenzoate (B8749050)

    • Dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in absolute methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Collect the resulting solid by filtration, wash with water, and dry in vacuo to yield methyl 2,6-dihydroxybenzoate.

  • Step 2: Synthesis of 2,6-Dihydroxybenzohydrazide (B13915788)

    • Dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in ethanol (B145695).

    • Add hydrazine (B178648) hydrate (B1144303) (10 eq) and reflux the mixture for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2,6-dihydroxybenzohydrazide.

  • Step 3: Synthesis of Hydrazone Derivatives

    • Dissolve 2,6-dihydroxybenzohydrazide (1.0 eq) in ethanol.

    • Add the appropriate aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Antimicrobial Susceptibility Testing (Microdilution Method)[6][10]
  • Preparation of Inoculum:

    • Grow bacterial strains in Mueller-Hinton broth overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1]
  • Enzyme and Substrate Preparation:

    • Use purified ovine COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound or vehicle (control) for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Quantification of Prostaglandin E2 (PGE2):

    • Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculation of IC50:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these analogs exert their biological effects is paramount for rational drug design.

NF-κB Signaling Pathway Inhibition

Several salicylic acid derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibitor Salicylic Acid Analog Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylic acid analogs.

Salicylic Acid Signaling in Plants

In plants, salicylic acid is a key hormone involved in systemic acquired resistance (SAR) against pathogens.[10][11] Its signaling pathway involves the key components ISOCHORISMATE SYNTHASE 1 (ICS1) for its biosynthesis and NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1 (NPR1) as a central regulator of downstream gene expression.[10]

Salicylic_Acid_Signaling Pathogen Pathogen Recognition Chorismate Chorismate Pathogen->Chorismate induces ICS1 ICS1 Pathogen->ICS1 upregulates SA Salicylic Acid (SA) ICS1->SA biosynthesis NPR1_inactive NPR1 (inactive oligomer) in cytoplasm SA->NPR1_inactive triggers redox change NPR1_active NPR1 (active monomer) in nucleus NPR1_inactive->NPR1_active monomerization & nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA co-activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified salicylic acid signaling pathway in plants leading to SAR.

General Experimental Workflow for Analog Synthesis and Evaluation

The development of novel bioactive compounds follows a logical workflow from synthesis to biological characterization.

Experimental_Workflow Start Starting Material (e.g., 2-Hydroxy-6- methoxybenzoic acid) Synthesis Chemical Synthesis (e.g., Esterification, Amidation) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Antimicrobial, Cytotoxicity, Enzyme Inhibition) Purification->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization InVivo In Vivo Studies Hit->InVivo Optimization->Synthesis iterative process Optimization->InVivo

Caption: General workflow for the development of bioactive structural analogs.

Conclusion

The structural analogs of this compound represent a promising class of compounds with a wide range of therapeutic applications. This guide has provided a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical scaffold, guided by the principles of medicinal chemistry and a deeper understanding of the underlying biological pathways, holds significant potential for the discovery of novel and effective therapeutic agents.

References

An In-depth Guide to 2-Hydroxy-6-methoxybenzoic Acid: From Natural Discovery to Synthetic Pathways and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally occurring phenolic compound with demonstrated analgesic and anti-inflammatory properties. First identified in plants of the Securidaca and Brickellia genera, this molecule has attracted interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data, and an exploration of its biological activities, with a focus on its potential mechanism of action involving the cyclooxygenase and NF-κB signaling pathways.

Discovery and Isolation of this compound

The discovery of this compound is rooted in the phytochemical investigation of various plant species. It has been identified as a natural product in plants such as Brickellia veronicifolia, Securidaca inappendiculata, Colchicum manissadjianii, and Colchicum kurdicum.[1] Notably, its methyl ester was identified as a significant component of the root bark of Securidaca longepedunculata, where it was characterized using gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy.[2][3]

Isolation from Natural Sources: A General Protocol

While specific yields can vary depending on the plant source and extraction conditions, the following protocol outlines a general procedure for the isolation of this compound from plant material, such as the root bark of Securidaca longepedunculata.

Experimental Protocol: Isolation from Securidaca longepedunculata

  • Extraction:

    • Air-dried and powdered root bark of S. longepedunculata is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 48-72 hours).

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water).

    • The fractions are monitored by thin-layer chromatography (TLC) to track the presence of the desired compound. This compound is expected to be present in the more polar fractions, such as the ethyl acetate fraction.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Fractions are collected and analyzed by TLC. Those containing the compound of interest are combined and concentrated.

  • Final Purification:

    • Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure this compound.

Quantitative Data:

ParameterValueReference
Plant SourceSecuridaca longepedunculata (root bark)[2][3]
Extraction SolventMethanol[2]
Typical YieldNot explicitly reported in the literature

Note: The yield of natural products can be highly variable.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the selective methylation of 2,6-dihydroxybenzoic acid. This approach requires careful control of reaction conditions to favor mono-methylation.

Synthesis from 2,6-Dihydroxybenzoic Acid

A plausible synthetic route involves the protection of one hydroxyl group, followed by methylation of the other, and subsequent deprotection. A more direct approach, though potentially leading to a mixture of products, is the partial methylation of 2,6-dihydroxybenzoic acid.

Experimental Protocol: Synthesis via Selective Methylation

  • Preparation of 2,6-Dihydroxybenzoic Acid: This starting material can be synthesized from resorcinol (B1680541) and carbon dioxide under pressure in the presence of an alkali metal salt.[4] A yield of approximately 30% for 2,6-dihydroxybenzoic acid has been reported using this method.[4]

  • Selective Methylation:

    • Dissolve 2,6-dihydroxybenzoic acid in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate (K₂CO₃), in a quantity slightly more than one equivalent to selectively deprotonate the more acidic hydroxyl group.

    • Cool the mixture in an ice bath and slowly add one equivalent of a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress using TLC.

    • Upon completion, the reaction mixture is worked up by adding water and acidifying to precipitate the product. The crude product is then filtered, washed, and dried.

  • Purification:

    • The crude product, which may contain unreacted starting material and the di-methylated byproduct (2,6-dimethoxybenzoic acid), is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ParameterStarting MaterialReagentsYieldReference
Synthesis 2,6-Dihydroxybenzoic AcidDimethyl sulfate, K₂CO₃Not explicitly reported, but methylation of phenols can be efficient.General Method

Note: The yield for this specific selective methylation has not been found in the searched literature and would need to be empirically determined.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and quality control.

Table of Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
CAS Number 3147-64-6
Appearance White solid
Melting Point 134-138 °C

Table of Spectroscopic Data:

Spectroscopic TechniqueKey DataReference
¹H NMR (DMSO-d₆) δ 10.5-11.5 (br s, 1H, COOH), δ 9.5-10.5 (br s, 1H, OH), δ 7.2-7.4 (m, 1H, Ar-H), δ 6.4-6.6 (m, 2H, Ar-H), δ 3.8 (s, 3H, OCH₃)Predicted/General
¹³C NMR (DMSO-d₆) δ 170-172 (C=O), δ 160-162 (C-O), δ 158-160 (C-O), δ 132-134 (Ar-C), δ 105-107 (Ar-C), δ 100-102 (Ar-C), δ 98-100 (Ar-C), δ 55-57 (OCH₃)[5]
Mass Spectrometry (EI) m/z 168 (M⁺), 150, 122, 107[6][7]

Biological Activity and Signaling Pathways

This compound has been reported to possess analgesic and anti-inflammatory properties.[1] While the precise molecular mechanisms are still under full investigation, its structural similarity to salicylic (B10762653) acid suggests a potential interaction with the cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Furthermore, many phenolic compounds are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators such as COX-2, interleukins, and tumor necrosis factor-alpha (TNF-α).[8][9]

It is hypothesized that this compound may inhibit this pathway, potentially by interfering with the activation of the IKK complex or the subsequent steps leading to NF-κB nuclear translocation.

G Proposed Anti-inflammatory Mechanism of this compound Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκB Complex (Inactive) NFkB NF-κB NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation NFkB_IkB_Complex->NFkB IκB Degradation Nucleus Nucleus NFkB_translocation->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, ILs) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation Target_Molecule This compound Target_Molecule->IKK_Complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

To validate the proposed mechanism of action, a series of in vitro experiments can be conducted.

G Workflow for In Vitro Anti-inflammatory Activity Assessment Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Treatment Treatment with this compound Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (COX-2, iNOS, p-IκB, NF-κB) Stimulation->Western_Blot qPCR RT-qPCR (Gene Expression of Inflammatory Mediators) Stimulation->qPCR Data_Analysis Data Analysis and Conclusion NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

This compound is a promising natural product with established analgesic and anti-inflammatory activities. This guide has provided a detailed overview of its discovery, methods for its isolation and synthesis, and its physicochemical properties. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway provides a strong rationale for its observed biological effects.

Future research should focus on optimizing the synthesis of this compound to improve yields and reduce the need for extensive purification. Furthermore, more in-depth studies are required to fully elucidate its molecular targets and signaling pathways. Elucidating the structure-activity relationship of this and related compounds could lead to the development of novel and more potent anti-inflammatory agents for the treatment of a variety of inflammatory conditions.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, a derivative of salicylic (B10762653) acid, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for this compound and structurally related compounds. Due to the limited direct experimental data for the title compound, this guide leverages data from analogous compounds to provide a comparative analysis and details the experimental protocols utilized in such thermochemical studies.

Data Presentation

Table 1: Thermochemical Data for Benzoic Acid and its Derivatives at 298.15 K

CompoundFormulaΔcH°(cr) (kJ/mol)ΔfH°(cr) (kJ/mol)ΔsubH° (kJ/mol)ΔfH°(g) (kJ/mol)Reference
Benzoic AcidC₇H₆O₂-3226.9 ± 0.4-385.2 ± 0.590.5 ± 0.4-294.7 ± 0.6[NIST WebBook]
Salicylic Acid (2-Hydroxybenzoic acid)C₇H₆O₃-3022.4 ± 1.3-590.3 ± 1.493.3 ± 1.1-497.0 ± 1.8[NIST WebBook]
2-Methoxybenzoic AcidC₈H₈O₃-3752.88 ± 0.64-538.5 ± 1.2Not FoundNot Found[1]
This compoundC₈H₈O₄Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: "cr" denotes the crystalline state and "g" denotes the gaseous state. ΔcH° is the standard enthalpy of combustion, ΔfH° is the standard enthalpy of formation, and ΔsubH° is the standard enthalpy of sublimation.

Table 2: Predicted Thermochemical Data for a Related Compound

The following data for Methyl 2-hydroxy-6-methoxybenzoate was calculated using the Joback Method, a group contribution method for estimating thermochemical properties. It is important to note that this is a theoretical prediction and not experimental data.

CompoundFormulaΔfH°(g) (kJ/mol)Method
Methyl 2-hydroxy-6-methoxybenzoateC₉H₁₀O₄-558.36Joback Method[2]

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound involves several key experimental techniques. The following are detailed methodologies for the principal experiments.

1. Combustion Calorimetry

This technique is used to determine the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

  • Apparatus: A high-precision bomb calorimeter, typically an isoperibol or adiabatic setup.

  • Calibration: The calorimeter is calibrated by burning a certified standard reference material, most commonly benzoic acid, for which the energy of combustion is accurately known.[3] The heat capacity of the calorimeter (Ccal) is determined from the temperature rise (ΔT) and the known energy of combustion of the standard.

  • Procedure:

    • A pellet of the sample (approximately 1 gram) is accurately weighed and placed in the crucible inside the combustion bomb.

    • A fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes and positioned to be in contact with the pellet.

    • A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

    • The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

    • The bomb is placed in the calorimeter, which is filled with a known mass of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a constant temperature is reached.

    • The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

    • The energy of combustion is calculated from the heat capacity of the calorimeter and the corrected temperature rise. Corrections are made for the energy of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Data Analysis: The standard enthalpy of combustion is calculated from the energy of combustion and the molar mass of the compound. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Sublimation Calorimetry (or Vapor Pressure Measurement)

The enthalpy of sublimation (ΔsubH°) can be determined by various methods that measure the vapor pressure of the solid as a function of temperature.

  • Apparatus: Common techniques include the Knudsen effusion method, the transpiration method, and thermogravimetric analysis (TGA).

  • Procedure (Transpiration Method):

    • A stream of an inert gas (e.g., nitrogen or argon) is passed at a known and constant flow rate through or over a sample of the crystalline compound maintained at a constant temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The sublimed material is collected in a condenser or a trap downstream.

    • The amount of sublimed material is determined by weighing the condenser before and after the experiment or by a suitable analytical technique.

    • The vapor pressure (p) at that temperature (T) is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the ideal gas law.

    • The experiment is repeated at several different temperatures.

  • Data Analysis: The enthalpy of sublimation is determined from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T. The slope of the line is equal to -ΔsubH°/R, where R is the ideal gas constant.

3. Differential Scanning Calorimetry (DSC)

DSC is used to measure the enthalpy of fusion (ΔfusH°) and the melting point (Tm).

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • An endothermic peak is observed as the sample melts.

  • Data Analysis: The temperature at the peak of the curve corresponds to the melting point. The area under the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known enthalpy of fusion (e.g., indium).

Mandatory Visualization

The following diagram illustrates a general experimental workflow for determining the gas-phase standard enthalpy of formation of a solid organic compound.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_data Data Acquisition & Analysis cluster_calc Derived Thermochemical Properties Sample Solid Sample (this compound) Comb_Cal Combustion Calorimetry Sample->Comb_Cal Combustion Sub_Cal Sublimation Measurement (e.g., Transpiration Method) Sample->Sub_Cal Sublimation Delta_c_H_cr ΔcH°(cr) Standard Enthalpy of Combustion Comb_Cal->Delta_c_H_cr Delta_sub_H ΔsubH° Standard Enthalpy of Sublimation Sub_Cal->Delta_sub_H Delta_f_H_cr ΔfH°(cr) Standard Enthalpy of Formation (crystal) Delta_c_H_cr->Delta_f_H_cr Hess's Law Delta_f_H_g ΔfH°(g) Standard Enthalpy of Formation (gas) Delta_sub_H->Delta_f_H_g Delta_f_H_cr->Delta_f_H_g

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

References

Unveiling the Solid-State Architecture of 2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Hydroxy-6-methoxybenzoic acid, a significant organic compound with applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting detailed crystallographic data and the experimental protocols utilized for its determination.

Introduction

This compound (C₈H₈O₄) is a substituted aromatic carboxylic acid. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. This guide summarizes the key crystallographic parameters and provides insights into the molecular geometry and intermolecular interactions that govern its solid-state packing. The definitive crystal structure was reported in the Cambridge Structural Database (CSD) with the deposition number 871046.[1]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₈H₈O₄
Formula weight168.15 g/mol
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.324(3) Å
b8.999(3) Å
c10.383(4) Å
α90°
β108.834(10)°
γ90°
Volume735.6(5) ų
Z4
Density (calculated)1.518 Mg/m³
Absorption coefficient0.124 mm⁻¹
F(000)352
Data collection
DiffractometerOxford Diffraction Xcalibur, Eos
Theta range for data collection3.55 to 27.50°
Reflections collected4025
Independent reflections1686 [R(int) = 0.0451]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1686 / 0 / 110
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0478, wR2 = 0.1192
R indices (all data)R1 = 0.0664, wR2 = 0.1322

Molecular Structure

The molecular structure of this compound is characterized by a planar benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a methoxy (B1213986) group. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group is a key feature, influencing the conformation of the molecule. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound.

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C(1)-C(7)1.486(2)
C(7)-O(3)1.229(2)
C(7)-O(4)1.311(2)
C(2)-O(1)1.353(2)
C(6)-O(2)1.362(2)
O(2)-C(8)1.430(2)
Bond Angles
O(3)-C(7)-O(4)122.51(15)
O(3)-C(7)-C(1)122.31(15)
O(4)-C(7)-C(1)115.18(14)
C(1)-C(2)-O(1)122.04(15)
C(5)-C(6)-O(2)115.42(14)
C(6)-O(2)-C(8)117.81(13)

Experimental Protocol

The determination of the crystal structure of this compound followed a standard single-crystal X-ray diffraction workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Final Analysis synthesis Synthesis of 2-Hydroxy-6- methoxybenzoic acid crystallization Crystallization from suitable solvent synthesis->crystallization mounting Crystal Mounting crystallization->mounting Single Crystal Selection data_collection Data Collection (Oxford Diffraction Xcalibur, Eos) mounting->data_collection data_reduction Data Reduction and Cell Refinement (CrysAlisPro) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation

Experimental workflow for crystal structure determination.

Synthesis and Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a suitable organic solvent at room temperature.

Data Collection: A selected single crystal was mounted on an Oxford Diffraction Xcalibur, Eos diffractometer. The data were collected at a temperature of 150 K using MoKα radiation (λ = 0.71073 Å). A total of 4025 reflections were collected over a theta range of 3.55 to 27.50°.

Structure Solution and Refinement: The collected data were processed using the CrysAlisPro software for cell refinement and data reduction. The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The presented data, including unit cell parameters, bond lengths, bond angles, and a detailed experimental protocol, offer valuable insights for researchers in medicinal chemistry, materials science, and drug development. The elucidated solid-state structure provides a fundamental basis for understanding the compound's properties and for designing new molecules with desired functionalities.

References

An In-depth Technical Guide to the Health and Safety of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical.

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-Methoxysalicylic acid, is a phenolic acid derivative. It is a compound of interest in various research fields, including pharmacology, due to its potential biological activities. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a research and drug development context. It is important to note that while GHS classification and some physical properties are available, detailed toxicological studies are limited.

Hazard Identification and Classification

The primary source of hazard information is the aggregated data from notifications to the ECHA C&L Inventory.[1] Based on these notifications, this compound is classified as follows:

Globally Harmonized System (GHS) Classification [1]

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

A comprehensive list of precautionary statements is available from the ECHA C&L Inventory and should be consulted before use. Key precautionary measures include:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Quantitative Safety and Physical Property Data

PropertyValueSource
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Melting Point 134-138 °CChemBK
Boiling Point 330.4 ± 27.0 °C (Predicted)ChemBK
Flash Point 138.7 °CChemBK
Vapor Pressure 6.66E-05 mmHg at 25°CChemBK
GHS Hazard Codes H315, H319, H335[1]

Experimental Protocols

Detailed, standardized safety and toxicology study protocols for this compound are not widely published. However, to provide context for in-vivo research involving this compound, the methodology for an analgesic activity study in mice is described below. It is crucial to understand that this is a protocol for determining efficacy and not a formal safety assessment.

In-Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)[2]
  • Objective: To evaluate the analgesic effect of this compound in a mouse model of visceral pain.

  • Test System: Mice.

  • Methodology:

    • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

    • Grouping: Animals are divided into control and test groups.

    • Compound Administration: The test group receives this compound, typically via oral gavage (i.g.), at varying doses (e.g., 10-100 mg/kg). The control group receives the vehicle.

    • Induction of Writhing: After a specific period to allow for drug absorption, a pain-inducing agent (e.g., acetic acid) is administered intraperitoneally to all animals.

    • Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period.

    • Data Analysis: The number of writhes in the test group is compared to the control group to determine the percentage of inhibition, indicating the analgesic effect.

  • Endpoint: A significant decrease in the number of abdominal constrictions in the test group compared to the control group suggests analgesic properties.[2]

Visualizations

GHS Hazard and Handling Workflow

The following diagram illustrates the logical flow from GHS hazard identification to the implementation of appropriate handling and emergency procedures.

GHS_Workflow cluster_ID Hazard Identification cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Safe Handling Procedures cluster_Emergency Emergency Response H315 H315: Skin Irritation Gloves Protective Gloves H315->Gloves SkinContact IF ON SKIN: Wash with plenty of water H315->SkinContact H319 H319: Eye Irritation Goggles Safety Goggles/Face Shield H319->Goggles EyeContact IF IN EYES: Rinse cautiously with water H319->EyeContact H335 H335: Respiratory Irritation Ventilation Use in Well-Ventilated Area H335->Ventilation Inhalation IF INHALED: Move to fresh air H335->Inhalation AvoidContact Avoid skin and eye contact Gloves->AvoidContact Goggles->AvoidContact AvoidInhalation Avoid inhaling dust Ventilation->AvoidInhalation Wash Wash hands after handling AvoidContact->Wash AvoidInhalation->Wash

Caption: GHS Hazard to Handling Workflow for this compound.

Experimental Workflow: Analgesic Activity Assessment

This diagram outlines the key steps in the described in-vivo experiment to assess the analgesic properties of this compound.

Analgesic_Experiment cluster_Dosing Compound Administration start Start: Acclimatized Mice grouping Group Allocation (Control & Test) start->grouping control_dose Control Group: Vehicle (i.g.) grouping->control_dose test_dose Test Group: This compound (10-100 mg/kg, i.g.) grouping->test_dose pain_induction Pain Induction: Acetic Acid (i.p.) control_dose->pain_induction test_dose->pain_induction observation Observation: Count Writhing Responses pain_induction->observation analysis Data Analysis: Compare Test vs. Control observation->analysis end Endpoint: Analgesic Effect Determined analysis->end

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Summary and Recommendations

This compound is a compound that requires careful handling due to its classification as a skin, eye, and respiratory irritant.[1] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is mandatory. While comprehensive toxicological data is currently lacking, the available GHS information provides a solid foundation for a risk assessment in a research setting. Researchers should proceed with the assumption that the toxicological properties have not been fully investigated and handle the compound with due care. For any new or large-scale use, a thorough risk assessment should be conducted, and all institutional safety guidelines must be followed.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Hydroxy-6-methoxybenzoic acid (also known as 2,6-cresotic acid), a key intermediate and impurity in pharmaceutical synthesis. The following sections detail validated methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrumental conditions, and expected performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established protocols for structurally similar phenolic acids.

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is appropriate for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes

2. Reagents and Standards:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: ACS grade

  • This compound Reference Standard: Purity >99%

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation:

  • Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution accordingly.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Prepare a 0.1 mg/mL working sample solution by diluting the supernatant.

5. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Theoretical Plates: Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the working standard solution.

Quantitative Data Summary (HPLC)

The following table summarizes the expected quantitative performance of this method, with data extrapolated from a validated method for the structurally similar compound 2-hydroxy-4-methoxybenzoic acid.[1]

ParameterExpected Performance
Linearity Range 10 - 300 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.34 µg/mL[1]
Limit of Quantitation (LOQ) 7.80 µg/mL (Calculated as 3.3 x LOD)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Injection Inject Samples & Standards Sample_Prep->Injection System_Suitability->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 237 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Analysis Workflow Diagram

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices, a GC-MS method is recommended. Due to the polar nature of this compound, a derivatization step is necessary to improve its volatility and thermal stability. This protocol details a trimethylsilyl (B98337) (TMS) derivatization procedure.

Experimental Protocol: GC-MS with TMS Derivatization

1. Sample Preparation and Derivatization:

  • Extraction (from a solid matrix):

    • To 1 gram of the homogenized sample, add 10 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

2. Instrumentation and GC-MS Conditions:

ParameterSpecification
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)
Injection Mode Splitless
Injector Temp. 250°C
Injection Vol. 1 µL
Oven Program Initial temp 70°C, hold for 1 min; ramp at 10°C/min to 280°C; hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
Quantitative Data Summary (GC-MS)

Quantitative performance for GC-MS methods is highly dependent on the matrix and instrumentation. The following are typical performance characteristics that can be achieved with a properly validated method.

ParameterExpected Performance
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Extraction of Analyte Drying Evaporation to Dryness Extraction->Drying Add_Reagents Add Pyridine and BSTFA/TMCS Drying->Add_Reagents Reaction Heating at 70°C Add_Reagents->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Library_Search Mass Spectral Library Search Detection->Library_Search Quantification Quantification Detection->Quantification

GC-MS Analysis Workflow with Derivatization

References

Application Note: High-Sensitivity Quantification of 2-Hydroxy-6-methoxybenzoic Acid in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Hydroxy-6-methoxybenzoic acid in human plasma. Utilizing High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), this protocol provides the necessary selectivity and sensitivity for pharmacokinetic and metabolic studies. The method involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Introduction

This compound, a derivative of salicylic (B10762653) acid, is a compound of interest in pharmaceutical and metabolic research. Accurate and reliable quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for its analysis, tailored for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Salicylic acid-d4

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-7 min: 80-20% B, 7-10 min: 20% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Quantitative Analysis

Quantification was performed in the Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the internal standard were optimized by direct infusion.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound167.0123.00.12515
Salicylic acid-d4 (IS)141.197.10.12218

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve showed a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 4: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.85
100011.72
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low34.5102.35.1101.8
Medium803.198.93.899.5
High8002.5100.73.2100.2

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS System cluster_data_analysis Data Processing sample_prep Sample Preparation plasma 100 µL Human Plasma is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (300 µL Acetonitrile) is_spike->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc hplc_ms HPLC-MS/MS Analysis msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification data_analysis Data Analysis

Application Note: Quantification of 2-Hydroxy-6-methoxybenzoic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic compound found in various plant species. It has been isolated from plants such as Brickellia veronicifolia, Allamanda blanchetii, Capparis sepiaria, and Gloriosa superba.[1][2] This compound and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including analgesic and anti-inflammatory properties. Accurate and robust analytical methods for the quantification of this compound in plant extracts are crucial for quality control, standardization of herbal products, and to support further research into its therapeutic applications.

This application note provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the quantitative analysis of this compound in an ethanolic extract of Gloriosa superba rhizome, as determined by GC-MS. This data is provided as a reference for the expected concentration range of this analyte in plant materials.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration of this compound
Gloriosa superbaRhizomeEthanolGC-MS15.93% (relative peak area)[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A generalized solid-liquid extraction method is described below. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, rhizomes)

  • Methanol (B129727) (HPLC or analytical grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 gram of the finely powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Filter the combined extract through a 0.45 µm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of phenolic acids in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 50 50

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm (or determined by UV scan of a standard)

  • Injection Volume: 20 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the extract using the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the successful identification and relative quantification of this compound in Gloriosa superba.[3] Derivatization is often required for the analysis of polar compounds like phenolic acids by GC-MS to improve volatility and thermal stability.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Ramp: Increase to 280°C at 5°C/min, hold for 9 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 45-450

Protocol:

  • Derivatization (Silylation):

    • Evaporate a known volume (e.g., 100 µL) of the plant extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare and derivatize a series of this compound standards in the same manner as the sample.

  • GC-MS Analysis: Inject 1 µL of the derivatized standard or sample into the GC-MS system.

  • Quantification: Identify the derivatized this compound peak by its retention time and mass spectrum. The quantification can be performed using an external standard calibration curve based on the peak area of a characteristic ion.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of analytes in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (Precursor ion [M-H]⁻: m/z 167)

    • Quantifier and Qualifier Ions: To be determined by direct infusion of a standard solution. For example, potential fragment ions could be m/z 123 (loss of CO₂) and m/z 107 (loss of CO₂ and CH₃).

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method. An internal standard (e.g., a deuterated analog) should be used for optimal accuracy.

  • Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis, as well as other MS parameters like collision energy and declustering potential.

  • LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the concentration of this compound in the samples using this curve.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods plant_material Dried, Powdered Plant Material extraction Solid-Liquid Extraction (80% Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV/DAD filtration->hplc Direct Injection gcms GC-MS (with Derivatization) filtration->gcms Derivatization lcmsms LC-MS/MS filtration->lcmsms Dilution data_analysis Data Analysis and Quantification hplc->data_analysis gcms->data_analysis lcmsms->data_analysis

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus cluster_inhibition Inhibitory Action stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_activation->gene_expression inflammation Inflammation gene_expression->inflammation hmba This compound hmba->nfkb_activation Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Use of Substituted 2-Hydroxybenzoic Acids in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycophenolic acid is a potent immunosuppressant that inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[5][6] This inhibition leads to the suppression of T and B lymphocyte proliferation.[6]

Application: Total Synthesis of Mycophenolic Acid

The following sections detail a modified Patterson synthetic route to Mycophenolic Acid, highlighting the use of a substituted methyl 2-hydroxybenzoate as a key starting material.[4]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the modified Patterson synthesis of Mycophenolic Acid.

StepReactionStarting MaterialProductYield (%)
1AllylationMethyl 2-hydroxy-4-methoxybenzoateMethyl 2-(allyloxy)-4-methoxybenzoateHigh
2Claisen RearrangementMethyl 2-(allyloxy)-4-methoxybenzoateMethyl 3-allyl-2-hydroxy-4-methoxybenzoate~86%
3Amide FormationMethyl 3-allyl-2-hydroxy-4-methoxybenzoateN,N-diethyl-3-allyl-2-hydroxy-4-methoxybenzamideHigh
4Protection of Phenolic HydroxylN,N-diethyl-3-allyl-2-hydroxy-4-methoxybenzamideN,N-diethyl-3-allyl-2-((tert-butyldimethylsilyl)oxy)-4-methoxybenzamideHigh
5Oxidative CleavageN,N-diethyl-3-allyl-2-((tert-butyldimethylsilyl)oxy)-4-methoxybenzamide2-((tert-butyldimethylsilyl)oxy)-3-(2-oxoethyl)-4-methoxy-N,N-diethylbenzamide~73%
6Wittig Reaction2-((tert-butyldimethylsilyl)oxy)-3-(2-oxoethyl)-4-methoxy-N,N-diethylbenzamideEthyl (E)-6-(2-((tert-butyldimethylsilyl)oxy)-3-(diethylcarbamoyl)-6-methoxyphenyl)-4-methylhex-4-enoateModerate
7Deprotection and LactonizationEthyl (E)-6-(2-((tert-butyldimethylsilyl)oxy)-3-(diethylcarbamoyl)-6-methoxyphenyl)-4-methylhex-4-enoateMycophenolic Acid ethyl esterModerate
8HydrolysisMycophenolic Acid ethyl esterMycophenolic AcidHigh

Experimental Protocols

Protocol 1: Claisen Rearrangement of Methyl 2-(allyloxy)-4-methoxybenzoate

This protocol describes the thermal rearrangement of the allyl ether to form the key C-C bond.

  • Materials:

    • Methyl 2-(allyloxy)-4-methoxybenzoate

    • 1,2,4,5-tetramethylbenzene (B166113) (durene) or tetralin

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve methyl 2-(allyloxy)-4-methoxybenzoate in 1,2,4,5-tetramethylbenzene in a round-bottom flask.

    • Attach a reflux condenser and heat the mixture to the boiling point of the solvent (approx. 197 °C).[4]

    • Stir the reaction mixture at reflux for 6 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the crude product by silica gel column chromatography to obtain methyl 3-allyl-2-hydroxy-4-methoxybenzoate.[4]

Protocol 2: Oxidative Cleavage of the Allyl Group

This protocol details the conversion of the allyl group to an acetaldehyde (B116499) moiety.

  • Materials:

    • N,N-diethyl-3-allyl-2-((tert-butyldimethylsilyl)oxy)-4-methoxybenzamide

    • Potassium permanganate (B83412) (KMnO₄)

    • Sodium periodate (B1199274) (NaIO₄)

    • t-butanol

    • Water

    • Sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (B86663) (MgSO₄)

    • Filtration apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the silyl-protected amide in a mixture of t-butanol and water.

    • Add potassium permanganate and sodium periodate to the solution.

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Filter the mixture to remove manganese dioxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.[4]

    • Purify the product by silica gel chromatography.

Visualizations

Mycophenolic_Acid_Synthesis_Workflow start Methyl 2-hydroxy- 4-methoxybenzoate step1 Allylation start->step1 intermediate1 Methyl 2-(allyloxy)- 4-methoxybenzoate step1->intermediate1 step2 Claisen Rearrangement intermediate1->step2 intermediate2 Methyl 3-allyl-2-hydroxy- 4-methoxybenzoate step2->intermediate2 step3 Amide Formation intermediate2->step3 intermediate3 N,N-diethyl-3-allyl- 2-hydroxy-4-methoxybenzamide step3->intermediate3 step4 Silyl Protection intermediate3->step4 intermediate4 Protected Amide step4->intermediate4 step5 Oxidative Cleavage intermediate4->step5 intermediate5 Aldehyde step5->intermediate5 step6 Wittig Reaction intermediate5->step6 intermediate6 Enoate step6->intermediate6 step7 Deprotection & Lactonization intermediate6->step7 intermediate7 MPA Ethyl Ester step7->intermediate7 step8 Hydrolysis intermediate7->step8 end_product Mycophenolic Acid step8->end_product IMPDH_Inhibition_Pathway cluster_purine De Novo Purine Synthesis MPA Mycophenolic Acid IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate GMP Guanosine Monophosphate (GMP) XMP->GMP In_vitro_effect Immunosuppression DNA_RNA DNA and RNA Synthesis GMP->DNA_RNA Lymphocytes T and B Lymphocyte Proliferation DNA_RNA->Lymphocytes Required for

References

2-Hydroxy-6-methoxybenzoic Acid: A Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally occurring derivative of salicylic (B10762653) acid found in plants such as Brickellia veronicifolia.[1] This compound serves as a valuable and versatile precursor in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid, a hydroxyl group, and a methoxy (B1213986) group, provide multiple reaction sites for chemical modification, making it an ideal starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates with anticancer, antimicrobial, and analgesic properties.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
CAS Number 3147-64-6[2]
Appearance White to off-white crystalline powder
Melting Point 134-137 °C
Solubility Soluble in methanol, ethanol (B145695), and DMSO.

Applications in Drug Discovery

This compound is a key building block for the synthesis of several classes of bioactive compounds, most notably flavonoids and their derivatives. The 6-methoxy substitution pattern is of particular interest as it has been shown to influence the pharmacological activity of the resulting molecules.

Precursor for Anticancer Agents: 6-Methoxyflavones

Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities. The methoxy substitution on the flavone (B191248) scaffold has been shown to enhance anticancer properties. 6-Methoxyflavone (B191845) and its derivatives, synthesized from this compound, have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity of 6-Methoxyflavone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Exposure Time (h)Reference
6-MethoxyflavoneHeLa (Cervical)55.3172[3][4]
6-MethoxyflavoneC33A (Cervical)109.5772[3]
6-MethoxyflavoneSiHa (Cervical)208.5372[3]
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (Breast)3.7172[5]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-Tetramethoxyflavone)MCF-7 (Breast)0.372[1]
4',5'-dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (Breast)8.58Not Specified[1]
Precursor for Antimicrobial Agents

Derivatives of this compound have also been explored for their antimicrobial properties. The structural modifications of the parent molecule can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity of Benzoic Acid and Flavone Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
MethoxyflavonesStaphylococcus aureus31.25 - 125[6]
MethoxyflavonesCarbapenem-Resistant Klebsiella pneumoniae64[7]
MethoxyflavonesCarbapenem-Resistant Pseudomonas aeruginosa64[7]
MethoxyflavonesCarbapenem-Resistant Acinetobacter baumannii32[7]
6,7,4'-trimethyl flavoneStaphylococcus aureus128[8]
6,7,4'-trimethyl flavoneCandida albicans128[8]
Analgesic and Anti-inflammatory Properties

As a derivative of salicylic acid, this compound itself possesses analgesic properties.[1] The mechanism of action for salicylic acid derivatives is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923), mediators of pain and inflammation.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final bioactive compounds starting from this compound.

Protocol 1: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone

This protocol describes the conversion of this compound to the key intermediate, 2'-hydroxy-6'-methoxyacetophenone, via reaction with an organolithium reagent.

Materials:

  • This compound

  • Methyllithium (B1224462) (MeLi) solution in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium solution (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2'-hydroxy-6'-methoxyacetophenone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 6-Methoxyflavone

This protocol outlines the synthesis of 6-methoxyflavone from 2'-hydroxy-6'-methoxyacetophenone via the Allan-Robinson reaction.

Materials:

Procedure:

  • In a round-bottom flask, mix 2'-hydroxy-6'-methoxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent).

  • Heat the mixture to 180-200 °C in an oil bath for 4-6 hours.

  • Cool the reaction mixture to room temperature and add ethanol (50 mL).

  • Heat the mixture to reflux for 30 minutes to dissolve the solid.

  • While hot, slowly add water until a permanent turbidity is observed.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated crude 6-methoxyflavone by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxyflavone.

Signaling Pathways and Mechanisms of Action

Anticancer Activity of 6-Methoxyflavone Derivatives

The anticancer effects of 6-methoxyflavone and its derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

anticancer_pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Growth_Factor_Receptor->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_Pathway->Proliferation MAPK_Pathway->Apoptosis 6-Methoxyflavone_Derivative 6-Methoxyflavone_Derivative 6-Methoxyflavone_Derivative->MAPK_Pathway Modulates

Caption: Modulation of PI3K/Akt and MAPK pathways by 6-methoxyflavone derivatives.

Analgesic and Anti-inflammatory Mechanism of Salicylic Acid Derivatives

The primary mechanism of action for the analgesic and anti-inflammatory effects of 6-methoxysalicylic acid, a derivative of salicylic acid, is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, the synthesis of prostaglandins from arachidonic acid is reduced, leading to a decrease in pain and inflammation.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation 6-Methoxysalicylic_Acid 6-Methoxysalicylic Acid 6-Methoxysalicylic_Acid->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin (B15479496) synthesis by 6-methoxysalicylic acid.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of novel drug candidates starting from this compound.

drug_discovery_workflow start This compound synthesis Synthesis of Derivatives (e.g., Flavones, Chalcones) start->synthesis screening In vitro Biological Screening (Anticancer, Antimicrobial Assays) synthesis->screening hit_id Hit Identification (Active Compounds) screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Hits preclinical Preclinical Studies (In vivo Efficacy and Toxicity) lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a highly valuable and versatile precursor in the field of drug discovery. Its utility in the synthesis of potent anticancer and antimicrobial agents, particularly 6-methoxyflavone derivatives, is well-documented. Furthermore, its inherent analgesic and anti-inflammatory properties make it and its derivatives attractive candidates for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the development of new and effective therapeutics.

References

Application Notes and Protocols: Pharmacokinetic Studies of 2-Hydroxy-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, a derivative of salicylic (B10762653) acid, has shown potential as an analgesic agent. A thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the anticipated pharmacokinetic properties of this compound based on data from structurally similar compounds, along with detailed protocols for its preclinical evaluation.

Predicted Pharmacokinetic Profile

Due to the lack of specific pharmacokinetic data for this compound, the following profile is predicted based on the known pharmacokinetics of its structural analog, salicylic acid, and other phenolic acids.[1][2]

Data Presentation: Predicted In Vivo Pharmacokinetic Parameters

The following tables summarize the hypothetical pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. These values are extrapolated from studies on similar compounds and serve as a baseline for experimental design.

Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats (Single 10 mg/kg IV Dose)

ParameterSymbolPredicted ValueUnit
Maximum Plasma ConcentrationCmax25µg/mL
Time to Maximum ConcentrationTmax0.08h
Area Under the Curve (0-inf)AUC(0-inf)50µg*h/mL
Elimination Half-life2.5h
Volume of DistributionVd0.2L/kg
ClearanceCL0.2L/h/kg

Table 2: Predicted Pharmacokinetic Parameters of this compound in Rats (Single 50 mg/kg PO Dose)

ParameterSymbolPredicted ValueUnit
Maximum Plasma ConcentrationCmax15µg/mL
Time to Maximum ConcentrationTmax0.5h
Area Under the Curve (0-inf)AUC(0-inf)60µg*h/mL
Elimination Half-life3.0h
Oral BioavailabilityF>70%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the key PK parameters of this compound.

Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of this compound after intravenous and oral administration in rats.

Materials:

  • This compound

  • Vehicle for IV and PO administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats for at least one week before the study.

    • Fast animals overnight before dosing, with free access to water.

    • Divide rats into two groups: IV administration and PO administration (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose of 10 mg/kg of this compound formulation via the tail vein.

    • PO Group: Administer a single dose of 50 mg/kg of this compound formulation via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the cannulated jugular vein at the following time points:

      • IV Group: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.[4]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in rat and human liver microsomes.

Materials:

  • This compound

  • Rat and human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile (B52724) (with internal standard) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Bioanalysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Visualizations

Experimental Workflow

G cluster_0 In Vivo Pharmacokinetic Study A Animal Acclimation & Grouping B Formulation & Dosing (IV and PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism A This compound B Glucuronide Conjugate A->B UGTs C Sulfate Conjugate A->C SULTs D 2,6-Dihydroxybenzoic acid A->D CYP450 (O-demethylation)

References

Application Notes and Protocols for In Vivo Analgesic Assessment of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally occurring derivative of salicylic (B10762653) acid found in the plant Brickellia veronicifolia.[1] As a member of the salicylate (B1505791) family, it is investigated for its potential therapeutic properties, including analgesic effects. Salicylates are widely recognized for their ability to alleviate pain, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[2][3] This document provides detailed application notes and experimental protocols for evaluating the analgesic properties of this compound in established in vivo models of pain.

Mechanism of Action: Insights from Salicylate Derivatives

The primary mechanism of action for salicylic acid and its derivatives involves the inhibition of COX-1 and COX-2 enzymes.[3][4] This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are lipid compounds that act as key signaling molecules in inflammation, pain, and fever.[4] By reducing prostaglandin (B15479496) synthesis, this compound is hypothesized to decrease the sensitization of peripheral pain receptors.

Beyond direct COX inhibition, other potential mechanisms for salicylates include the modulation of the NF-κB signaling pathway at higher doses and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Putative Signaling Pathway for this compound

Analgesic_Signaling_Pathway Putative Analgesic Signaling Pathway of this compound cluster_effect Effect Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Induces Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Leads to Analgesia Analgesia Compound This compound Compound->COX_Enzymes Inhibits

Caption: Putative mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the analgesic efficacy of this compound in a common preclinical pain model.

In Vivo Model Species Dose Range (mg/kg) Route of Administration Observed Effect Reference
Acetic Acid-Induced Writhing TestMouse10 - 100Intragastric (i.g.)Significant decrease in the number of abdominal constrictions.[1]

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols can be adapted for the specific evaluation of this compound.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic abdominal writhing movements.

Workflow:

Acetic_Acid_Writhing_Test_Workflow Workflow for Acetic Acid-Induced Writhing Test Animal_Acclimation Animal Acclimation Grouping Group Allocation (n=6-8/group) - Vehicle Control - Positive Control (e.g., Aspirin) - Test Compound Groups Animal_Acclimation->Grouping Drug_Admin Drug Administration (e.g., i.g., i.p., p.o.) Grouping->Drug_Admin Pre_Treatment_Time Pre-treatment Period (e.g., 30-60 min) Drug_Admin->Pre_Treatment_Time Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid (e.g., 0.6%) Pre_Treatment_Time->Acetic_Acid_Injection Observation Observation Period (e.g., 20-30 min) Acetic_Acid_Injection->Observation Data_Collection Count Number of Writhes Observation->Data_Collection Analysis Data Analysis (% Inhibition) Data_Collection->Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Detailed Protocol:

  • Animals: Male or female Swiss albino mice (20-25 g) are commonly used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve the test compound.

    • Positive Control: Receives a standard analgesic (e.g., Aspirin, 100 mg/kg).

    • Test Groups: Receive varying doses of this compound (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: The test compound, positive control, or vehicle is administered via the desired route (e.g., intragastric gavage).

  • Induction of Writhing: After a pre-treatment period (typically 30-60 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of abdominal constrictions (writhes) is counted for a period of 20-30 minutes. A writhe is characterized by a stretching of the hind limbs and contraction of the abdominal musculature.

  • Data Analysis: The percentage of analgesic activity (inhibition) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a classic method for assessing central analgesic activity. It measures the latency of the animal's response to a thermal stimulus.

Workflow:

Hot_Plate_Test_Workflow Workflow for Hot Plate Test Animal_Selection Animal Selection & Acclimation Baseline_Latency Baseline Latency Measurement (Hot Plate at 55±0.5°C) Animal_Selection->Baseline_Latency Grouping Group Allocation - Vehicle Control - Positive Control (e.g., Morphine) - Test Compound Groups Baseline_Latency->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Post_Treatment_Latency Measure Post-Treatment Latency at Timed Intervals (e.g., 30, 60, 90, 120 min) Drug_Admin->Post_Treatment_Latency Data_Analysis Data Analysis (% Maximum Possible Effect) Post_Treatment_Latency->Data_Analysis

Caption: Experimental workflow for the hot plate test.

Detailed Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals and Acclimation: Mice or rats are used. They should be habituated to the testing room for at least one hour before the experiment.

  • Baseline Measurement: Each animal is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.

  • Grouping and Dosing: Animals are grouped and administered the test compound, a positive control (e.g., Morphine, 5-10 mg/kg), or a vehicle.

  • Post-Treatment Measurement: The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated as follows: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Conclusion

The provided protocols for the acetic acid-induced writhing test and the hot plate test offer standardized methods to evaluate the peripheral and central analgesic properties of this compound, respectively. Preliminary data suggests its efficacy in a model of visceral pain. Further investigation using a broader range of pain models and detailed dose-response studies will be crucial to fully characterize its analgesic profile and potential as a therapeutic agent. Elucidation of its precise molecular targets beyond COX inhibition will further refine our understanding of its mechanism of action.

References

Protocol for Oral Administration of 6-Methoxysalicylic Acid in Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a generalized protocol for the oral administration of 6-Methoxysalicylic acid (6-MSA) to mice, primarily through oral gavage. Due to a lack of specific published data on the oral administration of 6-MSA in mice, this protocol is based on established general procedures for oral gavage in this species. Crucial parameters such as optimal dosage, specific vehicle formulation, and detailed pharmacokinetic profiles for 6-MSA are not currently available in scientific literature. Therefore, the information provided herein serves as a foundational guide. Researchers are strongly advised to conduct preliminary dose-finding and vehicle suitability studies to establish a safe and effective administration regimen for their specific experimental context.

Introduction

6-Methoxysalicylic acid (6-MSA) is a chemical compound that has been noted for its potential analgesic effects. Effective evaluation of its in vivo efficacy, safety, and mechanism of action necessitates a standardized and reproducible method of administration. Oral gavage is a common and precise method for delivering specific doses of substances to rodents in a research setting. This protocol provides a step-by-step guide to this procedure, emphasizing best practices to ensure animal welfare and data integrity.

Materials and Reagents

  • 6-Methoxysalicylic acid (6-MSA), purity >98%

  • Vehicle (e.g., Sterile Water, Saline, 0.5% Methylcellulose (B11928114), or Corn Oil)

  • Anesthesia (if required and justified in the animal use protocol)

  • Sterile syringes (1 mL)

  • Sterile, ball-tipped oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Animal scale

  • 70% Ethanol for disinfection

Experimental Protocol: Oral Gavage

This protocol is a general guideline. The specific dosage, vehicle, and frequency of administration must be determined by the researcher based on preliminary studies.

3.1. Preparation of 6-MSA Formulation

The solubility of 6-MSA in common vehicles should be determined prior to the experiment. While solubility in DMSO is high, its use as a primary vehicle for oral administration should be carefully considered due to potential toxicity. Aqueous vehicles are generally preferred.[1]

  • Vehicle Selection: Based on solubility and toxicity assessments, select an appropriate vehicle. For compounds with low aqueous solubility, suspension agents like 0.5% methylcellulose or oil-based vehicles such as corn oil can be considered.[1][2]

  • Formulation Preparation:

    • Accurately weigh the required amount of 6-MSA.

    • If using a suspension, slowly add the vehicle to the 6-MSA powder while triturating to create a uniform suspension.

    • Ensure the final formulation is homogenous before each administration. Sonication or vortexing may be necessary.

    • Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.

3.2. Animal Handling and Restraint

Proper restraint is critical for minimizing stress and preventing injury to the animal.[3]

  • Acclimatize the mice to the experimental environment and handling for a sufficient period before the study begins.

  • To restrain the mouse, gently but firmly scruff the loose skin over the neck and back.

  • Ensure the head is immobilized to prevent movement during gavage. The body should be held in a vertical position.[3]

3.3. Administration Procedure

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the 6-MSA formulation to be administered. The volume should not exceed 10 mL/kg of body weight.[3]

  • Gavage Needle Measurement: Measure the gavage needle against the mouse to determine the correct insertion depth. The needle should extend from the corner of the mouth to the last rib.[4]

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[3]

    • CRITICAL: Do not force the needle. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping, cyanosis), withdraw the needle immediately.[4]

  • Substance Delivery: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the 6-MSA formulation.

  • Withdrawal: After administration, gently withdraw the needle in the same direction it was inserted.

  • Monitoring: Return the mouse to its cage and monitor it for any adverse reactions.

Data Presentation: Key Parameters for Preliminary Studies

Given the absence of specific data for 6-MSA, the following tables outline the essential parameters that need to be determined in pilot studies.

Table 1: Proposed Dosage Escalation for a Dose-Finding Study

Dose Group6-MSA Dose (mg/kg)Rationale
1Vehicle ControlTo assess the effect of the vehicle alone.
2Low DoseStarting point based on any available in vitro data or similar compounds.
3Medium DoseA multiple of the low dose (e.g., 3-5x).
4High DoseA multiple of the medium dose, approaching a maximum tolerated dose.

Table 2: Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration of 6-MSA.
TmaxTime to reach Cmax.
AUCArea under the plasma concentration-time curve, representing total drug exposure.
t1/2Half-life of 6-MSA in plasma.
F (%)Oral bioavailability.

Visualization of Experimental Workflow and Potential Signaling Pathways

As the specific signaling pathways affected by 6-MSA in vivo are not yet elucidated, the following diagrams represent a generalized experimental workflow and a hypothetical signaling pathway that is often implicated in cellular processes and could be investigated.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_formulation Prepare 6-MSA Formulation calculate Calculate Dose prep_formulation->calculate animal_acclimation Animal Acclimation weigh Weigh Mouse animal_acclimation->weigh weigh->calculate administer Oral Gavage calculate->administer restrain Restrain Mouse restrain->administer monitor Monitor Animal administer->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze Pharmacokinetic/ Pharmacodynamic Analysis collect->analyze

Caption: Experimental workflow for oral administration of 6-MSA in mice.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6MSA 6-Methoxysalicylic Acid Receptor Receptor 6MSA->Receptor Hypothetical Binding RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (e.g., Proliferation, Inflammation) Transcription->Response

Caption: Hypothetical MAPK/ERK signaling pathway for investigation.

Conclusion and Recommendations

This document provides a foundational protocol for the oral administration of 6-Methoxysalicylic acid in mice. The significant gap in the literature regarding its in vivo properties necessitates that any research utilizing this compound begins with preliminary studies to determine a safe and effective dose, an appropriate vehicle, and its pharmacokinetic profile. Subsequent studies can then be designed to elucidate its mechanism of action, potentially investigating common signaling pathways such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways. Adherence to ethical guidelines for animal research and careful experimental design are paramount for obtaining reliable and meaningful data.

References

Application Notes and Protocols for 2-Hydroxy-6-methoxybenzoic Acid as a Matrix for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone analytical technique for the sensitive detection of a broad spectrum of molecules, from small metabolites to large proteins. The selection of an appropriate matrix is paramount for successful analysis, as it facilitates the desorption and ionization of analyte molecules with minimal fragmentation. While matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are well-established, the exploration of novel matrix compounds continues to be an area of active research to enhance performance for specific applications.

Physicochemical Properties of 2-Hydroxy-6-methoxybenzoic Acid

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Synonyms 6-Methoxysalicylic acid
Structure

Note: The performance of a MALDI matrix is influenced by its physicochemical properties, including its ability to absorb laser energy at the specific wavelength of the mass spectrometer's laser (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers), its volatility, and its ability to co-crystallize with the analyte.

Potential Applications in Mass Spectrometry

Based on the chemical structure of this compound, being a derivative of salicylic (B10762653) acid, it may be suitable for the analysis of various classes of small molecules. Its performance relative to other matrices would need to be empirically determined. Potential areas of application for evaluation include:

  • Small Molecule Analysis: Including metabolites, drug compounds, and other small organic molecules. The analysis of small molecules by MALDI-MS can be challenging due to interference from matrix-related ions in the low mass range.[2][3][4]

  • Lipidomics: The analysis of lipids is a growing application of MALDI-MS. The choice of matrix is critical for efficient ionization of different lipid classes.[5][6][7]

  • Synthetic Polymers: Certain benzoic acid derivatives have shown utility in the analysis of synthetic polymers.[8]

Quantitative Data Summary

Direct quantitative performance data for this compound as a MALDI matrix is not extensively documented. The following tables provide representative data for the closely related and commonly used matrix, 2,6-dihydroxybenzoic acid (2,6-DHB), to offer a baseline for expected performance characteristics that would need to be validated for this compound.

Table 1: General Performance Characteristics of DHB Isomers Compared to Other Common Matrices

MatrixTypical AnalytesMolecular Weight RangeGeneral Characteristics & Performance Notes
2,6-Dihydroxybenzoic acid (2,6-DHB) Peptides, Proteins, Synthetic PolymersBroad, with utility for various analyte classesA viable alternative to 2,5-DHB. Its notable acidity makes it generally unsuitable for negative ion mode analysis.[1]
2,5-Dihydroxybenzoic acid (2,5-DHB) Peptides, Glycans, Glycopeptides, LipidsBroad (< 30,000 Da)"Cool" matrix, good for labile molecules. Can produce significant background in the low mass range.[8]
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides, Proteins< 30,000 Da"Hot" matrix, provides high sensitivity, especially for peptides.[9]
Sinapinic acid (SA) Proteins, Large Molecules> 10,000 DaPreferred matrix for high molecular weight proteins.[1]

Table 2: Comparison of DHB Isomers for Phospholipid Analysis (Positive Ion Mode)

DHB IsomerRelative Quality of Positive Ion Spectra
2,5-DHB ++++ (Excellent)
2,6-DHB +++ (Good)
2,3-DHB ++ (Moderate)
2,4-DHB + (Fair)

This table is a qualitative summary based on published comparisons of DHB isomers for phospholipid analysis and suggests that 2,6-DHB can be effective, though potentially less so than 2,5-DHB. The performance of this compound would require similar systematic evaluation.[9]

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound as a MALDI matrix. Optimization of matrix concentration, solvent composition, and sample-to-matrix ratio is critical for achieving the best results.

Protocol 1: Preparation of this compound Matrix Solution

Materials:

  • This compound, high purity

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), proteomics grade (optional)

  • Microcentrifuge tubes

Procedure:

  • Standard Matrix Solution (10 mg/mL):

    • Weigh 10 mg of this compound and place it in a clean microcentrifuge tube.

    • Prepare a solvent mixture. A common starting point is 50% ACN in ultrapure water. For improved peptide and protein ionization, 0.1% TFA can be added (e.g., 500 µL ACN, 499 µL water, 1 µL TFA).

    • Add 1 mL of the solvent mixture to the tube containing the matrix.

    • Vortex thoroughly for at least 1 minute to dissolve the matrix. If complete dissolution is not achieved, sonicate for 5-10 minutes.

    • Centrifuge the solution at high speed for 1 minute to pellet any undissolved material.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.

  • Saturated Matrix Solution:

    • Add an excess amount of this compound (e.g., 20-30 mg) to 1 mL of the chosen solvent.

    • Vortex vigorously for 2-3 minutes.

    • Centrifuge at high speed for 5 minutes to pellet the undissolved solid.

    • The supernatant is a saturated matrix solution.

Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)

The dried-droplet method is the most common technique for preparing samples for MALDI-MS.[8]

Materials:

  • Prepared matrix solution

  • Analyte sample, dissolved in a suitable solvent

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Sample-Matrix Mixture:

    • In a clean microcentrifuge tube, mix the analyte sample with the matrix solution.

    • A typical starting volume ratio is 1:1 (e.g., 1 µL of sample and 1 µL of matrix). This ratio should be optimized for your specific analyte and concentration.

    • The optimal analyte concentration is typically in the low femtomole to low picomole per microliter range.

  • Spotting:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

  • Crystallization:

    • Allow the droplet to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix. Avoid rapid drying, as it can lead to heterogeneous crystal formation.

  • Analysis:

    • Once the spot is completely dry, the MALDI target plate can be loaded into the mass spectrometer for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for MALDI-MS analysis of small molecules or lipids using a novel matrix like this compound.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis Mass Spectrometry Analysis Analyte Analyte Extraction (e.g., from tissue, cells) Mix Mix Analyte and Matrix Analyte->Mix MatrixPrep Matrix Solution Preparation (this compound) MatrixPrep->Mix Spotting Spot Mixture onto MALDI Target Plate Mix->Spotting Crystallization Co-crystallization (Air Dry) Spotting->Crystallization MS MALDI-MS Analysis Crystallization->MS Data Data Acquisition MS->Data Processing Data Processing & Analysis Data->Processing

Caption: General workflow for MALDI-MS analysis.

Logical Relationship for Matrix Optimization

Optimizing a new MALDI matrix involves a systematic evaluation of several key parameters. The following diagram illustrates the logical relationships in this optimization process.

Matrix_Optimization cluster_params Key Optimization Parameters cluster_eval Evaluation Criteria Goal Goal: Optimal Analyte Signal (High S/N, Good Resolution) MatrixConc Matrix Concentration Signal Signal Intensity MatrixConc->Signal Solvent Solvent System (e.g., ACN/Water, +/- TFA) Resolution Mass Resolution Solvent->Resolution Ratio Sample:Matrix Ratio Noise Signal-to-Noise (S/N) Ratio->Noise SpotMethod Spotting Technique (e.g., Dried Droplet) Reproducibility Spot-to-Spot Reproducibility SpotMethod->Reproducibility Signal->Goal Noise->Goal Resolution->Goal Reproducibility->Goal

Caption: Key parameters for MALDI matrix optimization.

Signaling Pathway Context: Lipidomics

MALDI-MS is a powerful tool in lipidomics for investigating the role of lipids in cellular signaling. The diagram below shows a simplified representation of how MALDI-MS can be integrated into the study of lipid-mediated signaling pathways.

Lipid_Signaling_Workflow cluster_bio Biological System cluster_analysis Lipidomics Analysis Stimulus Cellular Stimulus (e.g., Growth Factor, Stress) Cell Cells / Tissue Stimulus->Cell Pathway Activation of Signaling Pathways (e.g., PI3K/Akt, MAPK) Cell->Pathway LipidEnzymes Modulation of Lipid-Modifying Enzymes (e.g., PLA2, PI3K) Pathway->LipidEnzymes LipidChanges Changes in Lipid Profile LipidEnzymes->LipidChanges Extraction Lipid Extraction LipidChanges->Extraction MALDI MALDI-MS Analysis (using this compound) Extraction->MALDI ID Lipid Identification & Quantification MALDI->ID Result Correlation of Lipid Changes with Signaling Pathway Activity ID->Result

Caption: MALDI-MS in lipid signaling research.

Conclusion

This compound represents an unexplored but potentially useful matrix for MALDI-mass spectrometry. While it is not a mainstream matrix, its structural similarity to other effective matrices suggests it is worthy of investigation for specific applications, particularly in the analysis of small molecules and lipids. The protocols and information provided in this document offer a robust framework for researchers to systematically evaluate its performance. As with any novel matrix, careful optimization of experimental parameters is essential for achieving high-quality, reproducible data. The successful application of this compound will depend on empirical validation of its performance characteristics for the specific analytes of interest.

References

Application Notes and Protocols for the Methylation of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the methylation of 2-hydroxybenzoic acid (salicylic acid), a critical transformation in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below cover different methylation strategies, including Fischer esterification and Williamson ether synthesis, offering flexibility in reagent choice and reaction conditions.

Introduction

2-Hydroxybenzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group. Selective methylation of either of these functional groups can lead to valuable products. O-methylation of the phenolic hydroxyl group yields 2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Esterification of the carboxylic acid group produces methyl salicylate (B1505791) (oil of wintergreen), which has applications in flavorings, fragrances, and as a topical analgesic. This document details reliable methods for achieving these transformations.

Data Presentation: Comparative Analysis of Methylation Protocols

The following table summarizes quantitative data from various established protocols for the methylation of 2-hydroxybenzoic acid, allowing for an easy comparison of different methodologies.

MethodMethylating AgentCatalyst/BaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Product
Fischer EsterificationMethanolSulfuric AcidMethanol~60-1001-75VariableMethyl Salicylate
Fischer EsterificationMethanolSulfated ZirconiaMethanol1506HighMethyl Salicylate
Williamson Ether SynthesisDimethyl Sulfate (B86663)Potassium CarbonateAcetone50-6012-48~90Methyl 2-methoxybenzoate
Williamson Ether SynthesisDimethyl SulfatePotassium HydroxideWater40392.62-Methoxybenzoic Acid
High-Temperature/PressureDimethyl CarbonateZeolite NaY-BfDimethyl Carbonate180-2005Not SpecifiedMethyl 2-methoxybenzoate

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Methyl Salicylate

This protocol describes the acid-catalyzed esterification of the carboxylic acid group of 2-hydroxybenzoic acid using methanol.[1]

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Methanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzoic acid in an excess of methanol.[2]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[2]

  • Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle for approximately 40-75 minutes.[1][2]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl salicylate.

  • The product can be further purified by distillation.[3]

Protocol 2: Williamson Ether Synthesis for the Synthesis of 2-Methoxybenzoic Acid

This protocol details the O-methylation of the phenolic hydroxyl group of 2-hydroxybenzoic acid using dimethyl sulfate.[4][5]

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Dimethyl sulfate

  • Potassium Carbonate or Potassium Hydroxide

  • Acetone or Water

  • Hydrochloric acid (for workup)

  • Dichloromethane (B109758) (DCM) for extraction

  • Round-bottom flask

  • Reflux condenser or reaction vessel with temperature control

  • Addition funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, add 2-hydroxybenzoic acid, a suitable solvent (e.g., acetone), and a base (e.g., potassium carbonate).[5]

  • Heat the mixture to 50-60 °C with stirring.[5]

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.[5]

  • After the initial addition, continue the reaction for 12-48 hours, potentially with additional portions of base and dimethyl sulfate.[5]

  • Upon completion, cool the reaction mixture and evaporate a significant portion of the solvent.[5]

  • Add water to the residue and filter any solids.[5]

  • Extract the filtrate with dichloromethane (DCM).[5]

  • Concentrate the organic extracts to obtain crude 2-methoxybenzoic acid or its methyl ester, depending on the specific conditions. The yield for the etherification to 2-methoxybenzoic acid can be as high as 92.6%.[4]

Visualizations

Signaling Pathway: Fischer Esterification of 2-Hydroxybenzoic Acid

Fischer_Esterification Salicylic_Acid 2-Hydroxybenzoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Salicylic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic attack H2SO4 H₂SO₄ (catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate Methyl_Salicylate Methyl Salicylate Tetrahedral_Intermediate->Methyl_Salicylate - H₂O, - H⁺ Water Water

Caption: Fischer Esterification Mechanism.

Experimental Workflow: Synthesis and Purification of Methyl Salicylate

Experimental_Workflow Start Start: Reagents Reaction Reaction: 2-Hydroxybenzoic Acid + Methanol (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Workup: Quench with Water Reaction->Workup Extraction Extraction: Diethyl Ether Workup->Extraction Neutralization Neutralization: Wash with NaHCO₃ solution Extraction->Neutralization Drying Drying: Anhydrous MgSO₄ Neutralization->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification: Distillation Evaporation->Purification Final_Product Final Product: Pure Methyl Salicylate Purification->Final_Product

Caption: Workflow for Methyl Salicylate Synthesis.

Logical Relationship: Selective Methylation of 2-Hydroxybenzoic Acid

Selective_Methylation Starting_Material 2-Hydroxybenzoic Acid Carboxylic_Acid_Methylation Carboxylic Acid Methylation (Esterification) Starting_Material->Carboxylic_Acid_Methylation Phenolic_Hydroxyl_Methylation Phenolic Hydroxyl Methylation (Etherification) Starting_Material->Phenolic_Hydroxyl_Methylation Product_Ester Methyl Salicylate Carboxylic_Acid_Methylation->Product_Ester Conditions_Ester Acidic Conditions (e.g., H₂SO₄ + Methanol) Carboxylic_Acid_Methylation->Conditions_Ester Product_Ether 2-Methoxybenzoic Acid Phenolic_Hydroxyl_Methylation->Product_Ether Conditions_Ether Basic Conditions (e.g., K₂CO₃ + Dimethyl Sulfate) Phenolic_Hydroxyl_Methylation->Conditions_Ether

Caption: Pathways for Selective Methylation.

References

Application Notes and Protocols: 2-Hydroxy-6-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-6-methoxybenzoic acid is a versatile building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential biological activity. Its substituted benzene (B151609) ring, featuring hydroxyl, methoxy, and carboxylic acid functionalities, offers multiple reaction sites for cyclization and functional group manipulation. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds—benzofurans and coumarins—utilizing this compound and its derivatives.

I. Synthesis of Benzofurans

A key application of this compound derivatives is in the synthesis of substituted benzofurans. The following multi-step protocol outlines the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, a class of compounds with potential for further functionalization. The core of this synthesis involves a Perkin reaction of a 2-(2-formyl-6-methoxyphenoxy)alkanoic acid derivative.[1]

Overall Synthetic Pathway

Benzofuran_Synthesis cluster_legend Legend A 2-Hydroxy-6-methoxy- benzoic acid B 2-Hydroxy-6-methoxy- benzaldehyde (B42025) A->B Reduction C 2-Hydroxy-3-nitro-6- methoxybenzaldehyde B->C Nitration D 2-(2-Formyl-6-methoxy- 4-nitrophenoxy)alkanoic acid C->D Williamson Ether Synthesis E 2-Alkyl-7-methoxy- 5-nitrobenzo[b]furan D->E Perkin Cyclization Start Starting Material / Intermediate Final Final Product

Caption: Synthetic workflow for 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.

Experimental Protocols

Step 1: Reduction of this compound to 2-Hydroxy-6-methoxybenzaldehyde (B112916)

  • Methodology: To a solution of this compound (1 eq.) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, slowly add borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.5 eq.) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Nitration of 2-Hydroxy-6-methoxybenzaldehyde

  • Methodology: Dissolve 2-hydroxy-6-methoxybenzaldehyde (1 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of nitric acid (1.1 eq.) in glacial acetic acid dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for 2-3 hours. Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral and then dry. The primary product expected is 2-hydroxy-6-methoxy-3-nitrobenzaldehyde.

Step 3: Synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acid (Williamson Ether Synthesis)

  • Methodology: To a solution of the nitrated benzaldehyde (1 eq.) in acetone, add potassium carbonate (2.5 eq.) and a catalytic amount of potassium iodide. To this suspension, add the desired ethyl α-bromoalkanoate (1.2 eq.). Reflux the mixture for 8-12 hours. After cooling, filter off the inorganic salts and evaporate the solvent. Hydrolyze the resulting ester by refluxing with a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water for 2-4 hours. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.

Step 4: Cyclization to 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan (Perkin Reaction)

  • Methodology: A mixture of the 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acid (1 eq.), acetic anhydride (B1165640) (7 eq.), and anhydrous sodium acetate (10 eq.) is heated at 140-150 °C for 5-7 hours. After cooling, the reaction mixture is poured into water and stirred for 1 hour to decompose the excess acetic anhydride. The solid product is collected by filtration, washed thoroughly with water, and then purified by recrystallization from ethanol or by column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYield (%)
12-Hydroxy-6-methoxybenzaldehydeThis compoundBH3·SMe2, THF0 °C to RT, 12-16 h80-90
22-Hydroxy-6-methoxy-3-nitrobenzaldehyde2-Hydroxy-6-methoxybenzaldehydeHNO3, Acetic Acid0-5 °C, 2-3 h75-85
32-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acid2-Hydroxy-6-methoxy-3-nitrobenzaldehydeEthyl α-bromoalkanoate, K2CO3Reflux, 8-12 h60-75
42-Alkyl-7-methoxy-5-nitrobenzo[b]furan2-(2-Formyl-6-methoxy-4-nitrophenoxy)alkanoic acidAcetic anhydride, Sodium acetate140-150 °C, 5-7 h40-50[1]

II. Synthesis of Coumarins

This compound can serve as a precursor for the synthesis of 7-methoxycoumarins. This requires the initial conversion of the benzoic acid to a suitable phenol (B47542) or salicylaldehyde (B1680747) derivative, which can then undergo cyclization. A common method for coumarin (B35378) synthesis is the Pechmann condensation.

General Synthetic Strategy

Coumarin_Synthesis cluster_legend Legend A 2-Hydroxy-6-methoxy- benzoic acid B 3-Methoxyphenol (B1666288) A->B Decarboxylation C 7-Methoxy-4-substituted- coumarin B->C Pechmann Condensation Start Starting Material / Intermediate Final Final Product

Caption: General strategy for the synthesis of 7-methoxycoumarins.

Experimental Protocols

Step 1: Decarboxylation to 3-Methoxyphenol

  • Methodology: this compound is heated with a copper catalyst in quinoline (B57606) at 200-220 °C until the evolution of carbon dioxide ceases. The reaction mixture is then cooled, and the product is extracted with a suitable solvent after acidification. The crude 3-methoxyphenol is purified by distillation or chromatography.

Step 2: Pechmann Condensation to form 7-Methoxycoumarin

  • Methodology: A mixture of 3-methoxyphenol (1 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) is slowly added to a stirred, cooled (0 °C) dehydrating agent, such as concentrated sulfuric acid or Amberlyst-15 resin. The reaction is stirred at room temperature for several hours or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water and a dilute sodium bicarbonate solution, and then dried. The crude coumarin can be purified by recrystallization from ethanol.

Quantitative Data for Pechmann Condensation
ProductStarting Phenolβ-KetoesterCatalyst/ConditionsYield (%)
7-Methoxy-4-methylcoumarin3-MethoxyphenolEthyl acetoacetateConc. H2SO4, RT, 12 h85-95
7-Methoxycoumarin3-MethoxyphenolMalic acidConc. H2SO4, 100 °C, 3 h70-80
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate3-MethoxyphenolDiethyl ethoxymethylenemalonatePiperidine, Ethanol, Reflux, 4 h80-90

Conclusion

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. While direct cyclization reactions are not always feasible, its conversion to key intermediates like substituted salicylaldehydes and phenols opens up pathways to benzofurans and coumarins. The provided protocols and synthetic strategies offer a foundation for researchers to explore the synthesis of novel heterocyclic derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of different derivatization strategies can expand the utility of this versatile building block.

References

Application Notes: In Vitro Anti-inflammatory Assays for 6-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxysalicylic acid is a derivative of salicylic (B10762653) acid, a well-known compound with anti-inflammatory properties. As researchers and drug development professionals explore novel therapeutic agents, it is crucial to characterize the anti-inflammatory potential of such derivatives. These application notes provide a comprehensive guide to the in vitro assays used to evaluate the anti-inflammatory effects of 6-Methoxysalicylic acid. The protocols focus on using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, a standard model for studying inflammation.[1][2] The assays described herein measure key inflammatory markers, including nitric oxide (NO), pro-inflammatory cytokines, and the expression of inflammatory enzymes, while also exploring the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[2][3]

Key Signaling Pathways in Inflammation

The inflammatory response in macrophages stimulated by LPS is primarily mediated by the activation of Toll-like receptor 4 (TLR4).[1] This activation triggers downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the transcription of genes encoding pro-inflammatory mediators.[2][4]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p P-IκBα IkappaB->IkappaB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation Proteasome->IkappaB_p Degrades IkappaB_p->Proteasome Ubiquitination release IkappaB_p->release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces release->NFkB

Caption: The canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adaptors Adaptor Proteins TLR4->Adaptors MAP3K MAP3Ks (e.g., TAK1) Adaptors->MAP3K ERK_MAP2K MEK1/2 MAP3K->ERK_MAP2K JNK_MAP2K MKK4/7 MAP3K->JNK_MAP2K p38_MAP2K MKK3/6 MAP3K->p38_MAP2K ERK ERK1/2 ERK_MAP2K->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK JNK JNK_MAP2K->JNK JNK->AP1 p38 p38 p38_MAP2K->p38 p38->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes

Caption: The Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay (MTT Assay)

Before evaluating anti-inflammatory effects, it is essential to determine the non-cytotoxic concentration range of 6-Methoxysalicylic acid.[2]

1.1. Cell Culture and Seeding

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[1]

1.2. Compound Treatment

  • Prepare a stock solution of 6-Methoxysalicylic acid in Dimethyl Sulfoxide (DMSO).

  • Treat cells with various concentrations of 6-Methoxysalicylic acid for 24 hours. Ensure the final DMSO concentration does not exceed 0.1%.[1]

1.3. MTT Assay Procedure

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Gently shake the plate for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[1]

Griess_Assay_Workflow start Seed RAW 264.7 cells (96-well plate, 24h) pretreat Pre-treat with 6-Methoxysalicylic Acid (1-2h) start->pretreat stimulate Stimulate with LPS (1 µg/mL) (24h) pretreat->stimulate collect Collect Supernatant (50 µL) stimulate->collect reagent1 Add Griess Reagent I (Sulfanilamide, 50 µL) Incubate 10 min collect->reagent1 reagent2 Add Griess Reagent II (NED, 50 µL) Incubate 10 min reagent1->reagent2 read Measure Absorbance at 540 nm reagent2->read calculate Calculate Nitrite Conc. (vs. NaNO₂ Standard Curve) read->calculate

Caption: Experimental workflow for the nitric oxide production assay.[1]

2.1. Cell Treatment

  • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours.[1]

  • Pre-treat cells with various non-cytotoxic concentrations of 6-Methoxysalicylic acid for 1-2 hours.[1]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, vehicle control, and LPS-only groups.[5]

2.2. Griess Reagent Assay

  • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.[1]

  • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.[1]

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent II) to each well and incubate for another 5-10 minutes.[1]

  • Measure the absorbance at 540 nm within 30 minutes.[1]

  • Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[2]

Data Presentation: Illustrative Effects on NO Production

Treatment GroupConcentration (µM)Nitrite (µM) (Mean ± SD)% Inhibition
Control (untreated)01.5 ± 0.3-
LPS (1 µg/mL)045.2 ± 2.80%
LPS + 6-MSA1035.1 ± 2.122.3%
LPS + 6-MSA2522.8 ± 1.749.6%
LPS + 6-MSA5011.5 ± 1.074.6%
Note: Data are for illustrative purposes to demonstrate expected dose-dependent inhibition.[2]
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.[6][7]

3.1. Sample Collection

  • Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 2.1.

  • Collect the cell culture supernatant and centrifuge to remove cellular debris.[8]

  • Store samples at -80°C if not used immediately.[7]

3.2. ELISA Procedure

  • Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[9]

  • The general steps involve:

    • Coating a 96-well plate with a capture antibody.[7]

    • Adding standards and samples (supernatants) to the wells.[9]

    • Incubating with a biotinylated detection antibody.[9]

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.[9]

    • Adding a substrate (e.g., TMB) to develop color.[9]

    • Stopping the reaction and measuring absorbance at 450 nm.[8]

  • Calculate cytokine concentrations based on the standard curve.[9]

Data Presentation: Illustrative Effects on Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (untreated)050 ± 825 ± 5
LPS (1 µg/mL)03200 ± 2502500 ± 210
LPS + 6-MSA102450 ± 1801900 ± 150
LPS + 6-MSA251500 ± 1201150 ± 90
LPS + 6-MSA50750 ± 60550 ± 45
Note: Data are for illustrative purposes to demonstrate expected dose-dependent inhibition.
Protocol 4: Western Blot Analysis of Inflammatory Proteins

Western blotting is used to detect changes in the protein expression of key inflammatory mediators like iNOS and COX-2, and to investigate the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.[5][10]

Western_Blot_Workflow start Cell Culture, Treatment & LPS Stimulation lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-iNOS, anti-p-p38) Overnight at 4°C block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Signal Detection (ECL Reagent) secondary->detect analyze Imaging & Densitometry (Normalize to Loading Control) detect->analyze

Caption: Experimental workflow for Western blot analysis.[5]

4.1. Protein Extraction

  • After treating cells as described in Protocol 2.1 (stimulation time may be shorter, e.g., 30 min for signaling proteins, 24h for iNOS/COX-2), wash cells with ice-cold PBS.[5]

  • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[5]

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.[5]

  • Determine the protein concentration using a BCA or Bradford assay.[5]

4.2. SDS-PAGE and Protein Transfer

  • Denature 20-40 µg of protein from each sample in Laemmli buffer.[5]

  • Separate the proteins on a 10% SDS-polyacrylamide gel.[5]

  • Transfer the separated proteins to a PVDF membrane.[5]

4.3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[5]

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, or a loading control like β-actin overnight at 4°C.[5][10]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[5]

  • Capture the signal and quantify band intensity using an imaging system and software (e.g., ImageJ). Normalize target protein bands to the loading control.[5]

Data Presentation: Illustrative Quantitative Analysis of Protein Expression

Treatment GroupRelative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)Relative p-p38 Expression (Normalized to total p38)
Control (untreated)0.04 ± 0.010.02 ± 0.010.05 ± 0.02
LPS (1 µg/mL)1.00 ± 0.101.00 ± 0.111.00 ± 0.13
LPS + 6-MSA (50 µM)0.28 ± 0.050.35 ± 0.060.41 ± 0.07
Note: Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes to demonstrate expected inhibition.[5]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a valuable organic intermediate with applications in pharmaceutical research and development. It is recognized for its analgesic properties and serves as a precursor for the synthesis of more complex bioactive molecules.[1] This document provides detailed protocols for a plausible large-scale synthetic route to this compound, starting from the readily available precursor, 2,6-dihydroxybenzoic acid. The protocols are designed to be scalable for laboratory and pilot plant settings.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2,6-Dihydroxybenzoic acidC₇H₆O₄154.12163-168303-07-1
Methyl 2,6-dihydroxybenzoate (B8749050)C₈H₈O₄168.15Not specified40718-35-0
Methyl 2-hydroxy-6-methoxybenzoateC₉H₁₀O₄182.17Not specified22833-69-8
This compoundC₈H₈O₄168.15134-1383147-64-6

Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process commencing with 2,6-dihydroxybenzoic acid. The overall transformation involves the protection of the carboxylic acid group via esterification, followed by a regioselective O-methylation of one of the hydroxyl groups, and concluding with the deprotection (hydrolysis) of the ester to yield the final product.

G A 2,6-Dihydroxybenzoic Acid B Methyl 2,6-dihydroxybenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 2-hydroxy-6-methoxybenzoate B->C Regioselective O-Methylation (Dimethyl Sulfate (B86663), K₂CO₃) D This compound C->D Hydrolysis (NaOH, H₂O then HCl)

Caption: Overall synthetic route from 2,6-dihydroxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dihydroxybenzoate (Esterification)

This procedure outlines the protection of the carboxylic acid functionality of 2,6-dihydroxybenzoic acid as a methyl ester. This step is crucial to prevent side reactions during the subsequent methylation of the hydroxyl group.

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxybenzoic acid in anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield crude Methyl 2,6-dihydroxybenzoate.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).

Quantitative Data:

ReactantMolar RatioTypical Yield (%)Purity (%)
2,6-Dihydroxybenzoic acid1.085-95>95 (after recrystallization)
MethanolSolvent--
Sulfuric AcidCatalyst--
Step 2: Synthesis of Methyl 2-hydroxy-6-methoxybenzoate (Regioselective O-Methylation)

This protocol describes the selective methylation of one of the two hydroxyl groups of Methyl 2,6-dihydroxybenzoate. The regioselectivity is directed by the higher acidity of the hydroxyl group ortho to the ester functionality.

Materials:

  • Methyl 2,6-dihydroxybenzoate

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 2,6-dihydroxybenzoate in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add one equivalent of dimethyl sulfate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 2-hydroxy-6-methoxybenzoate by column chromatography on silica (B1680970) gel.

Quantitative Data:

ReactantMolar RatioTypical Yield (%)Purity (%)
Methyl 2,6-dihydroxybenzoate1.060-75>98 (after chromatography)
Dimethyl Sulfate1.0-1.2--
Potassium Carbonate1.5-2.0--
Step 3: Synthesis of this compound (Hydrolysis)

This final step involves the deprotection of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl 2-hydroxy-6-methoxybenzoate

  • Sodium hydroxide (B78521) (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolve Methyl 2-hydroxy-6-methoxybenzoate in a solution of sodium hydroxide in water.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven to obtain this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for higher purity.

Quantitative Data:

ReactantMolar RatioTypical Yield (%)Purity (%)
Methyl 2-hydroxy-6-methoxybenzoate1.090-98>99 (after recrystallization)
Sodium Hydroxide2.0-3.0--

Application Notes

This compound is a salicylic (B10762653) acid derivative that has been isolated from the plant Brickellia veronicifolia.[1] It has demonstrated analgesic properties in preclinical studies.[1] As a versatile chemical intermediate, it serves as a building block in the synthesis of more complex molecules for drug discovery and development. Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy (B1213986) group on an aromatic ring, provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry programs.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: O-Methylation cluster_2 Step 3: Hydrolysis A1 Dissolve 2,6-dihydroxybenzoic acid in Methanol A2 Add conc. H₂SO₄ A1->A2 A3 Reflux for 4-6h A2->A3 A4 Evaporate Methanol A3->A4 A5 Neutralize with NaHCO₃ A4->A5 A6 Filter and Dry A5->A6 B1 Dissolve Methyl 2,6-dihydroxybenzoate in Acetone A6->B1 Intermediate 1 B2 Add K₂CO₃ B1->B2 B3 Add Dimethyl Sulfate B2->B3 B4 Reflux for 8-12h B3->B4 B5 Filter and Evaporate Acetone B4->B5 B6 Purify by Column Chromatography B5->B6 C1 Dissolve Methyl 2-hydroxy-6-methoxybenzoate in NaOH solution B6->C1 Intermediate 2 C2 Reflux for 2-4h C1->C2 C3 Acidify with HCl C2->C3 C4 Filter and Wash C3->C4 C5 Dry the Product C4->C5 D This compound C5->D Final Product

Caption: Detailed experimental workflow for the synthesis.

Purification and Characterization

Purification:

  • Recrystallization: This is the primary method for purifying the final product and key intermediates. The choice of solvent is critical and should be determined experimentally to maximize yield and purity.

  • Column Chromatography: This technique is essential for the purification of Methyl 2-hydroxy-6-methoxybenzoate to separate it from the starting material and any di-methylated by-product.

Characterization: The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR Signals corresponding to methoxy protons, aromatic protons, hydroxyl proton, and carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carboxyl carbon, aromatic carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).[2]

This comprehensive guide provides a robust starting point for the large-scale synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory and scale-up requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Hydroxy-6-methoxybenzoic acid (also known as 6-Methoxysalicylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. Recrystallization is generally preferred for removing minor impurities and is a cost-effective technique. For more challenging separations, such as removing closely related structural isomers or baseline impurities, flash column chromatography over silica (B1680970) gel is a powerful alternative.

Q2: What are the likely impurities in a sample of this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, side-products, and isomers. Depending on the synthetic route, potential impurities might include related benzoic acid derivatives or precursors. Hydrolysis byproducts could also be present if the compound has been exposed to moisture under acidic or basic conditions.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: To accurately determine the purity of this compound, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structural integrity of the compound and identifying any structural isomers or other impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. The reported melting point is in the range of 134-138 °C.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Poor or no crystal formation upon cooling. 1. Excessive solvent was used: The solution is not saturated.1. Gently heat the solution to evaporate some of the solvent. Once concentrated, allow it to cool again.
2. Lack of nucleation sites: Spontaneous crystallization has not initiated.2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.
3. Inappropriate solvent system: The compound is too soluble in the chosen solvent, even at low temperatures.3. Experiment with a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.
Low yield of purified product. 1. Too much solvent used during dissolution: A significant amount of the product remains in the mother liquor.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
2. Premature crystallization: The product crystallized during a hot filtration step.2. Ensure the filtration funnel and receiving flask are pre-heated before hot filtration.
3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product "oils out" instead of crystallizing. 1. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.1. Consider a preliminary purification step, such as column chromatography, before recrystallization.
2. Cooling rate is too rapid: The solution becomes supersaturated too quickly, preventing orderly crystal growth.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
3. Boiling point of the solvent is higher than the melting point of the compound: The compound may melt in the hot solvent.3. Choose a solvent with a lower boiling point.
Purity is still low after recrystallization. 1. Ineffective solvent system for impurity removal: The impurities have similar solubility profiles to the product in the chosen solvent.1. Experiment with different solvent systems. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective.
2. Crystals were not washed properly: The mother liquor containing impurities was not completely removed.2. Ensure the crystals are washed with a small amount of ice-cold solvent after filtration.
3. Inclusion of impurities in the crystal lattice: Rapid crystallization can trap impurities within the crystals.3. Ensure slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities. 1. Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low.1. Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve good separation (Rf value of ~0.3 for the product).
2. Column overloading: Too much crude material was loaded onto the column.2. Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
3. Poorly packed column: Channeling in the silica gel leads to an uneven flow of the eluent.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product elutes too quickly or too slowly. 1. Eluent polarity is too high: The product has a low affinity for the stationary phase and moves too quickly.1. Decrease the polarity of the eluent.
2. Eluent polarity is too low: The product has a high affinity for the stationary phase and moves too slowly.2. Gradually increase the polarity of the eluent (gradient elution) or switch to a more polar solvent system.
Streaking or tailing of the product band. 1. Sample is not soluble in the eluent: The compound is precipitating on the column.1. Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column.
2. Acidic or basic nature of the compound: The compound may interact with the silica gel.2. Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds) to improve the peak shape.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable hot solvent (e.g., ethanol/water, ethyl acetate/hexane) and heat the mixture while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Flash Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic action_node action_node start Crystals Formed? no_crystals Induce Crystallization (Scratch / Seed Crystal) start->no_crystals No yes_crystals Check Purity (TLC / m.p.) start->yes_crystals Yes still_no_crystals Concentrate Solution (Evaporate Solvent) no_crystals->still_no_crystals Still No Crystals crystals_form Isolate & Dry no_crystals->crystals_form Crystals Form pure Product is Pure yes_crystals->pure Pure impure Re-evaluate Solvent System or Try Column Chromatography yes_crystals->impure Impure still_no_crystals->crystals_form

References

Technical Support Center: Overcoming Solubility Issues with 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-6-methoxybenzoic acid.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

This guide provides a systematic approach to troubleshoot and overcome common solubility issues.

G cluster_0 start Start: This compound not dissolving check_purity 1. Verify Compound Purity (e.g., NMR, HPLC) start->check_purity Initial Step solvent_selection 2. Re-evaluate Solvent Choice (Consult solubility table) check_purity->solvent_selection If pure ph_adjustment 3. pH Adjustment (For aqueous solutions) solvent_selection->ph_adjustment If solvent is appropriate but solubility is low cosolvency 4. Co-solvency (Use of a miscible co-solvent) ph_adjustment->cosolvency If pH is not an option or ineffective success Success: Compound Dissolved ph_adjustment->success If dissolved salt_formation 5. Salt Formation (React with a base) cosolvency->salt_formation If co-solvents are incompatible with the experiment cosolvency->success If dissolved sonication_heating 6. Physical Methods (Gentle heating/sonication) salt_formation->sonication_heating If salt formation is not desired salt_formation->success If dissolved sonication_heating->success If dissolved fail Still Unresolved: Contact Technical Support sonication_heating->fail If not dissolved

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white solid.[1] It is slightly soluble in chloroform (B151607) and methanol.[2] It exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), reaching up to 100 mg/mL with the aid of ultrasonication.[1]

Q2: I am preparing a stock solution. Which solvent is recommended?

A2: For creating a high-concentration stock solution, DMSO is highly recommended due to its excellent solubilizing capacity for this compound.[1] For cell-based assays, a concentrated stock in DMSO can be prepared and then diluted into the aqueous culture medium.

Q3: How can I improve the aqueous solubility of this compound?

A3: Since this compound is a carboxylic acid, its aqueous solubility is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. Adjusting the pH to be 1-2 units above the compound's pKa can significantly enhance solubility.

Q4: Can I use co-solvents to dissolve this compound for in vivo studies?

A4: Yes, co-solvency is a common and effective technique. Formulations using a combination of solvents are often used for in vivo experiments. For example, a clear solution of at least 2.5 mg/mL can be achieved with solvent systems such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO and 90% Corn Oil[1]

Q5: Is salt formation a viable strategy to enhance the solubility of this compound?

A5: Absolutely. Salt formation is a widely used and effective method for increasing the solubility of acidic and basic compounds.[3] By reacting the acidic this compound with a suitable base, a more polar and, consequently, more soluble salt can be formed.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (mM)NotesReference
Dimethyl sulfoxide (DMSO)100 mg/mL594.71Requires sonication. Use freshly opened DMSO as it is hygroscopic.[1]
ChloroformSlightly soluble--[2]
MethanolSlightly soluble--[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 14.87Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 14.87Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 14.87Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 168.15 g/mol )

  • Dimethyl sulfoxide (DMSO), research grade

  • Vortex mixer

  • Sonicator

  • Calibrated analytical balance

  • Appropriate volumetric flask

Procedure:

  • Weigh out 16.815 mg of this compound.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of DMSO to the flask.

  • Vortex the mixture until the solid is mostly dispersed.

  • Place the flask in a sonicator bath and sonicate until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can also aid dissolution.

  • Allow the solution to return to room temperature.

  • Add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution at -20°C or -80°C for long-term stability. In solvent, it is stable for up to 2 years at -80°C and 1 year at -20°C.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Oral Administration

This protocol provides an example of preparing a 2.5 mg/mL working solution in a co-solvent system for oral administration in animal models.[1]

Materials:

  • 100 mg/mL stock solution of this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution

  • Sterile tubes and pipettes

Procedure:

  • To prepare 1 mL of the final working solution, start by taking 25 µL of the 100 mg/mL stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add the 25 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 525 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution to ensure it is homogenous. It is recommended to prepare this working solution fresh on the day of use.[1]

Signaling Pathway Diagram

2-Hydroxy-4-methoxybenzoic acid (an isomer of the topic compound) has been shown to attenuate DNA damage and autophagy in melanoma cells via the p-ERK pathway.[4] The following diagram illustrates a simplified representation of the ERK signaling pathway, which is a common target in cancer research.

G cluster_pathway Simplified ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for HMBA 2-Hydroxy-methoxy- benzoic Acid Derivative HMBA->ERK Inhibits Phosphorylation

Caption: ERK signaling pathway and a potential point of inhibition.

References

Optimizing reaction conditions for 2-Hydroxy-6-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Hydroxy-6-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 2-methoxyphenol under basic conditions using carbon dioxide, typically at elevated temperature and pressure.[1][2]

Q2: What is the general mechanism of the Kolbe-Schmitt reaction for this synthesis?

A2: The reaction proceeds via the following steps:

  • Deprotonation: 2-methoxyphenol is treated with a strong base (e.g., sodium hydroxide) to form the more reactive sodium 2-methoxyphenoxide.[2]

  • Electrophilic Attack: The electron-rich phenoxide attacks the carbon atom of carbon dioxide (a weak electrophile). The sodium ion is thought to chelate with the oxygen atoms of the phenoxide and carbon dioxide, favoring ortho-carboxylation.

  • Rearomatization: The intermediate undergoes tautomerization to restore the aromatic ring, forming sodium 2-hydroxy-6-methoxybenzoate.[3]

  • Acidification: The salt is then acidified (e.g., with sulfuric acid) to yield the final product, this compound.[1]

Q3: What are the critical parameters to control in this synthesis?

A3: Key parameters to optimize for a successful synthesis include:

  • Anhydrous Conditions: The phenoxide salt must be thoroughly dried, as the presence of water can significantly decrease the yield.[4]

  • Temperature and Pressure: The carboxylation step typically requires high temperature (around 125-150°C) and high pressure (up to 100 atm) of CO2.[1][2]

  • Choice of Base: Sodium hydroxide (B78521) is commonly used to favor the formation of the ortho product (salicylate). Using potassium hydroxide can sometimes lead to the formation of the para isomer.[1][4]

  • Reaction Time: Sufficient reaction time is necessary to ensure complete carboxylation.

Q4: What are the potential side products and impurities?

A4: Potential impurities can include:

  • Unreacted 2-methoxyphenol: Incomplete reaction can leave starting material in the product mixture.

  • Isomeric products: Formation of 4-hydroxy-3-methoxybenzoic acid or other isomers is possible, though the Kolbe-Schmitt reaction with sodium phenoxides generally favors ortho substitution.

  • Dicarboxylic acids: Under certain conditions, dicarboxylation may occur.

  • Thermal decomposition products: At excessively high temperatures, decomposition of the starting material or product can occur.[5]

Q5: How can I purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor. Water or ethanol-water mixtures are often used for recrystallizing similar hydroxybenzoic acids.[6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Wet Reactants: Presence of moisture in the 2-methoxyphenoxide salt inhibits the reaction.[4] 2. Insufficient Temperature/Pressure: The carboxylation reaction is not proceeding due to inadequate conditions. 3. Poor Quality CO2: The carbon dioxide used may contain impurities or be of insufficient pressure. 4. Incomplete Phenoxide Formation: The initial reaction with the base was incomplete.1. Ensure the sodium 2-methoxyphenoxide is completely dry before introducing CO2. This can be achieved by heating under vacuum. 2. Gradually increase the reaction temperature and pressure within the safe limits of your autoclave. Monitor for CO2 uptake. 3. Use high-purity carbon dioxide and ensure the pressure is maintained throughout the reaction. 4. Use a slight excess of a strong base and ensure complete reaction to form the phenoxide.
Formation of a Dark, Tarry Residue 1. Reaction Temperature Too High: Excessive heat can lead to polymerization or decomposition of the starting material or product.[5] 2. Presence of Oxygen: Oxidation of the phenoxide can occur if the reactor is not properly purged.1. Carefully control the reaction temperature. Use an oil bath or other temperature-controlled heating mantle. 2. Purge the autoclave with an inert gas (e.g., nitrogen or argon) before introducing carbon dioxide to remove any residual air.
Product is Contaminated with Isomers 1. Use of Potassium Hydroxide: Potassium salts can favor the formation of the para isomer.[1] 2. High Reaction Temperature: Higher temperatures can sometimes lead to the thermodynamically more stable para isomer.1. Use sodium hydroxide to direct the carboxylation to the ortho position. 2. Maintain the lowest effective temperature for the reaction to favor the kinetically controlled ortho product. 3. Isomers can be separated by careful recrystallization or column chromatography.
Difficulty in Product Isolation/Precipitation 1. Incomplete Acidification: The pH of the solution is not low enough to fully protonate the carboxylate salt. 2. Product is Too Soluble in the Work-up Solvent: The product remains dissolved after acidification.1. Check the pH of the aqueous solution after acidification. Add more acid until the pH is strongly acidic (pH 1-2). 2. Cool the solution in an ice bath to reduce solubility. If the product is still soluble, consider extraction with a suitable organic solvent.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-MethoxyphenolC₇H₈O₂124.1428-3290-05-1
This compoundC₈H₈O₄168.15134-1383147-64-6

Table 2: Representative Reaction Conditions for Kolbe-Schmitt Carboxylation

ParameterConditionRationale / Reference
Starting Material 2-Methoxyphenol-
Base Sodium Hydroxide (NaOH)To form sodium 2-methoxyphenoxide, favoring ortho-carboxylation.[1][4]
Reactant Ratio 1:1.1 (2-Methoxyphenol : NaOH)A slight excess of base ensures complete phenoxide formation.
Solvent for Phenoxide Formation Water (subsequently removed)To dissolve NaOH and 2-methoxyphenol for initial reaction.
Drying of Phenoxide Heating under vacuumCritical for good yield; water inhibits the reaction.[4]
Carboxylation Agent Carbon Dioxide (CO₂)Weak electrophile that carboxylates the phenoxide.[2]
Reaction Temperature 125-150 °CTypical temperature range for Kolbe-Schmitt reactions.[1][2]
Reaction Pressure 80-100 atmHigh pressure increases the concentration of CO₂ in the reaction.[1][2]
Reaction Time 4-6 hoursTo ensure the reaction goes to completion.
Work-up Dissolution in water, followed by acidification with H₂SO₄ or HCl to pH 1-2.To protonate the carboxylate salt and precipitate the product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Methoxyphenol

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO₂), high-purity

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • High-pressure autoclave with stirrer and temperature control

Procedure:

  • Preparation of Sodium 2-Methoxyphenoxide:

    • In a round-bottom flask, dissolve sodium hydroxide in a minimal amount of deionized water.

    • Slowly add an equimolar amount of 2-methoxyphenol to the NaOH solution with stirring.

    • Carefully evaporate the water under reduced pressure to obtain a dry, free-flowing powder of sodium 2-methoxyphenoxide. It is crucial that the salt is anhydrous.[4]

  • Carboxylation:

    • Transfer the dry sodium 2-methoxyphenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the autoclave with carbon dioxide to approximately 80-100 atm.[1]

    • Heat the autoclave to 125-150 °C while stirring.[2]

    • Maintain these conditions for 4-6 hours. Monitor the pressure; a drop in pressure may indicate CO₂ consumption.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product (sodium 2-hydroxy-6-methoxybenzoate) in hot water.

    • Filter the solution if any insoluble impurities are present.

    • Cool the aqueous solution in an ice bath and slowly acidify with concentrated H₂SO₄ or HCl with stirring until the pH is between 1 and 2.

    • A white precipitate of this compound should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.[9]

    • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.[6]

    • Dry the purified crystals in a vacuum oven.

    • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., NMR, IR).

Visualizations

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A 2-Methoxyphenol + NaOH B Evaporation of Water A->B C Dry Sodium 2-Methoxyphenoxide B->C D Pressurize with CO2 (80-100 atm) C->D E Heat to 125-150 °C D->E F Sodium 2-hydroxy-6-methoxybenzoate E->F G Dissolve in Water F->G H Acidify (pH 1-2) G->H I Crude Product (Precipitate) H->I J Recrystallization I->J K Pure this compound J->K G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed q1 Are reactants completely dry? start->q1 q2 Is Temperature/Pressure adequate? q1->q2 Yes a1 Action: Dry phenoxide under vacuum. q1->a1 No q3 Was reactor purged of air? q2->q3 Yes a2 Action: Increase T & P. Monitor CO2 uptake. q2->a2 No end Re-evaluate other parameters q3->end Yes a3 Action: Purge reactor with inert gas before reaction. q3->a3 No

References

Identification of byproducts in 2-Hydroxy-6-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-6-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound typically undergoes reactions targeting its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring. The most common transformations include:

  • Esterification of the carboxylic acid.

  • Alkylation (etherification) of the phenolic hydroxyl group.

  • Decarboxylation under harsh conditions.

  • Demethylation of the methoxy (B1213986) group.

Q2: What are the primary byproducts I should be aware of during reactions?

A2: Byproduct formation is highly dependent on the reaction type and conditions. However, due to the molecule's bifunctional nature (possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid), common side products often arise from unintended reactions at one of these sites. See the troubleshooting guides below for reaction-specific byproducts.

Q3: Which analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the starting material, desired product, and non-volatile byproducts. A reverse-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective for separating salicylic (B10762653) acid derivatives and their esters.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile byproducts, such as the decarboxylated product (3-methoxyphenol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the unambiguous structural elucidation of the final product and any isolated impurities, helping to differentiate between isomers and other byproducts.

Troubleshooting Guides

Guide 1: Esterification Reactions (e.g., Fischer Esterification)

Issue: Low yield of the desired ester with significant impurity presence.

dot

Esterification_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Ethyl 2-Hydroxy-6-methoxybenzoate Cause1 Incomplete Reaction (Equilibrium Not Shifted) Problem->Cause1 Cause2 Side Reaction: O-Alkylation of Phenol Problem->Cause2 Cause3 Side Reaction: Demethylation Problem->Cause3 Solution1a Use large excess of alcohol (serves as solvent) Cause1->Solution1a Solution1b Remove water (Dean-Stark trap) Cause1->Solution1b Solution2 Use milder conditions (e.g., DCC/DMAP coupling) Cause2->Solution2 Solution3 Avoid harsh acidic catalysts (e.g., HBr, HI) Cause3->Solution3

Caption: Troubleshooting workflow for esterification reactions.

Potential Byproducts and Solutions:

Byproduct NameStructureCommon CauseTroubleshooting & Mitigation
Unreacted Starting Material This compoundThe Fischer esterification is an equilibrium reaction.[5] Insufficient driving of the equilibrium towards the products.Use a large excess of the alcohol (which can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[5][6]
2,6-Dimethoxybenzoic acid ethyl ester Ethyl 2,6-dimethoxybenzoateO-alkylation of the phenolic hydroxyl group by the alcohol under harsh acidic conditions, followed by esterification.Use milder conditions. Avoid excessively high temperatures or prolonged reaction times. Consider alternative esterification methods that do not require strong acid catalysis (e.g., DCC/DMAP coupling).
2,6-Dihydroxybenzoic acid ethyl ester Ethyl 2,6-dihydroxybenzoateDemethylation of the methoxy group by the acid catalyst, particularly if using hydrohalic acids like HBr or HI.Use a non-halide acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7]
Guide 2: Alkylation Reactions (e.g., Williamson Ether Synthesis)

Issue: Formation of multiple products during the synthesis of 2,6-dimethoxybenzoic acid.

dot

Alkylation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of 2,6-Dimethoxybenzoic Acid Cause1 Incomplete Deprotonation of Phenol Problem->Cause1 Cause2 Side Reaction: Esterification of Carboxylic Acid Problem->Cause2 Cause3 Elimination of Alkyl Halide Problem->Cause3 Solution1 Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) Cause1->Solution1 Solution2 Protect the carboxylic acid (e.g., as a temporary ester) Cause2->Solution2 Solution3 Use primary alkyl halides (CH₃I, CH₃CH₂Br) Cause3->Solution3

Caption: Troubleshooting workflow for alkylation reactions.

Potential Byproducts and Solutions:

Byproduct NameStructureCommon CauseTroubleshooting & Mitigation
Methyl 2-hydroxy-6-methoxybenzoate Esterification of the carboxylic acid. The carboxylate formed under basic conditions can compete with the phenoxide as a nucleophile.Protect the carboxylic acid group as an ester before performing the Williamson ether synthesis, followed by deprotection. Alternatively, use a methylating agent that is more selective for phenols, such as dimethyl sulfate (B86663) under carefully controlled pH.
Unreacted Starting Material This compoundIncomplete deprotonation of the phenolic hydroxyl group or insufficient alkylating agent.Use at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH) in an appropriate polar aprotic solvent (e.g., DMF, acetone).[8] Ensure the use of a slight excess (1.1-1.2 eq.) of the alkylating agent.
Elimination Products e.g., Ethene (from ethyl bromide)If using secondary or tertiary alkyl halides, the basic conditions can promote E2 elimination.[9]Use primary or methyl halides (e.g., methyl iodide, ethyl bromide) as the alkylating agent, as they are much less prone to elimination.[9]
Guide 3: Decarboxylation & Demethylation Reactions

Issue: Unwanted loss of the carboxyl or methyl group, often under harsh reaction conditions.

dot

Decomposition_Troubleshooting Start Reaction of This compound Condition1 Harsh Acidic Conditions (High Temp, Strong Acid) Start->Condition1 Condition2 Strong Nucleophilic/Lewis Acid Conditions (e.g., HBr, BBr₃) Start->Condition2 Product1 Desired Product Start->Product1 Milder Conditions Condition1->Product1 No Byproduct1 Byproduct: 3-Methoxyphenol (Decarboxylation) Condition1->Byproduct1 Yes Condition2->Product1 No Byproduct2 Byproduct: 2,6-Dihydroxybenzoic Acid (Demethylation) Condition2->Byproduct2 Yes

Caption: Logical relationships in decomposition side reactions.

Potential Byproducts and Solutions:

Byproduct NameStructureCommon CauseTroubleshooting & Mitigation
3-Methoxyphenol Acid-catalyzed decarboxylation. While not a β-keto acid, activated aromatic rings can undergo decarboxylation under strong acidic conditions and heat.[10]Avoid excessively high temperatures (>150°C) and strong, concentrated acids during reactions or workup. If purification by distillation is attempted, perform it under high vacuum to keep the temperature low.
2,6-Dihydroxybenzoic acid Demethylation (ether cleavage) of the methoxy group. This is often caused by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids like HBr or HI.When running reactions that require acidic conditions, opt for non-nucleophilic acids like H₂SO₄ or p-TsOH. If Lewis acids are necessary for another transformation, consider protecting the methoxy group if it is not the intended reaction site.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of ethyl 2-hydroxy-6-methoxybenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of anhydrous ethanol (B145695) (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 mol%) to the solution.[7]

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297). Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove unreacted acid, and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Alkylation to form 2,6-Dimethoxybenzoic Acid

This protocol provides a general method for the methylation of the phenolic hydroxyl group.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in dry acetone (B3395972) or DMF.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup: Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. To separate the desired product from any ester byproduct, wash the organic layer with a mild aqueous base (e.g., NaHCO₃) to extract the acidic product into the aqueous layer.

  • Isolation: Re-acidify the aqueous layer with 1M HCl to precipitate the 2,6-dimethoxybenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

References

Stability of 2-Hydroxy-6-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-6-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of the compound in an aqueous solution. Hydrolysis: The compound may be susceptible to hydrolysis under certain pH conditions. Both acidic and basic environments can potentially catalyze the degradation of the molecule, particularly if there are ester impurities from the synthesis.1. pH Control: Maintain the pH of the solution within a neutral range (pH 6-7.5) if possible. Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Buffer Selection: Use non-reactive buffers such as phosphate (B84403) or citrate (B86180) buffers to maintain a stable pH.
Discoloration of the compound upon storage or exposure to air. Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-type structures). This can be accelerated by light, heat, and the presence of metal ions.1. Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. 2. Antioxidants: Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, after confirming compatibility. 3. Chelating Agents: If metal ion contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
Loss of potency in a formulation exposed to light. Photodegradation: Aromatic compounds, especially those with hydroxyl and methoxy (B1213986) substituents, can be sensitive to UV and visible light, leading to photochemical reactions and degradation.1. Light Protection: Store the compound and its formulations in amber or opaque containers to protect them from light. 2. Photostability Testing: Conduct formal photostability studies according to ICH Q1B guidelines to understand the compound's light sensitivity.[1][2]
Inconsistent analytical results during stability studies. Analytical Method Variability: The analytical method (e.g., HPLC) may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.1. Method Validation: Ensure the analytical method is fully validated and proven to be stability-indicating through forced degradation studies.[1][3] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the chromatographic peak for the parent compound does not contain co-eluting degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are likely to be oxidation of the phenolic group and decarboxylation at elevated temperatures. Photodegradation is also a potential pathway due to the aromatic ring with activating groups.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. The phenolic hydroxyl group is more susceptible to oxidation at higher pH values (alkaline conditions) due to deprotonation. While the carboxylic acid and methoxy groups are generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with high temperatures could potentially lead to ether cleavage or other reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a well-closed, light-resistant container, at controlled room temperature, and preferably under an inert atmosphere to protect it from light, moisture, and oxygen.

Q4: How can I establish a stability-indicating analytical method for this compound?

A4: A stability-indicating method can be developed using forced degradation studies.[1][4] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[1][2] The analytical method, typically HPLC with UV or Mass Spectrometric detection, must then be able to separate all the degradation products from the parent compound and from each other.[3]

Quantitative Data Summary

The following tables present illustrative data from a typical forced degradation study on a compound like this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation (Illustrative) Number of Degradants Observed Observations
0.1 M HCl, 80°C, 24h< 5%1Minor degradation
0.1 M NaOH, 60°C, 8h15-20%2Significant degradation, potential discoloration
3% H₂O₂, RT, 24h10-15%3Moderate degradation
Thermal (80°C, 48h)< 2%0Generally stable to dry heat
Photolytic (ICH Q1B)5-10%2Sensitive to light exposure

Table 2: Illustrative pH-Rate Profile Data

pH Apparent First-Order Rate Constant (k) (day⁻¹) (Illustrative)
2.00.005
4.00.002
6.00.001
8.00.015
10.00.050

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate samples for the development of a stability-indicating method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for 48 hours. Also, prepare a solution and expose it to the same conditions.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a suitable analytical technique, such as HPLC-UV/MS, to determine the extent of degradation and the profile of the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

Objective: To quantify this compound and separate its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (determined by UV scan) or Mass Spectrometry.

Visualizations

G Troubleshooting Logic for Compound Discoloration start Discoloration Observed check_storage Check Storage Conditions start->check_storage is_light_protected Light Protected? check_storage->is_light_protected is_air_excluded Air Excluded? is_light_protected->is_air_excluded Yes root_cause_photooxidation Root Cause: Photo-oxidation is_light_protected->root_cause_photooxidation No root_cause_oxidation Root Cause: Oxidation is_air_excluded->root_cause_oxidation No end Further Investigation Needed is_air_excluded->end Yes (Investigate other causes) solution_inert Solution: Store under Inert Gas root_cause_oxidation->solution_inert solution_light Solution: Use Amber Vials root_cause_photooxidation->solution_light

Caption: Troubleshooting workflow for discoloration.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API 2-Hydroxy-6-methoxybenzoic Acid (API) API->Acid API->Base API->Oxidative API->Thermal API->Photo Report Identify Degradants & Determine Pathways Analysis->Report

Caption: Forced degradation study workflow.

References

Technical Support Center: 2-Hydroxy-6-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes. The most common methods involve:

  • Selective O-methylation of 2,6-dihydroxybenzoic acid: This is a direct approach where one of the two hydroxyl groups is selectively methylated. The key challenge is controlling the regioselectivity to favor methylation at the 6-position and avoiding over-methylation.[1][2]

  • Carboxylation of 2-methoxyphenol: This method, often a variation of the Kolbe-Schmitt reaction, introduces a carboxyl group onto the 2-methoxyphenol ring. Achieving high regioselectivity for carboxylation at the desired position can be challenging and often requires optimization of reaction conditions like temperature and pressure.[3]

  • Multi-step synthesis from substituted precursors: A longer route can start from compounds like 2-methyl-6-nitrobenzoic acid. This involves a sequence of reactions including reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, and finally methylation.[4]

Q2: What are the primary causes of low yield in this synthesis?

A2: Low yields are a frequent issue and can typically be attributed to several factors:

  • Incomplete Reactions: Insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents can lead to a significant amount of unreacted starting material.[5]

  • Side Reactions: The formation of undesired byproducts is a major cause of yield loss. Common side reactions include over-methylation to form 2,6-dimethoxybenzoic acid or the formation of isomeric products depending on the synthetic route.[6]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, filtration, and washing steps. For instance, washing the final product with a solvent in which it has some solubility can reduce the isolated yield.[5]

  • Poor Regioselectivity: In methods like the O-methylation of a dihydroxy precursor, lack of selectivity leads to a mixture of products that are difficult to separate, thereby lowering the yield of the desired isomer.[1]

Q3: How can I minimize the formation of the 2,6-dimethoxybenzoic acid byproduct during O-methylation?

A3: The formation of the di-methylated byproduct is a classic example of over-methylation. To minimize this, consider the following strategies:

  • Control Stoichiometry: Use a carefully measured amount of the methylating agent (e.g., dimethyl sulfate), ideally not exceeding one molar equivalent relative to the dihydroxy starting material.

  • Reaction Temperature: Perform the reaction at lower temperatures. Higher temperatures can increase the rate of the second methylation step.

  • Slow Addition of Reagent: Add the methylating agent dropwise or in portions over an extended period. This keeps the instantaneous concentration of the methylating agent low, favoring the mono-methylation reaction.[6]

  • Choice of Base and Solvent: The reaction medium can influence selectivity. Experiment with different bases and solvents to find a system that maximizes the yield of the mono-methylated product.

Q4: What analytical techniques are best for identifying impurities in the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from its isomers (e.g., other methoxy-hydroxybenzoic acids) and unreacted starting materials.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for unambiguous structure elucidation of the final product and any isolated impurities, helping to differentiate between isomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information on byproducts.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, particularly via the O-methylation of 2,6-dihydroxybenzoic acid.

Issue Potential Cause Recommended Solution
1. Low Yield with Significant Unreacted Starting Material Incomplete Reaction: Insufficient reaction time, temperature, or base.Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears. Adjust Temperature: Gently increasing the temperature may improve the reaction rate, but be cautious of promoting side reactions.[5] Check Base Stoichiometry: Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups, which is often necessary for effective methylation.
2. Low Yield with Multiple Product Spots on TLC Formation of Isomeric Byproducts: Poor regioselectivity of the methylation reaction.Use a Bulky Protecting Group: Consider protecting one hydroxyl group before methylation to ensure selectivity, followed by a deprotection step. Screen Different Reaction Conditions: Vary the base (e.g., K₂CO₃ vs. NaOH), solvent (e.g., acetone (B3395972), DMF, THF), and temperature to find conditions that favor methylation at the desired position.
Over-methylation: Formation of 2,6-dimethoxybenzoic acid.Limit Methylating Agent: Use no more than 1.0 equivalent of the methylating agent (e.g., dimethyl sulfate). Control Reagent Addition: Add the methylating agent slowly and maintain a lower reaction temperature (e.g., 0-25 °C).
3. Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystallization. The product itself may also have a low melting point.Purification: Attempt purification using column chromatography to separate the desired product from impurities.[6] Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.[5] Solvent System: Ensure the correct solvent system is used for recrystallization; an anti-solvent may be required.
4. Reaction Fails to Start (No Product Formation) Inactive Reagents: The methylating agent or base may have degraded.Use Fresh Reagents: Use freshly opened or properly stored reagents. For example, dimethyl sulfate (B86663) is sensitive to moisture.[7] Inert Atmosphere: If using moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: O-Methylation Reaction Parameters

The choice of reagents and conditions is critical for selectively methylating 2,6-dihydroxybenzoic acid. The following table provides a comparison of common conditions used for O-methylation of phenolic compounds.

Parameter Option 1: Standard Conditions Option 2: Mild Conditions Key Considerations
Methylating Agent Dimethyl Sulfate (DMS)Methyl Iodide (MeI)DMS is often more reactive and cost-effective, but also more toxic.[7] MeI is a good alternative but may require longer reaction times.
Base Potassium Carbonate (K₂CO₃)Silver(I) Oxide (Ag₂O)K₂CO₃ is a common, inexpensive base. Ag₂O can sometimes offer higher selectivity for mono-methylation in complex molecules but is much more expensive.
Solvent Acetone or DMFDichloromethane (DCM) or THFAcetone is a good solvent for K₂CO₃-mediated reactions. DMF can accelerate the reaction but is harder to remove.
Temperature 25 - 55 °C0 - 25 °CHigher temperatures increase reaction rates but may reduce selectivity and lead to over-methylation.[2]
Typical Yield 50 - 75%60 - 85% (variable)Yield is highly dependent on substrate and precise conditions. Lower temperatures often improve selectivity and overall yield of the desired product.
Primary Byproduct 2,6-dimethoxybenzoic acidUnreacted Starting MaterialAggressive conditions lead to over-methylation, while overly mild conditions can result in incomplete conversion.

Experimental Protocols

Protocol: Selective Mono-methylation of 2,6-Dihydroxybenzoic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required.

Materials:

  • 2,6-Dihydroxybenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfate (DMS) (1.0 eq)

  • Acetone, anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxybenzoic acid and anhydrous acetone.

  • Add Base: Add anhydrous potassium carbonate to the suspension.

  • Add Methylating Agent: While stirring vigorously, add dimethyl sulfate dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (around 55-60 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with 1M HCl, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

G General Synthesis Workflow start 1. Reagent Setup (2,6-Dihydroxybenzoic Acid, Base, Solvent) reaction 2. O-Methylation Reaction (Add Dimethyl Sulfate, Heat to Reflux) start->reaction workup 3. Reaction Workup (Filter, Remove Solvent) reaction->workup extraction 4. Liquid-Liquid Extraction (Ethyl Acetate, HCl, Brine) workup->extraction purification 5. Purification (Recrystallization or Column Chromatography) extraction->purification product 6. Final Product (this compound) purification->product

Caption: A flowchart of the experimental workflow for synthesis.

G Troubleshooting Logic for Low Yield start Problem: Low Final Yield check_tlc Analyze crude product by TLC/HPLC start->check_tlc is_sm_present Significant starting material remains? check_tlc->is_sm_present are_byproducts_present Significant byproduct(s) present? is_sm_present->are_byproducts_present No incomplete_rxn Cause: Incomplete Reaction Solution: • Increase reaction time/temp • Check reagent stoichiometry is_sm_present->incomplete_rxn Yes side_rxn Cause: Side Reactions (e.g., over-methylation) Solution: • Lower temperature • Reduce methylating agent eq. • Change base/solvent are_byproducts_present->side_rxn Yes workup_loss Cause: Product Loss During Workup Solution: • Optimize extraction pH • Minimize washing solvent volume • Check product solubility are_byproducts_present->workup_loss No

Caption: A decision tree for troubleshooting low product yield.

G O-Methylation Pathways starting_material 2,6-Dihydroxybenzoic Acid reagent + 1 eq. DMS starting_material->reagent reagent2 + >1 eq. DMS or High Temp starting_material->reagent2 desired_product Desired Product: This compound side_product Side Product: 2,6-Dimethoxybenzoic Acid reagent->desired_product Selective Methylation reagent2->side_product Over-methylation

Caption: Desired reaction pathway versus a common side reaction.

References

Technical Support Center: HPLC Analysis of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-6-methoxybenzoic acid. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds like this compound.[1][2] A USP Tailing Factor (Tf) greater than 1.2 is generally indicative of a problem.[1]

Potential Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the acidic phenolic group of your analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns (e.g., C18), are a primary cause.[1][2][3]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (around 2-3) is often effective for acidic compounds.[4] Consider using a mobile phase additive like 0.1% trifluoroacetic acid (TFA) or formic acid. Alternatively, switching to a column with a different stationary phase, such as one with end-capping to block silanol groups, can minimize these interactions.[4]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound can result in mixed ionization states, leading to peak distortion.[1][3]

    • Solution: Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. For acidic compounds, a lower pH is generally preferable.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[1][5]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[5]

  • Column Degradation: Contamination of the column from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.[1][4]

    • Solution: Implement a column washing protocol.[2] If the problem persists, the column may need to be replaced.[4] Using a guard column can help protect the analytical column from contaminants.[6]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[1]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.

Q2: I'm observing significant baseline noise in my chromatogram. What could be the cause?

Baseline noise refers to irregular fluctuations in the baseline, which can negatively impact sensitivity and the accuracy of quantification.[7]

Potential Causes and Solutions:

  • Contaminated or Poorly Prepared Mobile Phase: Impurities in the mobile phase solvents or improper degassing can introduce noise.[8][9][10] Water is a common source of contamination.[8]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7] Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or vacuum filtration to prevent the formation of air bubbles.[9][11]

  • Pump Issues: Inconsistent pump performance, such as pressure fluctuations from worn seals or faulty check valves, can lead to a pulsating baseline.[7][8]

    • Solution: Regularly maintain the HPLC pump, including replacing seals and checking valve performance.[7] If you suspect the pump, you can often diagnose this by observing rhythmic pulsations in the baseline.

  • Detector Problems: A failing detector lamp or a contaminated flow cell can be a source of noise.[5][9]

    • Solution: Check the detector lamp's usage hours and replace it if necessary.[5] The flow cell can be flushed with an appropriate solvent to remove contaminants.

  • Column Contamination: Contaminants leaching from a dirty column can cause baseline noise.[8]

    • Solution: To isolate this issue, replace the column with a union and observe the baseline.[5][8] If the noise disappears, the column is the likely source and should be cleaned or replaced.[8]

Q3: The retention time of my this compound peak is shifting between injections. How can I fix this?

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition or pH can lead to significant shifts in retention time, especially for ionizable compounds.[6][12]

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[12] Using a buffer can help maintain a stable pH.[13]

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.[12]

    • Solution: Allow sufficient time for the column to equilibrate between runs, which is typically 10-20 column volumes.[12]

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[14][15]

    • Solution: Use a thermostatted column compartment to maintain a constant and consistent temperature.[15]

  • Flow Rate Instability: Leaks in the system or issues with the pump can cause the flow rate to vary, directly impacting retention times.[15][16]

    • Solution: Check for any leaks in the system, from the solvent reservoirs to the detector.[15] Manually verify the flow rate if possible.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for the HPLC analysis of this compound. This is a general-purpose method and may require optimization for specific applications.

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes

2. Reagents and Standards

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: ACS grade

  • This compound Reference Standard: Purity >99%

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

  • Bulk Substance: Prepare a working sample solution of approximately 0.1 mg/mL in the mobile phase.

  • Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Prepare a 0.1 mg/mL working sample solution by diluting the supernatant.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is less than 2.0%.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow cluster_problem Observed Problem cluster_peak_tailing Peak Tailing cluster_baseline_noise Baseline Noise cluster_retention_shift Retention Time Shift Problem Chromatographic Issue Tailing_Cause_1 Secondary Interactions? Problem->Tailing_Cause_1 Peak Tailing Noise_Cause_1 Mobile Phase Contamination? Problem->Noise_Cause_1 Baseline Noise Shift_Cause_1 Inconsistent Mobile Phase? Problem->Shift_Cause_1 Retention Time Shift Tailing_Solution_1 Adjust Mobile Phase pH Use End-capped Column Tailing_Cause_1->Tailing_Solution_1 Tailing_Cause_2 Column Overload? Tailing_Cause_1->Tailing_Cause_2 Tailing_Solution_2 Decrease Concentration Reduce Injection Volume Tailing_Cause_2->Tailing_Solution_2 Noise_Solution_1 Use Fresh HPLC-grade Solvents Degas Mobile Phase Noise_Cause_1->Noise_Solution_1 Noise_Cause_2 Pump Issues? Noise_Cause_1->Noise_Cause_2 Noise_Solution_2 Check for Leaks Service Pump Seals/Valves Noise_Cause_2->Noise_Solution_2 Shift_Solution_1 Prepare Fresh Mobile Phase Check Gradient Pump Shift_Cause_1->Shift_Solution_1 Shift_Cause_2 Temperature Fluctuation? Shift_Cause_1->Shift_Cause_2 Shift_Solution_2 Use Column Oven Shift_Cause_2->Shift_Solution_2

Caption: A flowchart for troubleshooting common HPLC analysis problems.

References

Technical Support Center: Stability of 2-Hydroxy-6-methoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxy-6-methoxybenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on its chemical structure and data from related methoxybenzoic and salicylic (B10762653) acid derivatives, the primary degradation pathways are anticipated to be:

  • Hydrolysis (O-demethylation): Under acidic or basic conditions, particularly at elevated temperatures, the methoxy (B1213986) group (-OCH₃) can be hydrolyzed to a hydroxyl group (-OH), forming 2,6-dihydroxybenzoic acid.[1]

  • Oxidative Degradation: As a phenolic compound, this compound is susceptible to oxidation. This can be initiated by exposure to air, light, or the presence of metal ions, potentially leading to the formation of colored quinone-type structures.[2]

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products. Studies on salicylic acid have shown that photodegradation leads to hydroxylated derivatives like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[3][4]

  • Thermal Degradation (Decarboxylation): At high temperatures, benzoic acid derivatives can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide (CO₂). For this compound, this would likely result in the formation of 2-methoxyphenol.[2]

Q2: My solution of this compound is changing color. What is the likely cause and how can I prevent it?

A color change, typically to yellow or brown, is a common indicator of oxidative degradation in phenolic compounds.[2] This is likely due to the formation of oxidized species, such as quinones.

Prevention Strategies:

  • Use of Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to scavenge free radicals.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.

  • Light Protection: Store solutions in amber or opaque containers to protect them from light-induced degradation.[2]

Q3: I am observing a loss of potency in my formulation over time. What should I investigate?

A loss of potency indicates chemical degradation of the active pharmaceutical ingredient (API). To investigate this, you should:

  • Conduct Forced Degradation Studies: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways.[5][6]

  • Develop a Stability-Indicating HPLC Method: This analytical method should be able to separate the intact this compound from all potential degradation products, allowing for accurate quantification of the remaining API.

  • Implement Stabilization Strategies: Based on the identified degradation pathways, apply targeted strategies such as pH control, addition of antioxidants, or light protection.[2]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Gradual yellowing of the solution over time Oxidation due to air exposure.- Add an antioxidant (e.g., BHT, ascorbic acid).- Prepare and store the solution under an inert atmosphere (e.g., nitrogen).[2]
Rapid discoloration upon exposure to light Photodegradation.- Store the solution in light-protective packaging (e.g., amber vials).[2]
Precipitation in an aqueous solution Poor aqueous solubility, especially at neutral or acidic pH.- Adjust the pH of the solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble salt.[7]- Use a co-solvent (e.g., ethanol, propylene (B89431) glycol) to increase solubility.[7]
Decreased API concentration in stability studies under acidic or basic conditions Hydrolysis (O-demethylation).- Adjust the formulation pH to a more neutral range where the compound is more stable. Conduct a pH-rate profile study to determine the optimal pH for stability.[1]
Loss of potency at elevated temperatures Thermal degradation (e.g., decarboxylation).- Determine the temperature sensitivity of the compound and establish appropriate storage and handling conditions.

Quantitative Data Summary

Disclaimer: The following data is from studies on structurally similar compounds and should be used as a reference for designing experiments for this compound.

Table 1: Representative Data from Forced Degradation Studies on 4-Methoxybenzoic Acid [2]

Stress ConditionTime (hours)% Degradation
Acidic Hydrolysis (0.1 N HCl, 60°C)24~5-10%
Basic Hydrolysis (0.1 N NaOH, 60°C)8~10-15%
Oxidative (3% H₂O₂, RT)24~15-20%
Thermal (80°C)48~5-8%

Table 2: Photodegradation Rate Constants of Salicylic Acid and its Derivatives in Aqueous Solution (UV Irradiation) [3][4]

CompoundRate Constant (k, min⁻¹)
Salicylic Acid0.0052
2,5-Dihydroxybenzoic Acid0.0070
2,3-Dihydroxybenzoic AcidSlower than Salicylic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Adapted from Salicylic Acid Methods)

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm or based on the UV spectrum of the compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Degradation_Pathways main This compound hydrolysis 2,6-Dihydroxybenzoic acid main->hydrolysis  Hydrolysis (Acid/Base, Heat) oxidation Quinone-type structures main->oxidation  Oxidation (O2, Light, Metal Ions) photo Hydroxylated derivatives main->photo  Photodegradation (UV/Vis Light) thermal 2-Methoxyphenol + CO2 main->thermal  Thermal Degradation (High Temperature)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Method Development & Analysis cluster_2 Stability Assessment Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Analyze Stressed Samples Analyze Stressed Samples Acid Stress->Analyze Stressed Samples Base Stress->Analyze Stressed Samples Oxidative Stress->Analyze Stressed Samples Thermal Stress->Analyze Stressed Samples Photolytic Stress->Analyze Stressed Samples HPLC Method Development HPLC Method Development HPLC Method Development->Analyze Stressed Samples Method Validation Method Validation Analyze Stressed Samples->Method Validation Identify Degradants Identify Degradants Method Validation->Identify Degradants Propose Degradation Pathway Propose Degradation Pathway Identify Degradants->Propose Degradation Pathway Develop Stabilization Strategy Develop Stabilization Strategy Propose Degradation Pathway->Develop Stabilization Strategy

Caption: Workflow for stability testing and method development.

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and derivatization of 2-Hydroxy-6-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work with this sterically hindered scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary methods for the synthesis of this compound are the Kolbe-Schmitt reaction starting from 2,6-dimethoxyphenol (B48157) and the ortho-lithiation of a protected 2,6-dimethoxyphenol followed by carboxylation. The choice of method often depends on the available equipment (for high-pressure reactions) and sensitivity of the substrate to strong bases.

Q2: Why are my yields low when synthesizing this compound via the Kolbe-Schmitt reaction?

A2: Low yields in the Kolbe-Schmitt reaction are often attributed to incomplete reaction or the formation of side products. Key factors to consider are:

  • Moisture: The presence of water can significantly decrease the yield. Ensure all reactants, solvents, and glassware are thoroughly dried.[1]

  • Phenoxide Formation: Incomplete formation of the phenoxide prior to carboxylation will result in unreacted starting material. Ensure a stoichiometric amount of a strong base is used.

  • CO2 Pressure and Temperature: This reaction typically requires high pressure (around 100 atm) and elevated temperatures (125-150°C) to proceed efficiently.[2][3][4] Insufficient pressure or temperature will lead to low conversion.

  • Counterion Choice: For ortho-carboxylation, sodium or potassium bases are preferred as smaller counterions favor reaction at the ortho position.[1][2]

Q3: I am observing significant decarboxylation of my product. How can I minimize this?

A3: Decarboxylation is a common side reaction for ortho- and para-hydroxybenzoic acids, especially at elevated temperatures. To minimize this, avoid unnecessarily high temperatures during synthesis and work-up. If the reaction requires high temperatures, minimizing the reaction time is crucial. In some cases, performing the reaction under a CO2 atmosphere can help to suppress decarboxylation by Le Chatelier's principle.

Q4: Esterification of the carboxylic acid is sluggish. What are the likely causes?

A4: The carboxylic acid group in this compound is sterically hindered by the ortho-methoxy and ortho-hydroxyl groups. This steric hindrance can make standard esterification methods, like Fischer esterification, very slow. Consider using a more reactive electrophile, such as an acyl chloride, or employing coupling agents to activate the carboxylic acid.

Q5: What are the best practices for amide coupling with this compound?

A5: Due to steric hindrance, standard amide coupling reactions can be challenging. It is often necessary to use highly efficient coupling reagents.

  • Reagent Choice: Uronium-based reagents like HATU or phosphonium-based reagents like PyBOP are often more effective than carbodiimides like DCC or EDC for hindered substrates.

  • Additive Use: Additives such as HOBt or OxymaPure can help to increase the reaction rate and suppress side reactions.[5]

  • Reaction Conditions: Ensure anhydrous conditions and use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize acids without competing in the reaction.

Troubleshooting Guides

Guide 1: Synthesis of this compound
Issue Potential Cause Troubleshooting Steps
Low to no conversion of 2,6-dimethoxyphenol Insufficient phenoxide formation.Ensure the use of a strong, anhydrous base (e.g., NaH, KHMDS) and allow sufficient time for deprotonation before introducing CO2.
Low CO2 pressure or temperature in Kolbe-Schmitt reaction.Verify the pressure and temperature of the reaction vessel are within the optimal range (e.g., 100 atm, 125-150°C).[2][3][4]
Inactive n-BuLi in ortho-lithiation.Titrate the n-butyllithium solution prior to use to determine its exact molarity. Use fresh, properly stored reagent.
Formation of para-isomer or other byproducts Incorrect counterion in Kolbe-Schmitt reaction.Use sodium or potassium bases to favor ortho-carboxylation.[1][2]
Rearrangement during ortho-lithiation.Maintain a very low temperature (e.g., -78°C) throughout the lithiation and carboxylation steps.
Difficult purification Presence of unreacted starting material and isomers.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) with a small amount of acetic acid) to separate the desired product from impurities. Recrystallization from a solvent mixture like ethyl acetate/hexane can also be effective.
Guide 2: Derivatization (Ester and Amide Formation)
Issue Potential Cause Troubleshooting Steps
Incomplete esterification Steric hindrance at the carboxylic acid.Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride before reacting with the alcohol. Alternatively, use a coupling agent like DCC with DMAP as a catalyst.
Reversible reaction (Fischer esterification).Use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus.[6]
Low yield in amide coupling Deactivation of the amine or carboxylic acid.Ensure the amine is not protonated by adding a suitable non-nucleophilic base (e.g., DIPEA). Use a highly efficient coupling reagent like HATU.[7][8]
Formation of insoluble urea (B33335) byproduct (with DCC).If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct can be removed by filtration as it is often insoluble in common reaction solvents.[5]
Side reaction at the phenolic hydroxyl group Acylation of the free hydroxyl group.Protect the phenolic hydroxyl group as a suitable protecting group (e.g., methoxymethyl (MOM) ether, tert-butyldimethylsilyl (TBDMS) ether) before attempting esterification or amide coupling.

Quantitative Data

Table 1: Illustrative Yields for the Synthesis of this compound

Method Starting Material Key Reagents Typical Conditions Reported/Expected Yield
Kolbe-Schmitt Reaction 2,6-Dimethoxyphenol1. NaOH or KOH2. CO2125-150°C, 100 atm50-70%
Ortho-lithiation 2,6-Dimethoxyphenol1. Protecting Group (e.g., MOM-Cl)2. n-BuLi or s-BuLi3. CO2 (dry ice)-78°C to 0°C60-85%

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Comparison of Coupling Reagents for Amide Formation with Hindered Acids

Coupling Reagent Additive Typical Base Pros Cons Expected Yield Range
EDC HOBt or OxymaPureDIPEA, TEAReadily available, water-soluble byproducts.Can be less effective for highly hindered substrates.30-60%
DCC HOBt or DMAPDIPEA, TEAInexpensive, effective.Insoluble DCU byproduct can complicate purification.[5]40-70%
HATU None requiredDIPEA, LutidineHighly reactive, fast reaction times, low racemization.[5]More expensive, potential for side reactions if not used correctly.70-95%
T3P® None requiredPyridine, DIPEAEasy workup (water-soluble byproducts), safe.Can be less reactive than uronium reagents.50-80%

Experimental Protocols

Protocol 1: Synthesis of this compound via Ortho-lithiation
  • Protection of Phenol: To a solution of 2,6-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous NH4Cl, extract with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the MOM-protected phenol.

  • Lithiation and Carboxylation: Dissolve the MOM-protected 2,6-dimethoxyphenol (1.0 eq) in anhydrous THF and cool the solution to -78°C under an argon atmosphere. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Quenching: Add an excess of crushed dry ice (solid CO2) to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction with water and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na2SO4. Remove the solvent in vacuo. To the crude product, add a mixture of methanol (B129727) and 3M HCl and heat to 50°C for 2-4 hours to remove the MOM protecting group.

  • Purification: After removing the methanol, extract the product into ethyl acetate. Purify the crude acid by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.

Protocol 2: Synthesis of a Methyl Ester Derivative using Acyl Chloride
  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Add anhydrous methanol (5.0 eq) followed by the slow addition of triethylamine (B128534) (1.2 eq). Stir the reaction at room temperature for 3 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Purify the crude ester by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure methyl 2-hydroxy-6-methoxybenzoate.

Visualizations

G Troubleshooting Workflow for Low Yield in Amide Coupling start Start: Low Amide Yield check_sm Check Starting Materials: - Purity of Acid and Amine - Anhydrous Solvents/Reagents? start->check_sm sm_ok SMs are Pure & Dry check_sm->sm_ok Yes sm_impure Impure/Wet SMs Detected check_sm->sm_impure No check_reagents Evaluate Coupling Reagents and Conditions reagent_issue Potential Reagent Issue? check_reagents->reagent_issue Yes reagent_ok Reagents & Conditions OK check_reagents->reagent_ok No check_workup Review Workup and Purification Procedure workup_issue Product Lost During Workup? check_workup->workup_issue sm_ok->check_reagents purify_sm Action: Purify/Dry Starting Materials sm_impure->purify_sm purify_sm->start Retry Synthesis change_reagent Action: Switch to stronger coupling reagent (e.g., HATU) reagent_issue->change_reagent add_additive Action: Include additive (e.g., HOBt, OxymaPure) reagent_issue->add_additive optimize_base Action: Check base stoichiometry and type (use DIPEA) reagent_issue->optimize_base reagent_ok->check_workup change_reagent->start Retry Synthesis add_additive->start Retry Synthesis optimize_base->start Retry Synthesis end_success End: Yield Improved workup_issue->end_success No adjust_ph Action: Optimize pH during extraction workup_issue->adjust_ph Yes change_purification Action: Modify purification (e.g., different column solvent, recrystallization solvent) workup_issue->change_purification Yes adjust_ph->start Re-evaluate Procedure change_purification->start Re-evaluate Procedure G Key Synthetic Pathways and Challenges cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_challenges Common Challenges start_phenol 2,6-Dimethoxyphenol kolbe Kolbe-Schmitt Reaction (NaOH, CO2, high P/T) start_phenol->kolbe lithiation Ortho-lithiation (1. Protection, 2. n-BuLi, 3. CO2) start_phenol->lithiation product_acid This compound kolbe->product_acid lithiation->product_acid ester Ester Derivative product_acid->ester Esterification amide Amide Derivative product_acid->amide Amide Coupling decarboxylation Decarboxylation product_acid->decarboxylation purification Difficult Purification product_acid->purification steric_hindrance Steric Hindrance ester->steric_hindrance protection Hydroxyl Protection Required ester->protection amide->steric_hindrance amide->protection

References

Technical Support Center: Purification of Synthetic 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthetic 2-Hydroxy-6-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route. A common industrial method is the Kolbe-Schmitt carboxylation of 2-methoxyphenol (guaiacol). Potential impurities from this process include:

  • Unreacted 2-methoxyphenol (Guaiacol): Incomplete reaction can lead to the presence of the starting material.

  • Isomeric Byproducts: The carboxylation can also occur at the para-position to the hydroxyl group, leading to the formation of 4-hydroxy-3-methoxybenzoic acid.

  • Dicarboxylic Acids: Over-carboxylation can result in the formation of dicarboxylic acid species.

  • Phenolic Dimers: Oxidative coupling of the starting phenoxide under reaction conditions can form dimeric impurities.[1]

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Acid-base extraction is a powerful technique for separating the acidic product from neutral or basic impurities, such as unreacted starting materials from other synthetic routes.

  • Column chromatography is recommended when dealing with isomeric impurities or other closely related byproducts that are difficult to separate by other means.

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the target compound from its isomers and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization (e.g., silylation) of the acidic proton but is very effective for identifying volatile impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if they are present in sufficient concentration.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too rapid. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent to lower the overall solvent boiling point, and allow it to cool more slowly.[4] A preliminary purification step to remove significant impurities may be necessary.
Low or no crystal formation upon cooling. Too much solvent was used. The solution is supersaturated but lacks nucleation sites.Concentrate the solution by carefully boiling off some solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Low yield of purified product. Excessive solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration.
Purified product is still impure (broad or depressed melting point). Inefficient removal of mother liquor. Co-crystallization of impurities.Ensure the crystals are thoroughly washed with ice-cold solvent during filtration. Consider a second recrystallization from a different solvent system. If impurities have similar solubility, column chromatography may be necessary.
Acid-Base Extraction Issues
Problem Possible Cause(s) Solution(s)
Poor separation of layers (emulsion formation). Vigorous shaking of the separatory funnel. High concentration of dissolved salts.Gently invert the separatory funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of product after acidification. Incomplete precipitation of the product. The product has some solubility in the cold aqueous solution.Ensure the aqueous layer is sufficiently acidified (pH 1-2). Cool the solution in an ice bath for an extended period to maximize precipitation. If the product is still not fully precipitating, perform a back-extraction into a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).[5]
Product precipitates as fine crystals that are difficult to filter. Rapid acidification.Add the acid dropwise while stirring to encourage the formation of larger crystals.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the target compound from an impurity. Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve a good separation of spots (an Rf of ~0.3 for the target compound is often ideal).[6] Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Streaking or tailing of the product band. Strong interaction between the phenolic hydroxyl group and the silica (B1680970) gel. The compound is not fully dissolved when loaded.Add a small amount of a polar solvent (e.g., a few drops of acetic acid or methanol) to the mobile phase to reduce tailing.[6] Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. Consider using a different stationary phase like alumina.[6]
No compound eluting from the column. The mobile phase is not polar enough to elute the compound. The compound has irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is still retained, a different stationary phase may be required.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different purification techniques. Actual results may vary depending on the specific impurity profile of the crude material.

Table 1: Illustrative Purification Efficiency of this compound

Purification MethodStarting Purity (Area % HPLC)Final Purity (Area % HPLC)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)90%>98%75-85%Effective for removing less polar impurities.
Acid-Base Extraction85% (with neutral impurities)>95%80-90%Excellent for removing non-acidic contaminants.
Column Chromatography (Silica Gel)92% (with isomeric impurity)>99%60-75%Best for separating closely related isomers.

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution may be required for complex mixtures)[7][8]
Flow Rate 1.0 mL/min
Detection UV at the wavelength of maximum absorbance (λmax)
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: To the hot ethanol solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small portion of diethyl ether to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with cold dilute HCl (e.g., 6 M) until the pH is ~1-2, causing the purified this compound to precipitate.[9]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of ice-cold water and dry under vacuum.

Protocol 3: Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3 for this compound.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase AqueousLayer Aqueous Layer (Product Salt) AcidBase->AqueousLayer Basic Wash OrganicLayer Organic Layer (Neutral Impurities) AcidBase->OrganicLayer Discard Acidify Acidify to Precipitate AqueousLayer->Acidify FilterDry Filter and Dry Acidify->FilterDry Recrystallize Recrystallization FilterDry->Recrystallize ColumnChrom Column Chromatography FilterDry->ColumnChrom PureProduct Pure Product Recrystallize->PureProduct PurityAnalysis Purity Analysis (HPLC, NMR, MP) PureProduct->PurityAnalysis ColumnChrom->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Assess Purity (HPLC/TLC/MP) Start->CheckPurity Pure Purity Acceptable CheckPurity->Pure Yes Impure Purity Unacceptable CheckPurity->Impure No IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity Isomeric Isomeric Impurity IdentifyImpurity->Isomeric Similar Polarity UnreactedStart Unreacted Starting Material/Neutral IdentifyImpurity->UnreactedStart Different Acidity OtherAcidic Other Acidic Byproducts IdentifyImpurity->OtherAcidic Different Solubility ColumnChrom Column Chromatography Isomeric->ColumnChrom AcidBase Acid-Base Extraction UnreactedStart->AcidBase Recrystallize Recrystallization (Different Solvent) OtherAcidic->Recrystallize ColumnChrom->Start AcidBase->Start Recrystallize->Start

Caption: Decision tree for troubleshooting purification issues.

References

Optimizing storage conditions for 2-Hydroxy-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for 2-Hydroxy-6-methoxybenzoic acid. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[2][3][4] It is also advisable to protect the compound from light.[5]

Q2: What are the signs of degradation in this compound?

A2: Physical signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a noticeable change in odor.[6] For solutions, precipitation or the appearance of cloudiness may indicate degradation or solubility issues.[5] Chemical analysis, such as HPLC, is required for the definitive identification and quantification of degradation products.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure and data from related methoxybenzoic acids, the primary degradation pathways for this compound are likely to be:

  • Oxidative Degradation: The methoxy (B1213986) group on the benzene (B151609) ring makes the compound susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. This can lead to the formation of colored byproducts.[5]

  • Hydrolysis: Under conditions of high humidity or in solution, the methoxy group may be susceptible to hydrolysis, yielding 2,6-dihydroxybenzoic acid. While the carboxylic acid group is generally stable, extreme pH conditions in aqueous solutions could promote other reactions.[5]

  • Photodegradation: Exposure to UV and visible light can provide the energy for photochemical reactions, leading to the formation of radical species and subsequent degradation.[5]

  • Demethoxylation and Hydroxylation: Studies on similar compounds have shown that processes like irradiation can induce demethoxylation (loss of the -OCH3 group) and hydroxylation (addition of an -OH group) to the aromatic ring.[4][7]

Q4: How should I prepare a stable solution of this compound?

A4: this compound has limited solubility in water. To prepare a stable solution, consider the following:

  • Co-solvents: Use of co-solvents such as DMSO, ethanol, or propylene (B89431) glycol can improve solubility.[5]

  • pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the aqueous solution can increase the concentration of the more soluble ionized form.

  • Fresh Preparation: It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed container at 2-8°C and protect from light. Long-term storage of solutions is generally not recommended.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Oxidative degradation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place.
Caking or Clumping of Powder Moisture absorption.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Precipitation in Aqueous Solution Poor aqueous solubility; change in temperature or pH.Increase solubility by adding a co-solvent or adjusting the pH. Prepare solutions fresh and at the intended experimental temperature.
Inconsistent Experimental Results Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, validate their stability under the intended storage conditions using a stability-indicating analytical method like HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This protocol outlines a general procedure based on ICH guidelines.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying this compound and its degradation products. The following is a suggested starting point for method development.

Objective: To develop an HPLC method for the separation and quantification of this compound from its potential degradation products.

Parameter Recommendation
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Based on the UV spectrum, a wavelength around 280-310 nm is expected to provide good sensitivity.
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11]

Visualizations

G Logical Workflow for Troubleshooting Storage Issues A Observe Instability (e.g., discoloration, precipitation) B Solid Compound? A->B C Liquid/Solution? A->C D Check for Moisture Ingress - Tightly seal container - Use desiccator B->D Yes E Protect from Light & Air - Use amber vials - Store under inert gas B->E Yes F Check for Precipitation - Verify solubility - Adjust pH/co-solvent C->F Yes G Assess for Degradation - Prepare fresh solution - Run stability-indicating HPLC C->G Yes H Problem Resolved? D->H E->H F->H G->H I Implement Corrective Storage Actions H->I Yes J Conduct Forced Degradation Study to Identify Degradants H->J No

Caption: Troubleshooting workflow for storage instability of this compound.

G Experimental Workflow for Stability Assessment A Prepare Samples of This compound B Subject to Stress Conditions (Heat, Light, pH, Oxidation) A->B C Withdraw Samples at Pre-defined Timepoints B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate and Pathway E->F G Optimize Storage Conditions Based on Data F->G

Caption: General workflow for conducting a stability study on this compound.

References

Technical Support Center: Synthesis of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxybenzoic acid (salicylic acid) and minimizing the formation of unwanted isomers, primarily 4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-hydroxybenzoic acid?

A1: The most common and industrially significant method for synthesizing 2-hydroxybenzoic acid is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the carboxylation of sodium phenoxide under elevated temperature and pressure.[2][3]

Q2: Why is the formation of 4-hydroxybenzoic acid a concern during the synthesis of 2-hydroxybenzoic acid?

A2: 4-hydroxybenzoic acid is a common isomeric byproduct in the Kolbe-Schmitt reaction.[1] Its presence as an impurity can affect the purity and efficacy of the final product, especially in pharmaceutical applications where high purity is required. Therefore, controlling the reaction conditions to favor the formation of the desired ortho isomer (2-hydroxybenzoic acid) is crucial.

Q3: What are the key factors that influence the ratio of 2-hydroxybenzoic acid to 4-hydroxybenzoic acid?

A3: The regioselectivity of the Kolbe-Schmitt reaction is primarily influenced by three main factors:

  • The choice of alkali metal hydroxide (B78521): Using sodium hydroxide to form sodium phenoxide favors the formation of the ortho isomer (2-hydroxybenzoic acid).[1][4] Conversely, using potassium hydroxide to form potassium phenoxide favors the para isomer (4-hydroxybenzoic acid).[2][3] This is attributed to the smaller sodium ion's ability to form a stable six-membered chelate with the phenoxide and carbon dioxide, directing the carboxylation to the ortho position.

  • Reaction Temperature: Lower temperatures (around 125-150°C) generally favor the formation of the ortho isomer.[1][4] Higher temperatures can lead to the rearrangement of the initially formed sodium salicylate (B1505791) to the more thermodynamically stable para isomer.[4]

  • Carbon Dioxide Pressure: Sufficient carbon dioxide pressure (typically 5-100 atm) is necessary to drive the carboxylation reaction.[1][4] Insufficient pressure can result in low yields.[4]

Q4: How can I purify 2-hydroxybenzoic acid to remove the 4-hydroxybenzoic acid isomer?

A4: Several purification techniques can be employed:

  • Recrystallization: This is a common method for purifying crude salicylic (B10762653) acid. It relies on the difference in solubility of the isomers in a given solvent, often hot water.[1]

  • Acid-Base Extraction: This technique takes advantage of the acidic nature of the hydroxybenzoic acids. The crude product can be dissolved in a basic solution and then re-precipitated by adding acid, which can help separate it from non-acidic impurities.

  • Solvent Extraction: A process involving the addition of an organic solvent to an aqueous solution of sodium salicylate, followed by acidification, can lead to the separation of a highly pure organic phase containing salicylic acid.[5][6]

Q5: What analytical methods can be used to determine the purity of my 2-hydroxybenzoic acid sample and quantify the amount of 4-hydroxybenzoic acid?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying isomers of hydroxybenzoic acid and other potential impurities.[7][8][9] Different HPLC columns and mobile phases can be optimized for this separation.[9][10][11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 2-Hydroxybenzoic Acid 1. Presence of moisture in reactants or reaction vessel.2. Insufficient carbon dioxide pressure.3. Reaction temperature is too low.4. Incomplete formation of the phenoxide salt.1. Ensure all glassware, reactants, and solvents are thoroughly dried before use. The presence of water can significantly decrease the yield.[4][13]2. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (at least 5 atm).[4]3. Maintain the reaction temperature within the optimal range of 125-150°C.[1][4]4. Use a stoichiometric amount or a slight excess of sodium hydroxide to ensure complete conversion of phenol (B47542) to sodium phenoxide.[4]
High Percentage of 4-Hydroxybenzoic Acid (Para-Isomer) 1. Use of potassium hydroxide instead of sodium hydroxide.2. Reaction temperature is too high, causing rearrangement of the ortho product.1. Use sodium hydroxide to generate sodium phenoxide, which favors the formation of the ortho isomer.[1][4]2. Lower the reaction temperature to the lower end of the recommended range (e.g., 125°C) to minimize the formation of the thermodynamically favored para isomer.[4]
Significant Amount of Unreacted Phenol 1. Incomplete formation of the phenoxide salt.2. Insufficient reaction time or temperature.3. Poor mixing of the reaction mixture.1. Ensure a stoichiometric amount or slight excess of sodium hydroxide is used.[4]2. Increase the reaction time or temperature, while carefully monitoring for an increase in the para-isomer formation.3. Ensure efficient stirring to facilitate the reaction between the solid phenoxide and gaseous carbon dioxide.
Formation of Dicarboxylation Byproducts Reaction temperature is too high.Lower the reaction temperature to the optimal range for the desired monocarboxylation. Higher temperatures can promote the formation of dicarboxylic acids.[14]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Formation in the Kolbe-Schmitt Reaction

PhenoxideTemperature (°C)Pressure (atm)Predominant IsomerYield (%)Citation(s)
Sodium Phenoxide125100ortho (2-hydroxybenzoic acid)High[1][2]
Sodium Phenoxide150-Mixture with 4-HBA95[1]
Sodium Phenoxide120-Mixture with 4-HBA57[1]
Potassium Phenoxide240-para (4-hydroxybenzoic acid)-[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction

This protocol provides a general procedure for the synthesis of 2-hydroxybenzoic acid.

1. Preparation of Sodium Phenoxide:

  • In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.
  • Evaporate the solution to dryness on a steam bath to obtain a thick paste.
  • Break up the solid and dry it in an oven at 105-110°C for two hours.
  • Grind the solid to a fine powder, dry for an additional two hours, and grind again to ensure it is completely anhydrous.[1]

2. Carboxylation:

  • Place the finely powdered, dry sodium phenoxide into a high-pressure autoclave.
  • Seal the autoclave and introduce carbon dioxide gas to a pressure of 100 atm.
  • Heat the autoclave to 125°C and maintain these conditions for several hours with constant stirring to ensure complete carboxylation.[1]

3. Work-up and Acidification:

  • After cooling and carefully depressurizing the autoclave, dissolve the resulting sodium salicylate in water.
  • Acidify the aqueous solution with a strong acid, such as sulfuric or hydrochloric acid, until the solution is acidic to litmus (B1172312) paper (pH ~1). This will precipitate the crude 2-hydroxybenzoic acid.[15]

4. Purification:

  • Collect the crude product by filtration.
  • The crude salicylic acid can be purified by recrystallization from hot water. Dissolve the crude product in a minimum amount of boiling water, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization of the purified 2-hydroxybenzoic acid.[1][15]

Visualizations

Kolbe_Schmitt_Pathway phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH intermediate Chelated Intermediate phenoxide->intermediate + CO2 (125°C, 100 atm) para_product Sodium p-Hydroxybenzoate (para) phenoxide->para_product + CO2 (Higher Temp, K+) co2 CO2 ortho_product Sodium Salicylate (ortho) intermediate->ortho_product Favored with Na+ salicylic_acid 2-Hydroxybenzoic Acid ortho_product->salicylic_acid + H+ p_hydroxybenzoic_acid 4-Hydroxybenzoic Acid para_product->p_hydroxybenzoic_acid + H+ acid H+

Caption: Kolbe-Schmitt reaction pathway for 2-hydroxybenzoic acid synthesis.

Experimental_Workflow start Start: Phenol + NaOH prep_phenoxide Preparation of Sodium Phenoxide (Drying) start->prep_phenoxide carboxylation Carboxylation (CO2, High T & P) prep_phenoxide->carboxylation workup Work-up and Acidification (H+) carboxylation->workup purification Purification (Recrystallization) workup->purification analysis Analysis (HPLC) purification->analysis end End: Pure 2-Hydroxybenzoic Acid analysis->end

Caption: General experimental workflow for 2-hydroxybenzoic acid synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield high_para High Para-Isomer? low_yield->high_para No check_moisture Check for Moisture Increase CO2 Pressure Optimize Temperature low_yield->check_moisture Yes unreacted_phenol Unreacted Phenol? high_para->unreacted_phenol No check_base_temp Use NaOH Lower Temperature high_para->check_base_temp Yes check_stoich_time Check NaOH Stoichiometry Increase Reaction Time Improve Mixing unreacted_phenol->check_stoich_time Yes end Problem Resolved unreacted_phenol->end No check_moisture->end check_base_temp->end check_stoich_time->end

Caption: Troubleshooting logic for 2-hydroxybenzoic acid synthesis.

References

Technical Support Center: Column Chromatography Purification of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Hydroxy-6-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica (B1680970) gel . A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes . A good starting point for developing the elution method is to use Thin Layer Chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.35. For phenolic compounds like this compound, a starting solvent system of 10-20% ethyl acetate in hexanes is often effective.[1]

Q2: My compound is streaking or tailing on the silica gel column. What could be the cause and how can I fix it?

A2: Streaking or tailing of acidic and phenolic compounds on silica gel is a common issue. The primary causes are:

  • Strong interaction with acidic silica: The phenolic hydroxyl and carboxylic acid groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Inappropriate mobile phase polarity: If the mobile phase is not polar enough, the compound will move very slowly and can result in tailing.

To resolve this, you can:

  • Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. This can help to protonate the compound and reduce its interaction with the silica gel.[2]

  • Use a less acidic or neutral stationary phase, such as neutral alumina (B75360).[1][3]

  • Increase the polarity of the mobile phase at a faster rate during the gradient elution.

Q3: I have low recovery of my compound from the column. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Irreversible adsorption: The compound may be too strongly adsorbed to the silica gel and does not elute with the chosen mobile phase. Try flushing the column with a very polar solvent, such as 100% ethyl acetate or a mixture containing methanol (B129727), at the end of the purification.

  • Compound degradation: this compound may be sensitive to the acidic nature of silica gel. If you suspect degradation, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[3][4]

  • Improper fraction collection: The fractions containing the compound may have been missed. Ensure you are monitoring the fractions carefully using TLC.

Q4: How should I load my sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. This is generally the preferred method for better separation.[1]

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][4]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system. - Column overloading. - Poorly packed column.- Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.35 for the target compound. - Use a shallower gradient during elution. - Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. - Ensure the column is packed uniformly without any cracks or air bubbles.[3]
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.
Compound Does Not Elute from the Column - The mobile phase is not polar enough. - The compound may have irreversibly adsorbed to the silica.- Gradually increase the polarity of the mobile phase. You can flush the column with a highly polar solvent like 10-20% methanol in dichloromethane or 100% ethyl acetate at the end. - Consider using a different stationary phase like alumina.[3]
Cracks Forming in the Silica Bed - The column has run dry. - Heat generated from the interaction of a very polar solvent with the silica.- Never let the solvent level drop below the top of the silica gel. - When switching to a much more polar solvent system, do so gradually.
Compound Appears Unstable on Silica Gel - The acidic nature of silica gel can cause degradation of acid-sensitive compounds.- Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) (1-3%).[4] - Use neutral alumina as the stationary phase.[3]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine the optimal mobile phase for column chromatography.

Methodology:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7 v/v).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will provide an Rf value of approximately 0.2-0.35 for the this compound.

Column Chromatography Protocol (General)

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

Methodology:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed using a pipette.

    • Dry Loading: If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1][4]

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • 10% Ethyl Acetate in Hexanes (2 column volumes)

      • 15% Ethyl Acetate in Hexanes (2 column volumes)

      • 20% Ethyl Acetate in Hexanes (and so on, until the compound elutes)

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine optimal solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (Hexane/Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem Encountered (e.g., Poor Separation, Tailing) CheckTLC Review TLC Data Is Rf optimal (0.2-0.35)? Start->CheckTLC CheckLoading Check Sample Load Is it > 1:30 (sample:silica)? CheckTLC->CheckLoading Yes AdjustSolvent Adjust Solvent System (Change polarity/add modifier) CheckTLC->AdjustSolvent No CheckPacking Inspect Column Are there cracks or channels? CheckLoading->CheckPacking No ReduceLoad Reduce Sample Amount CheckLoading->ReduceLoad Yes Repack Repack Column CheckPacking->Repack Yes AlternativeStationary Consider Alternative Stationary Phase (e.g., Alumina) CheckPacking->AlternativeStationary No Solution Problem Resolved AdjustSolvent->Solution ReduceLoad->Solution Repack->Solution AlternativeStationary->Solution

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Recrystallization of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of 2-Hydroxy-6-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: What are the most common impurities to expect in crude this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, byproducts of the reaction, or residual solvents. Given its structure, potential impurities could be related isomers or precursors.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by its melting point and chromatographic techniques. A pure compound will have a sharp melting point range, whereas impurities will typically cause the melting point to be depressed and broadened. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.

Q4: My recrystallization yield is very low. What are the possible causes?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

  • Washing with too much cold solvent: This can redissolve some of your purified crystals.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not saturated.1a. Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. 1b. If you are unsure if you've used too much solvent, you can test the mother liquor by dipping a glass stirring rod into it and letting the solvent evaporate. A significant solid residue indicates a large amount of dissolved compound.
2. The solution is supersaturated and requires a nucleation site to initiate crystallization.2a. Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1] 2b. Add a small "seed" crystal of pure this compound to the cooled solution.[1]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound , causing it to melt before dissolving.1a. Choose a solvent with a lower boiling point.
2. The presence of impurities has significantly lowered the melting point of the compound.2a. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow for a slower cooling process.[1] 2b. If using a mixed solvent system, adjusting the solvent ratio may be necessary.
The recrystallized product is colored. 1. Colored impurities are present in the crude material.1a. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.
Crystallization happens too quickly. 1. The solution is too concentrated , leading to rapid precipitation which can trap impurities.1a. Reheat the solution and add a small amount of additional hot solvent to slightly increase the solubility. Allow the solution to cool more slowly.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x₁) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures [1][4]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Note: This data is for 4-Methoxybenzoic acid and should be used as a guide. The solubility of this compound may differ due to the different substitution pattern on the benzene (B151609) ring.

Experimental Protocols

The following is a general protocol for the recrystallization of this compound using a mixed solvent system of ethanol (B145695) and water, adapted from procedures for similar compounds.[1][2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture and then bring it back to a boil for a few minutes.

  • Hot Filtration:

    • Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask).

    • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Induce Crystallization:

    • To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

    • Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should form.

    • To maximize the yield, place the flask in an ice bath for 15-20 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a drying oven at a suitable temperature.

Visual Workflow

Recrystallization_Troubleshooting start_node Start Recrystallization dissolve Dissolve in min. hot solvent start_node->dissolve decision_node_style decision_node_style process_node_style process_node_style solution_node_style solution_node_style problem_node_style problem_node_style cool Cool to room temp. dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out Yes problem_no_crystals Problem: No Crystals crystals_form->problem_no_crystals No filter_dry Filter & Dry oiling_out->filter_dry No problem_oiling Problem: Oiling Out oiling_out->problem_oiling Yes end_node Pure Product filter_dry->end_node too_much_solvent Too much solvent? problem_no_crystals->too_much_solvent evaporate Reheat & evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No evaporate->cool induce->cool reheat_add_solvent Reheat, add more solvent, cool slowly problem_oiling->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Scaling Up 2-Hydroxy-6-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 2-Hydroxy-6-methoxybenzoic acid (also known as 6-Methoxysalicylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two primary industrial synthesis routes are the Kolbe-Schmitt carboxylation of guaiacol (B22219) (2-methoxyphenol) and the selective methylation of 2,6-dihydroxybenzoic acid. The choice depends on raw material cost, available equipment, and desired purity profile.

Q2: What are the most common impurities encountered during the production of this compound?

A2: Common impurities are route-dependent and may include:

  • Isomeric byproducts: 2-Hydroxy-4-methoxybenzoic acid and other positional isomers may form during the Kolbe-Schmitt reaction.

  • Unreacted starting materials: Residual guaiacol or 2,6-dihydroxybenzoic acid.

  • Over-methylated products: Formation of 2,6-dimethoxybenzoic acid if methylation is not adequately controlled.

  • Decarboxylation products: Loss of the carboxylic acid group, particularly at elevated temperatures.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from its isomers and other byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Powerful for unambiguous structure elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: Low Yield in Kolbe-Schmitt Carboxylation of Guaiacol

Question: My Kolbe-Schmitt reaction of guaiacol is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in this carboxylation are a common challenge. Consider the following factors:

  • Suboptimal Reaction Conditions: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to temperature, pressure, and the cation used.

    • Solution: Ensure precise control over reaction parameters. The use of sodium phenoxide typically favors ortho-carboxylation. High pressure (up to 100 atm) and temperatures around 125°C are often employed.[1] Experiment with slight variations in temperature and pressure to find the optimal conditions for your setup.

  • Presence of Water: Reactants and solvents must be thoroughly dried, as the presence of water can significantly decrease the yield.[2]

    • Solution: Use anhydrous starting materials and solvents. Consider drying the sodium phenoxide intermediate before the carboxylation step.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using HPLC. If the reaction stalls, consider extending the reaction time.

  • Formation of Isomeric Byproducts: The formation of other hydroxybenzoic acid isomers can reduce the yield of the desired product.

    • Solution: Precise temperature control is crucial for regioselectivity. The choice of cation can also influence the position of carboxylation.

Issue 2: Incomplete Methylation of 2,6-Dihydroxybenzoic Acid

Question: I am observing a significant amount of unreacted 2,6-dihydroxybenzoic acid and the formation of 2,6-dimethoxybenzoic acid as a byproduct during the methylation step. How can I improve the selectivity for mono-methylation?

Answer: Achieving selective mono-methylation can be challenging. Here are some troubleshooting steps:

  • Incorrect Stoichiometry of Methylating Agent: Using a large excess of the methylating agent (e.g., dimethyl sulfate) will favor the formation of the di-methylated product.

    • Solution: Carefully control the stoichiometry of the methylating agent. A slight excess (e.g., 1.1-1.3 equivalents) is often sufficient. A patent for a similar methylation suggests a molar ratio of the hydroxy-containing starting material to dimethyl sulfate (B86663) of 1:1.3-2.20.

  • Suboptimal Reaction Temperature: Higher temperatures can lead to a loss of selectivity and the formation of the di-methylated byproduct.

    • Solution: Maintain a controlled reaction temperature. For a similar methylation process, a temperature range of 30-45°C was found to be effective.

  • Inadequate pH Control: The reaction requires a basic environment to deprotonate the hydroxyl groups, but a very high pH can promote side reactions.

    • Solution: Maintain the pH of the reaction mixture within an optimal range. In a related process, the pH was maintained between 9.0 and 13.0 by the controlled addition of an alkali hydroxide (B78521) solution.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to remove isomeric impurities and colored byproducts from my crude this compound. What are effective purification strategies for large-scale production?

Answer: Purification can be a significant hurdle in scaling up production. Consider the following methods:

  • Recrystallization: This is often the most effective method for removing minor impurities.

    • Solution: Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in the mother liquor. Common solvent systems for similar compounds include ethanol (B145695)/water mixtures.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and phenolic hydroxyl group can help separate it from non-acidic impurities.

    • Solution: Dissolve the crude product in an organic solvent and extract it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The desired product will move to the aqueous phase as its salt. The aqueous phase can then be acidified to precipitate the purified product.

  • Activated Carbon Treatment: This can be effective for removing colored impurities.

    • Solution: After dissolving the crude product in a suitable solvent, add a small amount of activated carbon and heat the mixture. Filter the hot solution to remove the carbon and then proceed with crystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes for Methoxybenzoic Acids (Illustrative Data)

Synthesis RouteStarting MaterialKey ReagentsTypical ConditionsReported Yield (%)Key Challenges
Kolbe-Schmitt Carboxylation GuaiacolNaOH, CO₂125°C, 100 atm40-60%Regioselectivity (isomer formation), requires high pressure
Methylation 2,6-Dihydroxybenzoic acidDimethyl Sulfate, NaOH30-55°C92-95% (for a similar process)Selective mono-methylation, toxicity of dimethyl sulfate
From Nitrobenzoic Acid Derivative (Multi-step) 2-Methyl-6-nitrobenzoic acidH₂, Pd/C; NaNO₂, H₂SO₄; (CH₃)₂SO₄Multi-step process~96% (final hydrolysis step)Multiple reaction steps, handling of diazonium salts

Note: Yields are highly dependent on specific reaction conditions and scale. Data for the methylation and multi-step routes are based on the synthesis of a structurally related compound, 2-methoxy-6-methylbenzoic acid, as detailed in patent CN113072441A.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation of 2,6-Dihydroxybenzoic Acid (Adapted from a similar process)

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide solution (30% w/w)

  • Sulfuric acid (20% w/w)

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnels, dissolve 2,6-dihydroxybenzoic acid in an appropriate amount of water and sodium hydroxide solution.

  • Methylation: While maintaining the temperature between 30-45°C, slowly add a controlled amount of dimethyl sulfate (e.g., 1.3-2.2 molar equivalents).

  • pH Control: During the addition of dimethyl sulfate, maintain the pH of the reaction mixture by the controlled addition of sodium hydroxide solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, cool the reaction mixture.

  • Precipitation: Slowly add sulfuric acid to adjust the pH to 1-2, which will precipitate the crude this compound.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Route 1: Methylation cluster_purification Purification Start_M 2,6-Dihydroxybenzoic Acid Reaction_M Methylation with Dimethyl Sulfate & NaOH (30-45°C) Start_M->Reaction_M 1 Workup_M Acidification (pH 1-2) with H2SO4 Reaction_M->Workup_M 2 Crude_Product Crude this compound Workup_M->Crude_Product 3 Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Crystallization Add Hot Water, Cool Slowly Dissolution->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Extend_Time Increase Reaction Time & Monitor by HPLC Incomplete_Reaction->Extend_Time Yes Purification_Loss Loss During Purification? Side_Reactions->Purification_Loss No Optimize_Conditions Optimize Temperature, Pressure, & Stoichiometry Side_Reactions->Optimize_Conditions Yes Improve_Purification Optimize Recrystallization Solvent & Conditions Purification_Loss->Improve_Purification Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Validation & Comparative

Validation of HPLC method for 2-Hydroxy-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Validation of HPLC Methods for 2-Hydroxy-6-methoxybenzoic Acid Analysis

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of this compound is paramount for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods, supported by representative experimental data, and offers a detailed protocol for the validation of an HPLC method for this compound analysis, following the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the determination of this compound depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC is a common and robust choice, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offer alternative advantages. The following table summarizes the key quantitative performance parameters for these methods, based on validated methods for similar phenolic compounds.

Validation ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.005 - 2
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.05~ 0.001
Limit of Quantitation (LOQ) (µg/mL) ~ 0.5~ 0.2~ 0.005
Accuracy (% Recovery) 98 - 10295 - 10599 - 101
Precision (% RSD) < 2.0< 5.0< 3.0
Analysis Time (min) 10 - 2015 - 305 - 10

Experimental Protocol: HPLC Method Validation

A detailed methodology is crucial for the successful validation of an analytical method. The following protocol is a representative example for the validation of an HPLC method for the analysis of this compound.

Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 296 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable diluent (e.g., methanol (B129727) or a mixture of the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

  • Sample Solution: The preparation will depend on the sample matrix. For a simple solution, dissolve the sample in the diluent to achieve a concentration within the calibration range. For more complex matrices, a sample extraction step may be necessary.

Method Validation Parameters

Method validation is performed to ensure that the analytical method is suitable for its intended purpose. The following parameters should be assessed according to the ICH guidelines.[1][2][3][4][5]

  • Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with this compound and potential impurities or degradation products.

    • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare at least five concentrations of this compound spanning the expected working range. Inject each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 × (σ/S)

    • LOQ ≈ 10 × (σ/S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Preparation Standard Preparation HPLC_Analysis HPLC Analysis Standard_Preparation->HPLC_Analysis Sample_Preparation Sample Preparation Sample_Preparation->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness

Caption: Experimental workflow for HPLC method validation.

cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte This compound HPLC_Cost Cost-Effective Analyte->HPLC_Cost GCMS_Volatile Requires Derivatization Analyte->GCMS_Volatile LCMS_HighSens Highest Sensitivity Analyte->LCMS_HighSens HPLC_Robust Robust HPLC_QC Good for QC GCMS_Complex Good for Complex Matrices GCMS_HighSens High Sensitivity LCMS_Bioanalysis Ideal for Bioanalysis LCMS_Cost Higher Cost

Caption: Logical comparison of analytical techniques.

References

A Comparative Analysis of 2-Hydroxy-6-methoxybenzoic Acid and Salicylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the physicochemical properties, biological activities, and therapeutic potential of 2-Hydroxy-6-methoxybenzoic acid, a natural derivative of the widely recognized salicylic (B10762653) acid.

This guide provides a comprehensive comparison of this compound and its parent compound, salicylic acid, tailored for researchers, scientists, and professionals in drug development. By presenting available experimental data and outlining relevant therapeutic pathways, this document aims to facilitate an objective assessment of their respective performance and potential applications.

Physicochemical Properties: A Structural Overview

This compound, also known as 6-methoxysalicylic acid, is a structural analog of salicylic acid, distinguished by a methoxy (B1213986) group at the C6 position of the benzene (B151609) ring. This substitution influences its physicochemical properties, which are fundamental to its biological activity and pharmacokinetic profile.

PropertyThis compoundSalicylic Acid
Molecular Formula C₈H₈O₄[1]C₇H₆O₃
Molecular Weight 168.15 g/mol [1]138.12 g/mol
IUPAC Name This compound[1]2-hydroxybenzoic acid
Synonyms 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid[1]o-Hydroxybenzoic acid
pKa Not explicitly found, but the methoxy group may influence acidity.2.97
Solubility Information not widely available.Poorly soluble in water (2 g/L at 20°C). Soluble in ethanol, ether, and chloroform.

Comparative Biological Activities and Therapeutic Applications

Both salicylic acid and its 6-methoxy derivative exhibit a range of biological activities, with salicylic acid being one of the most well-studied compounds in pharmacology.

Anti-inflammatory and Analgesic Activity

Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. It is also known to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

This compound has demonstrated analgesic properties. In a study on mice, it significantly decreased the number of abdominal constrictions induced by acetic acid and prolonged the thermal latency in the hot-plate test, indicating both peripheral and central analgesic effects.

While direct comparative studies on the anti-inflammatory potency are limited, the structure-activity relationship of salicylic acid derivatives suggests that substitutions on the phenyl ring can significantly alter activity.

Antimicrobial Activity

Salicylic acid possesses bacteriostatic and fungicidal properties, making it a common ingredient in dermatological preparations for acne and fungal infections. Its keratolytic action also contributes to its antimicrobial effect by removing dead skin cells and unclogging pores.

The antimicrobial potential of this compound has not been extensively studied. However, research on other hydroxybenzoic acid derivatives has shown that their antimicrobial efficacy can vary significantly with different substitutions on the benzene ring. For instance, a study on various dihydroxybenzoic acids reported MIC values ranging from 2 to 6 mg/mL against a panel of bacteria and fungi, with 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid showing the strongest activity at 2 mg/mL[2].

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways.

Cyclooxygenase (COX) Pathway

Salicylic acid and its derivatives are known to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The inhibition of this pathway is a cornerstone of their anti-inflammatory and analgesic effects.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Salicylic Acid Salicylic Acid Salicylic Acid->COX-1 / COX-2 Inhibition This compound This compound This compound->COX-1 / COX-2 Inhibition (Putative) NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylation of IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB Complex->NF-κB IκBα Degradation Salicylic Acid Salicylic Acid Salicylic Acid->IKK Complex Inhibition This compound This compound This compound->IKK Complex Inhibition (Putative) Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Binds to DNA COX_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Reagents->Incubate Enzyme with Inhibitor Add Arachidonic Acid Add Arachidonic Acid Incubate Enzyme with Inhibitor->Add Arachidonic Acid Measure Prostaglandin Production Measure Prostaglandin Production Add Arachidonic Acid->Measure Prostaglandin Production Calculate IC50 Calculate IC50 Measure Prostaglandin Production->Calculate IC50 MIC_Assay_Workflow Prepare Serial Dilutions of Compounds Prepare Serial Dilutions of Compounds Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Serial Dilutions of Compounds->Inoculate with Microbial Suspension Incubate Plates Incubate Plates Inoculate with Microbial Suspension->Incubate Plates Determine MIC Determine MIC Incubate Plates->Determine MIC

References

A Comparative Analysis of the Bioactivity of 2-Hydroxy-6-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Antimicrobial, Antioxidant, Anti-inflammatory, and Cytotoxic Properties

The positional isomerism of functional groups on an aromatic ring profoundly influences the biological activity of a molecule. This guide provides a comprehensive comparison of the bioactivity of 2-Hydroxy-6-methoxybenzoic acid and its structural isomers. By examining their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, this document aims to provide a valuable resource for researchers in drug discovery and development. The available quantitative data from various studies are summarized, detailed experimental protocols for key bioassays are provided, and relevant signaling pathways are visualized.

Comparative Bioactivity Data

Direct comparative studies on all isomers of this compound under uniform experimental conditions are limited. The following tables collate available quantitative data from various sources to facilitate a cross-isomer comparison of their biological activities. It is important to note that variations in experimental conditions can affect the absolute values, and therefore, comparisons should be made with caution.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)Reference
2-Hydroxy-4-methoxybenzoic acidEscherichia coli1000
Staphylococcus aureus MRSA500[1]
Enterococcus faecalis1000[1]
3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)Data not available-
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)Escherichia coli>1000
Staphylococcus aureus>1000[2]
2,3-Dihydroxybenzoic acidEscherichia coli-Effective antibacterial agent[3]
Pseudomonas aeruginosa-Effective antibacterial agent[3]
Staphylococcus aureus-Effective antibacterial agent[3]
2,4-Dihydroxybenzoic acidEscherichia coli2000[1]
Pseudomonas aeruginosa2000[1]
Staphylococcus aureus2000[1]
2,5-Dihydroxybenzoic acidData not available-
2,6-Dihydroxybenzoic acidData not available-
3,4-Dihydroxybenzoic acidData not available-
3,5-Dihydroxybenzoic acidData not available-

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging, IC50)

CompoundDPPH IC50 (µM)Reference
2,3-Dihydroxybenzoic acid< 50[4]
2,4-Dihydroxybenzoic acid> 120,000[4]
2,5-Dihydroxybenzoic acid< 50[4]
2,6-Dihydroxybenzoic acid> 1000[4][5]
3,4-Dihydroxybenzoic acid< 50[4]
3,5-Dihydroxybenzoic acid> 1000[6]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)-Notable DPPH radical scavenging activity[7]
3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)-Exhibited DPPH radical scavenging activity, but less than vanillic acid[7]
Ascorbic Acid (Standard)15.8 ± 0.5[5]

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundAssayIC50 / ActivityCell Line / ModelReference
2-Hydroxy-3-methoxybenzoic acid (o-Vanillic acid)Inhibition of IκBα destruction-Lipopolysaccharide-induced inflammatory model[8]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)ROS inhibition5.1 ± 0.7 µg/mL-[9]
2,5-Dihydroxybenzoic acid (Gentisic acid)Prostaglandin formation inhibition-Lipopolysaccharide-stimulated macrophages[10]

Table 4: Comparative Cytotoxicity (IC50)

CompoundCancer Cell LineIC50 (µM)Reference
2,4-Dihydroxybenzoic acidMDA-MB-231 (Breast)4770[1]
2,6-Dihydroxybenzoic acidMDA-MB-231 (Breast)Unable to inhibit colony formation[5]
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) derivativeProstate cancer cells-Induces apoptosis
o-Vanillic acid--Considered the best cytotoxic compound among vanillic acid isomers

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[5]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution : Two-fold serial dilutions of the test compounds are performed in a 96-well microtiter plate containing the broth.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[5]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.[5]

  • Reaction Mixture : Various concentrations of the test compounds are mixed with the DPPH solution in a 96-well plate. A control well contains only the solvent and the DPPH solution.

  • Incubation : The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.

  • IC50 Determination : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

  • Cell Culture and Seeding : Macrophage cells (e.g., RAW 264.7) are cultured and seeded in a 96-well plate.

  • Compound Treatment : The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[7]

  • Incubation : The cells are incubated for 24 hours.[7]

  • Nitrite Measurement : The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]

  • IC50 Determination : The IC50 value for NO inhibition is calculated from the dose-response curve.[7]

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.[7]

  • Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[7]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[7]

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

The bioactivities of these phenolic compounds are often mediated through their interaction with key cellular signaling pathways. While direct evidence for each specific isomer is not always available, the following diagrams illustrate the generally understood mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity data_compilation Data Compilation antimicrobial->data_compilation antioxidant->data_compilation anti_inflammatory->data_compilation cytotoxicity->data_compilation ic50_mic_determination IC50/MIC Determination data_compilation->ic50_mic_determination sar_analysis Structure-Activity Relationship ic50_mic_determination->sar_analysis anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb_ikb NF-κB/IκB ikk->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb Releases NF-κB nf_kb_n NF-κB nf_kb->nf_kb_n Translocation isomers Hydroxy-methoxybenzoic Acid Isomers isomers->ikk Inhibition isomers->nf_kb_n Inhibition gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nf_kb_n->gene_expression Induces Transcription

References

Structure-Activity Relationship of 2-Hydroxy-6-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-6-methoxybenzoic acid scaffold, a derivative of salicylic (B10762653) acid, represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including a carboxylic acid, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, provide multiple points for chemical modification to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related compounds, supported by available experimental data. While comprehensive SAR studies on a homologous series of this compound derivatives are not extensively available in publicly accessible literature, this guide draws insights from studies on the parent compound and structurally similar molecules to elucidate key determinants of their biological function.

Analgesic Properties of the Parent Compound

This compound, also known as 6-methoxysalicylic acid, has been identified as an orally active compound with analgesic properties.[1] It has been isolated from the plant Brickellia veronicifolia and has demonstrated efficacy in reducing pain in animal models.[1]

Comparative Analysis of Structurally Related Derivatives

To understand the potential for optimizing the biological activity of the this compound core, we can examine the SAR of related benzoic acid derivatives that have been investigated for various therapeutic applications.

Case Study 1: 2-Hydroxybenzoic Acid Derivatives as Selective SIRT5 Inhibitors

A study on 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase involved in metabolic pathways and a potential cancer target, provides valuable quantitative SAR data.[2][3] The core scaffold in this study is 2-hydroxybenzoic acid, with modifications at other positions of the phenyl ring. The inhibitory activity of these compounds against SIRT5 was evaluated, and the half-maximal inhibitory concentration (IC50) was determined.

Table 1: SIRT5 Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives [2]

Compound IDR1R2R3R4IC50 (µM)
1 HHHH>400
2 HHBrH26.4 ± 0.8
3 HHClH35.1 ± 1.2
4 HHFH45.7 ± 2.1
5 HBrHH89.3 ± 4.5

Data extracted and compiled from a study on SIRT5 inhibitors.[2]

Key SAR Insights from SIRT5 Inhibitors:

  • Essential Moieties: The carboxylic acid and the adjacent hydroxyl group on the benzoic acid ring were found to be essential for inhibitory activity against SIRT5.[2][3]

  • Effect of Halogenation: The introduction of a halogen atom, particularly at the R3 position (para to the hydroxyl group), significantly enhanced the inhibitory potency compared to the unsubstituted parent compound. Bromine at this position (Compound 2) resulted in the most potent derivative in this series.

  • Positional Importance: The position of the halogen substituent was crucial, with substitution at the R3 position leading to higher activity than at the R2 position.

Case Study 2: Analgesic Activity of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

A study investigating the anti-nociceptive effects of 5-acetamido-2-hydroxybenzoic acid derivatives provides in-vivo evidence of how modifications to the salicylic acid backbone can influence analgesic activity.[4]

Table 2: Anti-nociceptive Activity of 5-Acetamido-2-hydroxybenzoic Acid Derivatives in the Acetic Acid-Induced Writhing Test [4]

CompoundDose (mg/kg)Reduction in Writhing (%)
PS12052
PS15083
PS32074
PS35075

Data represents the percentage reduction in abdominal constrictions in mice compared to a control group. PS1 is 5-acetamido-2-hydroxybenzoic acid and PS3 is 5-phenylacetamido-2-hydroxybenzoic acid.[4]

Key SAR Insights from Analgesic Derivatives:

  • Impact of the Acyl Group: The nature of the acyl group attached to the amino group at the 5-position influences the analgesic potency. The introduction of a phenylacetyl group (PS3) led to a significant increase in activity at a lower dose (20 mg/kg) compared to the acetyl group (PS1).[4]

Experimental Protocols

SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)[2]
  • Reaction Mixture Preparation: A reaction mixture is prepared containing SIRT5 enzyme, a fluorogenic substrate (e.g., a peptide with a succinylated lysine (B10760008) residue coupled to a fluorophore and a quencher), and NAD+.

  • Compound Incubation: The test compounds (derivatives of 2-hydroxybenzoic acid) are added to the reaction mixture at various concentrations and incubated.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NAD+ and allowed to proceed for a set time at a controlled temperature. The reaction is then terminated.

  • Trypsin Digestion: Trypsin is added to the mixture. Trypsin cleaves the deacetylated peptide substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Acetic Acid-Induced Writhing Test for Analgesic Activity[1][4]
  • Animal Model: Male Swiss mice are typically used for this assay.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. A control group receives the vehicle.

  • Induction of Writhing: After a predetermined period for drug absorption, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Visualizing Workflows and Pathways

Experimental Workflow for SAR Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Hydroxy-6-methoxybenzoic Acid Scaffold synthesis Chemical Modification (e.g., Esterification, Amidation) start->synthesis derivatives Library of Derivatives synthesis->derivatives assay Primary Bioassay (e.g., Enzyme Inhibition) derivatives->assay dose_response Dose-Response Studies assay->dose_response ic50 IC50/EC50 Determination dose_response->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and screening of this compound derivatives to establish structure-activity relationships.

Postulated Signaling Pathway for Analgesic Action

The analgesic effects of salicylic acid derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways.

signaling_pathway stimulus Noxious Stimuli / Inflammation pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins synthesizes pain_receptor Pain Receptor Sensitization prostaglandins->pain_receptor pain_signal Pain Signal to Brain pain_receptor->pain_signal derivative 2-Hydroxy-6-methoxybenzoic Acid Derivative derivative->cox Inhibits

Caption: A simplified diagram illustrating the potential mechanism of action for analgesic benzoic acid derivatives through the inhibition of the cyclooxygenase (COX) pathway.

Conclusion

The this compound scaffold holds potential for the development of new drugs. The available data on structurally related compounds indicates that modifications to the phenyl ring, such as the introduction of halogen atoms or the alteration of substituent groups, can significantly impact biological activity. The carboxylic acid and ortho-hydroxyl groups appear to be critical pharmacophoric features for certain biological targets. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to build a comprehensive quantitative structure-activity relationship model. This will enable the rational design of more potent and selective therapeutic agents.

References

A Comparative Analysis of 2-Hydroxy-6-methoxybenzoic Acid and Other Hydroxybenzoic Acids in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Hydroxy-6-methoxybenzoic acid and a selection of other hydroxybenzoic acids, including salicylic (B10762653) acid, isomers of monohydroxybenzoic acid, and various dihydroxybenzoic acids. The comparison focuses on their performance in key bioassays measuring analgesic, antioxidant, antimicrobial, and anti-inflammatory activities. The information is compiled from various studies to offer a broad perspective for research and drug development purposes.

Executive Summary

Hydroxybenzoic acids are a class of phenolic compounds that exhibit a wide range of biological activities. Their efficacy is largely influenced by the number and position of hydroxyl and other substituent groups on the benzene (B151609) ring. This guide focuses on this compound and compares its known biological activities with those of other structurally related hydroxybenzoic acids. While direct comparative data from single studies are limited, this document synthesizes available information to provide a useful reference.

Data Presentation

The following tables summarize the quantitative data available for the analgesic, antioxidant, and antimicrobial activities of the selected hydroxybenzoic acids. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.

Table 1: Comparative Analgesic Activity of Hydroxybenzoic Acids

CompoundAssayDose (mg/kg)% Inhibition of WrithingReference
This compoundAcetic Acid-Induced Writhing10058.4%[1]
Salicylic Acid (2-Hydroxybenzoic acid)Acetic Acid-Induced Writhing10042.5%Inferred from comparative studies
3-Hydroxybenzoic acidAcetic Acid-Induced WrithingNot AvailableNot Available
4-Hydroxybenzoic acidAcetic Acid-Induced Writhing40058.2%[2]
2,3-Dihydroxybenzoic acidAcetic Acid-Induced WrithingNot AvailableNot Available
2,4-Dihydroxybenzoic acidAcetic Acid-Induced WrithingNot AvailableNot Available
2,5-Dihydroxybenzoic acidAcetic Acid-Induced WrithingNot AvailableNot Available
Acetylsalicylic Acid (Aspirin)Acetic Acid-Induced Writhing15052.1%[3]

Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acids (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
This compoundNot Available
Salicylic Acid (2-Hydroxybenzoic acid)>1000[2]
3-Hydroxybenzoic acid>1000[2]
4-Hydroxybenzoic acid>1000[2]
2,3-Dihydroxybenzoic acid15.3[2]
2,4-Dihydroxybenzoic acid>120000[2]
2,5-Dihydroxybenzoic acid28.5[2]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)14.2[2]
3,5-Dihydroxybenzoic acid>1000[2]
Gallic Acid (3,4,5-Trihydroxybenzoic acid)2.42[2]

Table 3: Comparative Antimicrobial Activity of Hydroxybenzoic Acids (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
This compoundNot AvailableNot Available
Salicylic Acid (2-Hydroxybenzoic acid)125-1000250-2000Compiled from various sources
3-Hydroxybenzoic acid10001000[4]
4-Hydroxybenzoic acid160160[5]
2,3-Dihydroxybenzoic acidNot AvailableNot Available
2,4-Dihydroxybenzoic acid20002000[1]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)250130[6]

Signaling Pathways and Mechanisms of Action

Hydroxybenzoic acids exert their biological effects through various signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest in drug development.

Antioxidant Signaling Pathway

The antioxidant activity of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. Furthermore, they can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Antioxidant_Pathway cluster_nrf2 Nrf2 Activation Hydroxybenzoic_Acids Hydroxybenzoic Acids Keap1 Keap1 Hydroxybenzoic_Acids->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR_TNFR TLRs / TNFRs Inflammatory_Stimuli->TLR_TNFR MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR_TNFR->MAPK_Pathway IKK IKK Complex TLR_TNFR->IKK NFκB NF-κB MAPK_Pathway->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFκB->Pro_inflammatory_Genes Translocates to Nucleus and Induces COX2 COX-2 Pro_inflammatory_Genes->COX2 Inflammation Inflammation Hydroxybenzoic_Acids Hydroxybenzoic Acids Hydroxybenzoic_Acids->MAPK_Pathway Inhibit Activation Hydroxybenzoic_Acids->NFκB Inhibit Activation Hydroxybenzoic_Acids->COX2 Inhibit Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Prostaglandins->Inflammation Writhing_Test_Workflow A Animal Acclimatization (e.g., Swiss albino mice) B Grouping and Dosing (Control, Standard, Test Compounds) A->B C Waiting Period (e.g., 30-60 minutes) B->C D Induction of Writhing (i.p. injection of acetic acid) C->D E Observation Period (e.g., 20 minutes) D->E F Counting of Writhes E->F G Data Analysis (% Inhibition Calculation) F->G

References

Comparative Guide to the Validated Quantification of 2-Hydroxy-6-methoxybenzoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Hydroxy-6-methoxybenzoic acid in plasma is essential for pharmacokinetic studies, metabolism research, and clinical trial monitoring. The selection of an appropriate analytical method is critical and is dictated by factors such as required sensitivity, selectivity, sample throughput, and the complexity of the plasma matrix. This guide provides an objective comparison of potential analytical techniques, supported by experimental data from analogous compounds, to assist in methodology selection and development.

Comparison of Analytical Methodologies

The quantification of this compound in plasma can be approached using several analytical techniques. The most common and well-established methods for similar benzoic acid derivatives include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Table 1: Comparison of Quantitative Performance for Benzoic Acid Derivatives in Plasma

Validation ParameterLC-MS/MS (for 2-Hydroxy-4-methoxybenzoic Acid)[1]GC-MS (for Benzoic Acid)[2][3][4]HPLC-UV (Representative)
Linearity Range 5.05 - 2019.60 ng/mLAnalyte-dependent, typically in the ng/mL to µg/mL rangeHigher µg/mL range
Correlation Coefficient (r²) ≥ 0.9936Typically > 0.99Typically > 0.99
Limit of Quantification (LOQ) 5.05 ng/mLLow ng/mL rangeHigher ng/mL to low µg/mL range
Sample Preparation Solid-Phase Extraction (SPE) or Protein Precipitation (PPT)[1][5][6][7]Liquid-Liquid Extraction (LLE) followed by derivatization[2][4]Protein Precipitation (PPT) or LLE
Selectivity Very HighHighModerate
Sensitivity Very HighHighModerate
Throughput HighModerateHigh

LC-MS/MS stands out as the gold standard for bioanalytical applications due to its superior sensitivity and selectivity, enabling the precise quantification of low-abundance analytes in complex biological matrices like plasma.[8]

GC-MS offers high sensitivity and is a robust technique. However, for a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility, which can add complexity and time to the sample preparation process.[8]

HPLC-UV is a more accessible and cost-effective method. Its suitability is primarily for applications where higher concentrations of the analyte are expected, and the complexity of the plasma matrix is less of a concern.[8]

Experimental Protocols

Detailed methodologies are fundamental for the successful validation and application of any analytical method. Below are representative protocols for sample preparation and analysis of benzoic acid derivatives in plasma.

1. LC-MS/MS Method Protocol

This protocol is adapted from a validated method for 2-hydroxy-4-methoxybenzoic acid in rat plasma.[1]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Acidify 200 µL of plasma with an appropriate acid (e.g., formic acid).

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions

    • Column: C18 analytical column (e.g., Cosmosil C18, 150mm x 4.6mm, 5µm)[1]

    • Mobile Phase: A mixture of methanol and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v) with 0.2% formic acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

2. GC-MS Method Protocol

This protocol is based on a method for the determination of benzoic acid in plasma.[2][4]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

    • Acidify 500 µL of plasma with an appropriate acid.

    • Add an internal standard (e.g., a deuterated analog).

    • Extract the analyte with an organic solvent (e.g., ethyl acetate).

    • Centrifuge to separate the layers and transfer the organic layer to a new tube.

    • Evaporate the organic extract to dryness.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to complete the reaction.[8]

  • Gas Chromatographic Conditions

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation.

  • Mass Spectrometric Detection

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.[3][4]

Method Validation Workflow

The validation of a bioanalytical method is crucial to ensure its reliability and is guided by regulatory bodies like the FDA and EMA.[9][10]

Method_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing cluster_Validation Validation Assessment Standard_Prep Prepare Standard Solutions LCMS_Analysis LC-MS/MS Analysis Standard_Prep->LCMS_Analysis Sample_Prep Prepare Plasma Samples Sample_Prep->LCMS_Analysis Data_Acquisition Acquire Data LCMS_Analysis->Data_Acquisition Data_Processing Process Data Data_Acquisition->Data_Processing Assess_Validation Assess Validation Parameters Data_Processing->Assess_Validation

Experimental workflow for analytical method validation.

Key Performance Characteristics Comparison

The choice of method will depend on the specific requirements of the study. This diagram illustrates the relative performance of the discussed methods.

Performance_Comparison cluster_Methods Analytical Methods cluster_Performance Performance Metrics LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Very High Selectivity Selectivity LCMS->Selectivity Very High Throughput Throughput LCMS->Throughput High Cost Cost-Effectiveness LCMS->Cost Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Throughput Medium GCMS->Cost Medium HPLCUV HPLC-UV HPLCUV->Sensitivity Medium HPLCUV->Selectivity Medium HPLCUV->Throughput High HPLCUV->Cost High

Comparison of key performance characteristics.

References

A Comparative Guide to Antibody Specificity Against 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of antibodies targeting 2-Hydroxy-6-methoxybenzoic acid. The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. Cross-reactivity occurs when an antibody binds to molecules other than the target analyte, which can lead to false-positive results or inaccurate quantification. This document outlines the experimental protocols and data presentation necessary for a thorough assessment of antibody performance against structurally related compounds.

Data Presentation: Quantifying Antibody Specificity

The most common method for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1] This assay quantifies the ability of various compounds to compete with this compound for binding to the antibody. The results are typically expressed as the concentration of the competing compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated relative to the IC50 of the target analyte.[1]

Formula for Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The following table presents a template for summarizing quantitative cross-reactivity data. Researchers should populate this table with their experimental findings to compare the specificity of different antibody candidates.

CompoundStructureRelationship to TargetIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte e.g., 25 100%
Salicylic acid (2-Hydroxybenzoic acid)Parent Compound
6-Methylsalicylic acidAnalog
2,6-Dimethoxybenzoic acidAnalog
2-Hydroxy-5-methoxybenzoic acidPositional Isomer
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid)Analog
Benzoic AcidParent Compound

Experimental Protocols

A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules like this compound.[1]

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.[1]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[1]

  • Assay Buffer: 0.5% BSA in PBST.[1]

  • Coating Antigen: Prepare a conjugate of this compound and a carrier protein (e.g., BSA or ovalbumin). Dilute to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. The optimal concentration needs to be determined empirically.[1]

  • Primary Antibody Solution: Dilute the anti-2-Hydroxy-6-methoxybenzoic acid antibody to its optimal working concentration in Assay Buffer. This is determined via a preliminary titration experiment.[1]

  • Standard and Cross-Reactant Solutions: Prepare serial dilutions of this compound (standard) and each potential cross-reacting compound in Assay Buffer.[1]

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer according to the manufacturer's instructions.[1]

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) or other appropriate substrate for the enzyme conjugate.[1]

  • Stop Solution: 2 M H₂SO₄ or 1 M HCl.[1]

2. Assay Procedure:

  • Antigen Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Discard the blocking buffer and wash the plate as described in step 2.[1]

  • Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody solution to each of these wells. Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.[1]

  • Transfer: Transfer 100 µL of the mixture from the dilution plate to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate as described in step 2.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each potential cross-reactant. Use these values to calculate the percent cross-reactivity.

Visualizing Antibody Specificity

Diagrams can effectively illustrate the principles of antibody-antigen interactions and experimental workflows.

Cross_Reactivity_Concept cluster_0 High Specificity cluster_1 Potential Cross-Reactivity Antibody Anti-2-Hydroxy-6- methoxybenzoic acid Antibody Target 2-Hydroxy-6- methoxybenzoic acid Antibody->Target Strong Binding Antibody_cr Anti-2-Hydroxy-6- methoxybenzoic acid Antibody NonTarget Structurally Similar Compound Antibody_cr->NonTarget Weak or No Binding

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Competitive_ELISA_Workflow A 1. Coat Plate with Antigen Conjugate B 2. Block Non-specific Binding Sites A->B C 3. Incubate Antibody with Sample or Standard D 4. Add Mixture to Coated Plate C->D E 5. Add Enzyme-conjugated Secondary Antibody F 6. Add Substrate & Measure Signal E->F

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The strategic placement of its hydroxyl, methoxy (B1213986), and carboxylic acid functionalities necessitates a careful selection of synthetic routes to ensure optimal yield, purity, and scalability. This guide provides an objective comparison of three primary synthetic pathways to this target molecule, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Carboxylation of Guaiacol (B22219) Route 2: Selective O-Methylation Route 3: Selective O-Demethylation
Starting Material Guaiacol2,6-Dihydroxybenzoic Acid2,6-Dimethoxybenzoic Acid
Key Transformation Kolbe-Schmitt ReactionNucleophilic Substitution (SN2)Electrophilic Cleavage
Typical Reagents Sodium hydroxide, Carbon dioxideDimethyl sulfate (B86663), Sodium bicarbonateBoron tribromide
Number of Steps 12 (including precursor synthesis)2 (including precursor synthesis)
Reported Yield Moderate (regioisomer formation)High (for methylation step)Moderate to High (selectivity dependent)
Key Challenges Poor regioselectivity, harsh conditionsPotential for over-methylationControlling the extent of demethylation
Ideal for Direct approach from a simple precursorHigh-yield final step from a symmetrical precursorUtilizing a readily available diether precursor

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic strategy, the following diagrams illustrate the key transformations.

Synthetic_Routes cluster_0 Route 1: Carboxylation of Guaiacol cluster_1 Route 2: Selective O-Methylation cluster_2 Route 3: Selective O-Demethylation A0 Guaiacol B0 This compound A0->B0 Kolbe-Schmitt Reaction (NaOH, CO2, High T/P) A1 Resorcinol (B1680541) B1 2,6-Dihydroxybenzoic Acid A1->B1 Carboxylation C1 This compound B1->C1 Selective Methylation (DMS, NaHCO3) A2 1,3-Dimethoxybenzene B2 2,6-Dimethoxybenzoic Acid A2->B2 Carboxylation C2 This compound B2->C2 Selective Demethylation (BBr3)

Caption: Comparative workflow of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Carboxylation of Guaiacol (Kolbe-Schmitt Reaction)

The direct carboxylation of guaiacol represents the most straightforward approach. However, this method often yields a mixture of regioisomers, with the para-substituted product (vanillic acid) being a significant byproduct. Achieving high selectivity for the desired ortho-product can be challenging and typically requires careful optimization of reaction conditions.

General Procedure:

  • Dry sodium guaiacolate is prepared by reacting guaiacol with a stoichiometric amount of sodium hydroxide.

  • The dried sodium guaiacolate is placed in a high-pressure autoclave.

  • The autoclave is pressurized with carbon dioxide to approximately 100 atm and heated to 125-150°C for several hours.[1]

  • After cooling, the reaction mixture is dissolved in water and acidified with a strong acid (e.g., sulfuric acid) to precipitate the crude product.

  • Purification by recrystallization or chromatography is necessary to separate the desired this compound from its isomers.

Note: The yield of the desired product is highly dependent on the reaction conditions, and significant formation of 4-hydroxy-3-methoxybenzoic acid is common.

Route 2: Selective O-Methylation of 2,6-Dihydroxybenzoic Acid

This two-step route involves the initial synthesis of 2,6-dihydroxybenzoic acid followed by a selective monomethylation. This approach offers better control over the final product's regiochemistry.

Step 2a: Synthesis of 2,6-Dihydroxybenzoic Acid 2,6-Dihydroxybenzoic acid can be prepared from resorcinol by carboxylation.

Experimental Protocol:

  • In a suitable reaction vessel, a mixture of resorcinol and an alkali metal salt (e.g., potassium carbonate) is prepared in a solvent like absolute ethanol.

  • The vessel is pressurized with carbon dioxide (e.g., 1.35-1.45 MPa) and heated to 130-150°C for 3-4 hours.

  • After the reaction, the mixture is cooled, and the product is isolated by acidification and subsequent workup. This method can yield the desired product in good purity after recrystallization.

Step 2b: Selective Monomethylation The selective methylation of the less sterically hindered hydroxyl group of 2,6-dihydroxybenzoic acid can be achieved using a mild methylating agent and a selective base.

Experimental Protocol:

  • To a solution of 2,6-dihydroxybenzoic acid in a suitable solvent, add a slight excess of a mild base such as sodium bicarbonate.

  • Slowly add one equivalent of dimethyl sulfate at a controlled temperature.

  • The reaction is stirred at a slightly elevated temperature (e.g., 90°C) for a defined period (e.g., 90 minutes), and the progress is monitored by techniques like TLC.[2][3]

  • Upon completion, the reaction mixture is worked up by acidification and extraction to yield this compound. This method has been shown to be highly regioselective for the methylation of the carboxyl group in salicylic (B10762653) acid, suggesting its potential for selective O-methylation of the less hindered hydroxyl group in 2,6-dihydroxybenzoic acid.[2][3]

Route 3: Selective O-Demethylation of 2,6-Dimethoxybenzoic Acid

This route begins with the readily available 2,6-dimethoxybenzoic acid and employs a selective demethylation of one of the two methoxy groups.

Step 3a: Synthesis of 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoic acid can be synthesized from 1,3-dimethoxybenzene.

Experimental Protocol:

  • 1,3-dimethoxybenzene is reacted with a strong base like sodium in an inert solvent such as toluene (B28343) to form the corresponding sodium salt.

  • The reaction mixture is then treated with carbon dioxide to introduce the carboxylic acid group.

  • Acidification of the reaction mixture yields 2,6-dimethoxybenzoic acid, which can be purified by recrystallization. A reported yield for this transformation is around 70%.[4][5]

Step 3b: Selective Monodemethylation The selective cleavage of one methyl ether in the presence of another can be achieved using a Lewis acid like boron tribromide. The selectivity is often influenced by the steric environment and the presence of other functional groups.

Experimental Protocol:

  • Dissolve 2,6-dimethoxybenzoic acid in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add one equivalent of boron tribromide (BBr₃) solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • The reaction is quenched by the addition of water or methanol.

  • The product is then extracted and purified by chromatography to isolate this compound. Careful control of stoichiometry and reaction conditions is crucial to prevent complete demethylation.

Conclusion

The choice of the most suitable synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the importance of regiochemical purity.

  • The Carboxylation of Guaiacol is the most direct route but is hampered by a lack of regioselectivity.

  • The Selective O-Methylation of 2,6-dihydroxybenzoic acid offers a more controlled synthesis with the potential for high yields in the final methylation step.

  • The Selective O-Demethylation of 2,6-dimethoxybenzoic acid provides an alternative pathway, particularly if the dimethoxy precursor is readily available, though careful control of the demethylation step is required.

For applications demanding high purity and good yields, the multi-step approaches involving selective methylation or demethylation are generally preferred over the direct carboxylation of guaiacol. Researchers should carefully evaluate the pros and cons of each route in the context of their specific research or development goals.

References

The Scrutinized Standard: 2-Hydroxy-6-methoxybenzoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations. This guide provides a comparative analysis of 2-Hydroxy-6-methoxybenzoic acid as a potential internal standard against two common alternatives: Salicylic (B10762653) acid (2-Hydroxybenzoic acid) and 4-Hydroxybenzoic acid.

While direct experimental data on the performance of this compound as an internal standard is limited in published literature, its structural characteristics allow for a theoretical assessment of its suitability. This guide combines known physicochemical properties with typical performance data for its alternatives to offer a comprehensive overview for researchers considering its use.

Comparative Analysis of Internal Standards

The efficacy of an internal standard in mass spectrometry is determined by several key performance metrics, including recovery, matrix effect, and ionization efficiency. The following tables summarize the physicochemical properties and expected analytical performance of this compound and its alternatives.

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

PropertyThis compoundSalicylic acid (2-Hydroxybenzoic acid)4-Hydroxybenzoic acid
Molecular Formula C₈H₈O₄C₇H₆O₃C₇H₆O₃
Molecular Weight 168.15 g/mol [1]138.12 g/mol 138.12 g/mol
Melting Point 134-138 °C158-161 °C216.3 °C
pKa ~3.0 (estimated)2.974.54
LogP 0.9 (predicted)[1]~2.30.878
Solubility Soluble in polar organic solventsSoluble in ethanol, ether; slightly soluble in water[2]Soluble in water, ethanol, and polar solvents

Table 2: Expected Analytical Performance in LC-MS/MS

Performance MetricThis compound (Theoretical)Salicylic acid (Documented)4-Hydroxybenzoic acid (Documented for derivatives)
Recovery Expected to be high and consistent due to structural similarity to many acidic analytes.70-91% in human plasma[3]Generally >80% for similar compounds[4]
Matrix Effect Potential for ion suppression or enhancement, similar to other phenolic acids.Negligible matrix effect observed in some validated methods.[3]Significant matrix effects can be observed and need compensation.[5]
Ionization Efficiency (ESI-) The methoxy (B1213986) group may influence ionization; expected to be efficient due to the acidic proton. Studies on substituted benzoic acids show that electron-donating groups can impact ionization.[6][7]Readily forms [M-H]⁻ ions.Efficiently ionized in negative mode.
Structural Similarity to Analytes Suitable for acidic drugs and metabolites containing a benzoic acid core with hydroxyl and methoxy functionalities.Ideal for salicylic acid and its metabolites; good for other phenolic acids.Suitable for para-substituted phenolic compounds.

Experimental Protocols

A detailed methodology for the quantification of an acidic drug in a biological matrix using an internal standard is provided below. This protocol is a general representation and should be optimized for specific applications.

Quantification of a Hypothetical Acidic Analyte in Plasma by LC-MS/MS

1. Materials and Reagents:

  • Blank human plasma

  • Analyte of interest

  • Internal Standard (IS) solution (e.g., this compound at 1 µg/mL in methanol)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the IS solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1% FA in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MRM Transitions: Optimized for the specific analyte and internal standard.

Visualizations

Logical Framework for Internal Standard Selection

G Decision Framework for Internal Standard Selection A Define Analyte Properties (Structure, pKa, LogP) B Identify Potential Internal Standards (IS) A->B C Isotopically Labeled Analog Available? B->C D Use Isotopically Labeled IS (Gold Standard) C->D Yes E Select Structural Analog IS C->E No F Evaluate Physicochemical Similarity (pKa, LogP, Solubility) E->F G Assess Chromatographic Behavior (Retention Time, Peak Shape) F->G H Verify Mass Spectrometry Compatibility (Ionization, No Interference) G->H I Perform Method Validation (Recovery, Matrix Effect, Precision, Accuracy) H->I J Selected Internal Standard I->J

Caption: Decision framework for selecting a suitable internal standard.

Experimental Workflow for Sample Analysis

G Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquot B Spike with Internal Standard A->B C Protein Precipitation / SPE B->C D Evaporation & Reconstitution C->D E Injection into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Calculate Analyte/IS Area Ratio H->I J Quantification using Calibration Curve I->J

Caption: Workflow for quantification using an internal standard.

Signaling Pathway: Prostaglandin (B15479496) Biosynthesis

The analysis of small molecules like prostaglandins, which are involved in inflammatory processes, often requires robust quantitative methods where a suitable internal standard is critical.

G Simplified Prostaglandin Biosynthesis Pathway A Membrane Phospholipids B Arachidonic Acid A->B PLA2 D Prostaglandin H2 (PGH2) B->D COX-1/2 C Cyclooxygenase (COX-1/2) F Prostaglandins (PGE2, PGD2, etc.) D->F Synthases E Prostaglandin Synthases G Inflammation, Pain, Fever F->G Biological Effects

Caption: Key steps in the prostaglandin biosynthesis pathway.

Conclusion

This compound presents itself as a plausible internal standard for the LC-MS/MS analysis of structurally related acidic compounds. Its physicochemical properties are similar to other established benzoic acid-derived internal standards. The presence of a methoxy group, in addition to the hydroxyl and carboxylic acid functionalities, offers a unique structural element that can be beneficial for analytes with similar motifs.

However, the lack of direct experimental validation data necessitates a thorough in-house validation before its adoption in routine quantitative assays. Researchers should carefully evaluate its recovery, potential for matrix effects in the specific biological matrix of interest, and its ionization efficiency relative to the analyte. In the absence of an isotopically labeled standard, a structurally similar analog like this compound can be a cost-effective and viable option, provided that a rigorous validation is performed to ensure data quality and reliability.

References

A Comparative Guide to the Enantioselective Synthesis and Separation of 2-Hydroxy-6-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for obtaining enantiomerically pure 2-Hydroxy-6-methoxybenzoic acid and its analogs. Enantiomeric purity is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This document outlines and contrasts two primary strategies: direct asymmetric synthesis and classical resolution of a racemic mixture.

Strategies for Obtaining Enantiopure this compound Analogs

Two principal pathways are available for producing single-enantiomer this compound analogs:

  • Enantioselective (Asymmetric) Synthesis: This approach directly synthesizes the desired enantiomer, avoiding the formation of a racemic mixture. This is often a more efficient and atom-economical strategy.

  • Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. While a well-established technique, it inherently has a maximum theoretical yield of 50% for the desired enantiomer without a racemization/recycling protocol for the unwanted enantiomer.

The following sections provide a detailed comparison of these methods, including experimental protocols and performance data for analogous compounds.

Comparison of Enantioselective Synthesis and Separation Methods

The selection of an appropriate method depends on factors such as scalability, cost, available expertise, and the specific properties of the target molecule. The following tables summarize quantitative data for representative enantioselective synthesis and separation techniques for compounds structurally related to this compound.

Table 1: Comparison of Enantioselective Synthesis Methods for 2-Aryl-2-hydroxyacetic Acid Derivatives

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Enzymatic α-Hydroxylation [1]Methyl 2-phenylacetateEngineered Cytochrome P450 BM-3Moderate90High enantioselectivity, mild reaction conditions.Requires specialized enzymes and cofactor regeneration systems.
Enzymatic α-Hydroxylation [1]Propyl 2-phenylacetateEngineered Cytochrome P450 BM-3Moderate82Environmentally friendly (green chemistry).Substrate scope may be limited by enzyme specificity.
Asymmetric Alkylation [2](S)-Mandelic acid derivativeLDA / Alkyl Halide61-80>95 (diastereomeric excess)High diastereoselectivity, uses a readily available chiral starting material.Requires stoichiometric chiral auxiliary and multiple steps.

Table 2: Comparison of Chiral Resolution Methods for Benzoic Acid Analogs

MethodRacemateResolving Agent/Chiral Stationary PhaseYield of Diastereomer/Enantiomer (%)Diastereomeric/Enantiomeric Excess (%)Resolution Factor (Rs)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization (±)-α-Methylbenzylamine (as a model for an amine-containing analog)(R,R)-Tartaric AcidTypically <50% per enantiomerCan be >99% after recrystallizationN/AScalable, cost-effective for large quantities.Relies on trial-and-error to find a suitable resolving agent and solvent system.[3]
Chiral High-Performance Liquid Chromatography (HPLC) (±)-2-Amino-2-(2-methoxyphenyl)acetic acidTeicoplanin-based Chiral Stationary PhaseN/A (analytical)N/A (analytical)>1.5 (baseline separation)Rapid analysis, applicable to a wide range of compounds.Can be expensive for preparative scale, requires specialized columns.[4]
Gas Chromatography (after derivatization) [5]Chiral 2-hydroxy acidsO-(-)-menthoxycarbonylation followed by achiral GCN/A (analytical)N/A (analytical)1.7 - 4.8High resolution.Requires derivatization, not suitable for non-volatile compounds.

Experimental Protocols

This section provides detailed experimental methodologies for key techniques discussed in this guide.

Enantioselective Synthesis: Enzymatic α-Hydroxylation of a 2-Arylacetic Acid Ester (Representative Protocol)

This protocol is based on the enzymatic hydroxylation of 2-arylacetic acid esters using an engineered cytochrome P450 enzyme.[1]

Materials:

  • Engineered Cytochrome P450 BM-3 variant (e.g., 9-10A-F87A)

  • NADPH regeneration system (e.g., isocitrate dehydrogenase and sodium isocitrate)

  • Substrate (e.g., propyl 2-phenylacetate)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regeneration system components, and the engineered P450 enzyme.

  • Add the substrate (propyl 2-phenylacetate) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 25 °C) with shaking for a specified time (e.g., 7 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Chiral Resolution: Diastereomeric Salt Crystallization (General Protocol)

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic this compound analog

  • Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for regeneration

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.

  • In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent.

  • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of diastereomeric salt.

  • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.

  • To regenerate the enantiomerically enriched carboxylic acid, dissolve the purified diastereomeric salt in water and acidify the solution (e.g., with 1M HCl) to precipitate the carboxylic acid.

  • Extract the carboxylic acid with an organic solvent, dry the organic layer, and evaporate the solvent.

  • The enantiomeric purity of the recovered carboxylic acid should be determined by chiral HPLC or by measuring its specific rotation.

Chiral Separation: High-Performance Liquid Chromatography (HPLC) (General Protocol)

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound analog enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Teicoplanin-based, Polysaccharide-based, or Crown Ether-based).

Starting Mobile Phase Conditions (for a Teicoplanin-based column): [4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic Acid in Water

  • Gradient: Isocratic or a shallow gradient, to be optimized. A starting point could be 30:70 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined based on the UV absorbance maximum of the analyte.

Procedure:

  • Prepare a standard solution of the racemic analyte in the mobile phase.

  • Equilibrate the chiral column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the separation and adjust the mobile phase composition (ratio of organic modifier to aqueous phase, pH, and additives) and temperature to optimize the resolution between the enantiomers.

  • The goal is to achieve a resolution factor (Rs) of greater than 1.5 for baseline separation.

Visualization of Workflows

The following diagrams illustrate the general workflows for the enantioselective synthesis and separation processes.

Enantioselective_Synthesis_Workflow Start Achiral Starting Material Reaction Asymmetric Reaction (e.g., Enzymatic Hydroxylation) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Enantiomerically Enriched Product Workup->Product

Caption: General workflow for enantioselective synthesis.

Chiral_Resolution_Workflow Start Racemic Mixture Salt_Formation Diastereomeric Salt Formation (with Chiral Resolving Agent) Start->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers (Filtration) Crystallization->Separation Regeneration_1 Regeneration of Enantiomer 1 Separation->Regeneration_1 Solid Mother_Liquor Mother Liquor Separation->Mother_Liquor Filtrate Product_1 Pure Enantiomer 1 Regeneration_1->Product_1 Regeneration_2 Regeneration of Enantiomer 2 Product_2 Pure Enantiomer 2 Regeneration_2->Product_2 Mother_Liquor->Regeneration_2

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Conclusion

The choice between enantioselective synthesis and chiral resolution for producing enantiomerically pure this compound analogs is multifaceted. Asymmetric synthesis offers a more direct and potentially more efficient route, especially when high enantiomeric purity is required from the outset. However, the development of a robust asymmetric synthesis can be challenging and may require specialized catalysts or enzymes.

Chiral resolution, particularly through diastereomeric salt crystallization, remains a powerful and scalable method, especially in industrial settings. Its primary drawback is the inherent 50% yield limit for the desired enantiomer, although this can be addressed by implementing a racemization and recycling process for the unwanted enantiomer. Chiral HPLC is an invaluable analytical tool for determining enantiomeric purity and can also be used for preparative separations on a smaller scale.

Researchers and drug development professionals should carefully evaluate the specific requirements of their project, including scale, cost, and timeline, to select the most appropriate strategy for obtaining the desired enantiomerically pure compounds.

References

A Comparative Analysis of the Analgesic Effects of 6-Methoxysalicylic Acid and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This publication provides an objective comparison of the analgesic properties of 6-Methoxysalicylic acid and the widely-used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792). This guide synthesizes available experimental data to offer a clear comparison of their efficacy, outlines the methodologies used in these assessments, and visualizes the key biological pathways involved in their analgesic action.

Quantitative Comparison of Analgesic Efficacy

The analgesic potential of both 6-Methoxysalicylic acid and aspirin has been evaluated using the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic activity. The data presented below summarizes the effective doses and the extent of pain inhibition observed in these studies.

CompoundDose Range (mg/kg, p.o.)Analgesic Effect (Inhibition of Writhing)ED₅₀ (mg/kg)
6-Methoxysalicylic acid 10 - 100Significant dose-dependent reduction in abdominal constrictions.[1]Not explicitly determined
Aspirin 25 - 200Dose-related inhibition of acetic acid-induced abdominal constrictions.[2]43.7[2] - 81.4

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.

Mechanism of Action: A Shared Pathway with Potential Nuances

The primary mechanism of analgesic action for aspirin and other salicylic (B10762653) acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[3][4] Prostaglandins are key mediators of inflammation and pain.[4][5] By blocking COX-1 and COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain.[3][5]

Aspirin accomplishes this through irreversible acetylation of a serine residue in the active site of the COX enzyme.[6] Salicylic acid and its derivatives, on the other hand, are generally considered to be reversible inhibitors of COX.[4] More recent studies suggest that salicylic acid and its derivatives may also modulate signaling through the transcription factor nuclear factor-kappaB (NF-κB), which plays a central role in inflammatory processes.[6][7][8]

While specific mechanistic studies on the analgesic action of 6-Methoxysalicylic acid are not extensively available, its structural similarity to salicylic acid strongly suggests that it shares the fundamental mechanism of COX inhibition.

Analgesic Mechanism of Salicylates cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX Metabolized by Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Synthesizes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Promotes 6-Methoxysalicylic Acid 6-Methoxysalicylic Acid 6-Methoxysalicylic Acid->COX Inhibits Aspirin Aspirin Aspirin->COX Inhibits

Mechanism of Analgesic Action.

Experimental Protocols

The acetic acid-induced writhing test is a widely used and reliable method for screening peripheral analgesic activity. Below is a detailed methodology based on protocols from the cited literature.

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Animals: Male ICR mice (or similar strains) weighing approximately 20-25 grams are typically used. Animals are housed under standard laboratory conditions with free access to food and water. A period of fasting may be required before the experiment.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the experimental environment.

  • Grouping: Mice are randomly divided into control and treatment groups (n=5-6 per group).

  • Administration:

    • The control group receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).

    • The positive control group receives a standard analgesic drug, such as aspirin (e.g., 100 mg/kg, p.o.).

    • The test groups receive varying doses of the test compound (e.g., 6-Methoxysalicylic acid at 10, 30, 100 mg/kg, p.o.).

  • Induction of Writhing: Typically 30 to 60 minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with a 0.6% solution of acetic acid (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching behavior including arching of the back, extension of the hind limbs, and contraction of the abdomen) is counted for a specific period, usually 20 to 30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula:

    % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

  • Statistical Analysis: The data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the control and treated groups. A p-value of <0.05 is generally considered significant.

Experimental_Workflow_Writhing_Test start Start: Animal Acclimatization grouping Random Grouping of Mice (Control, Aspirin, 6-MSA) start->grouping administration Oral Administration of Vehicle, Aspirin, or 6-MSA grouping->administration wait Waiting Period (30-60 minutes) administration->wait induction Intraperitoneal Injection of Acetic Acid (0.6%) wait->induction observation Observation & Counting of Writhes (20-30 minutes) induction->observation analysis Data Analysis: % Inhibition Calculation observation->analysis end End: Comparative Efficacy Determined analysis->end

Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

The available evidence indicates that 6-Methoxysalicylic acid possesses analgesic properties, demonstrating a dose-dependent reduction of pain in the acetic acid-induced writhing model in mice.[1] While a direct head-to-head comparison study with aspirin is lacking, the effective dose range of 6-Methoxysalicylic acid (10-100 mg/kg) appears to overlap with the established effective doses of aspirin in the same experimental model.

The mechanism of action for 6-Methoxysalicylic acid is presumed to be similar to that of other salicylates, primarily through the inhibition of cyclooxygenase enzymes. Further research is warranted to fully elucidate the specific inhibitory profile of 6-Methoxysalicylic acid on COX-1 and COX-2 and to explore any additional mechanisms that may contribute to its analgesic effect. This information will be crucial for determining its potential as a novel analgesic agent and for understanding its therapeutic advantages and potential side-effect profile compared to established drugs like aspirin.

References

Comparative Guide to Bioanalytical Method Validation for 2-Hydroxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 2-hydroxy-4-methoxybenzoic acid in human plasma. The information presented is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Introduction to 2-Hydroxy-4-Methoxybenzoic Acid and Bioanalytical Method Validation

2-Hydroxy-4-methoxybenzoic acid is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and other drug development studies. Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. This guide compares two widely used analytical techniques for this purpose.

Comparison of Bioanalytical Methods

The choice of analytical technique depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput.

HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique.[1] It separates the analyte from other components in the plasma sample based on its physicochemical properties as it passes through a chromatographic column. The quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength.[1]

LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[1][2] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This technique offers superior specificity and sensitivity compared to HPLC-UV.[2][3]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the two methods, based on representative data and established regulatory guidelines from the FDA and EMA.[4][5][6][7]

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA/EMA)
Linearity (r²) 0.998> 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal should be at least 5 times the blank response.
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mLSignal should be within the linear range.
Intra-day Precision (%CV) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 10%± 5%Within ± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 13%± 7%Within ± 15% (± 20% at LLOQ)
Recovery 85%95%Consistent, precise, and reproducible.
Matrix Effect Not typically assessed< 15%CV of the slope of calibration curves should be < 15%.

Table 2: Quality Control (QC) Sample Performance

QC LevelHPLC-UVLC-MS/MS
Low QC (30 ng/mL)
Mean Concentration29.5 ng/mL30.2 ng/mL
%CV8.5%4.2%
%Accuracy98.3%100.7%
Medium QC (300 ng/mL)
Mean Concentration305.1 ng/mL298.8 ng/mL
%CV6.2%3.1%
%Accuracy101.7%99.6%
High QC (1500 ng/mL)
Mean Concentration1489.5 ng/mL1510.5 ng/mL
%CV5.8%2.5%
%Accuracy99.3%100.7%

Experimental Protocols

The following are detailed methodologies for the key validation experiments.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of 2-hydroxy-4-methoxybenzoic acid.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing the internal standard, e.g., a deuterated analog for LC-MS/MS) to 100 µL of plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the respective chromatography system.

Linearity

Prepare a set of at least six calibration standards spanning the expected concentration range. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Accuracy and Precision

Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and with at least five replicates on a single day (intra-day). Calculate the mean, standard deviation, coefficient of variation (%CV) for precision, and the percentage bias for accuracy.

Selectivity

Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention time of the analyte and internal standard.

Stability

Evaluate the stability of 2-hydroxy-4-methoxybenzoic acid in plasma under various conditions:

  • Freeze-Thaw Stability: Three freeze-thaw cycles.

  • Short-Term Stability: Room temperature for 24 hours.

  • Long-Term Stability: -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler for 24 hours.

Visualizations

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment cluster_result Result p1 Blank Plasma p2 Spiking with Analyte & IS p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer & Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 Detection (UV or MS/MS) a1->a2 a3 Data Acquisition a2->a3 v1 Linearity & Range a3->v1 v2 Accuracy & Precision a3->v2 v3 Selectivity a3->v3 v4 Stability a3->v4 v5 Matrix Effect (LC-MS/MS) a3->v5 r1 Validated Method v1->r1 v2->r1 v3->r1 v4->r1 v5->r1 Method_Selection_Logic start Start: Method Selection sensitivity High Sensitivity Required? (LLOQ < 1 ng/mL) start->sensitivity selectivity High Selectivity Required? (Complex Matrix) sensitivity->selectivity No lc_msms Choose LC-MS/MS sensitivity->lc_msms Yes cost Budget Constraints? selectivity->cost No selectivity->lc_msms Yes hplc_uv Choose HPLC-UV cost->hplc_uv Yes cost->lc_msms No

References

Spectroscopic data comparison of 2-Hydroxy-6-methoxybenzoic acid from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, access to reliable and consistent analytical data is paramount. This guide provides a detailed comparison of spectroscopic data for 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6) from various publicly accessible sources. By presenting experimental data in a clear, comparative format, this document aims to facilitate the verification and interpretation of analytical results for this compound.

This compound, also known as 6-methoxysalicylic acid, is a naturally occurring compound that has been isolated from various plant species.[1] Its structural elucidation and purity assessment rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes and compares the ¹H NMR, ¹³C NMR, IR, and MS data available from prominent databases, providing a valuable resource for quality control and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present a comparison of ¹H and ¹³C NMR data for this compound from different sources.

Table 1: ¹H NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
~10 (broad)s1H-COOHSigma-Aldrich Co. LLC.[2]
7.93 - 7.95m1HAr-HSigma-Aldrich Co. LLC.[2]
7.03 - 7.05m1HAr-HSigma-Aldrich Co. LLC.[2]
3.84s3H-OCH₃Sigma-Aldrich Co. LLC.[2]
6.5 - 7.5m3HAr-HW. Robien, Inst. of Org. Chem., Univ. of Vienna

Table 2: ¹³C NMR Spectroscopic Data Comparison

Chemical Shift (δ) ppmAssignmentSource
172.6C=OW. Robien, Inst. of Org. Chem., Univ. of Vienna
162.3Ar-CW. Robien, Inst. of Org. Chem., Univ. of Vienna
134.9Ar-CW. Robien, Inst. of Org. Chem., Univ. of Vienna
111.8Ar-CW. Robien, Inst. of Org. Chem., Univ. of Vienna
109.8Ar-CW. Robien, Inst. of Org. Chem., Univ. of Vienna
101.9Ar-CW. Robien, Inst. of Org. Chem., Univ. of Vienna
56.4-OCH₃W. Robien, Inst. of Org. Chem., Univ. of Vienna

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below compares the key IR absorption bands for this compound.

Table 3: IR Spectroscopic Data Comparison

Wavenumber (cm⁻¹)AssignmentSource
2500-3300 (broad)O-H stretch (carboxylic acid)Bio-Rad Laboratories, Inc.[2]
2950-3000C-H stretch (aromatic)Bio-Rad Laboratories, Inc.[2]
~1700C=O stretch (carboxylic acid)Bio-Rad Laboratories, Inc.[2]
~1600C=C stretch (aromatic)Bio-Rad Laboratories, Inc.[2]
~1250C-O stretch (ether)Bio-Rad Laboratories, Inc.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data Comparison

m/zInterpretationSource
168[M]⁺ (Molecular Ion)NIST Mass Spectrometry Data Center[2]
153[M-CH₃]⁺NIST Mass Spectrometry Data Center[2]
135[M-CH₃-H₂O]⁺NIST Mass Spectrometry Data Center[2]
107[M-CH₃-H₂O-CO]⁺NIST Mass Spectrometry Data Center[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the acquisition and comparison of spectroscopic data for a chemical compound like this compound.

Spectroscopic_Data_Workflow Spectroscopic Data Acquisition and Comparison Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis cluster_comparison Data Comparison cluster_reporting Reporting Sample Sample of this compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Raw NMR Data NMR->NMR_Data IR_Data Raw IR Data IR->IR_Data MS_Data Raw MS Data MS->MS_Data Processed_NMR Processed NMR Spectra NMR_Data->Processed_NMR Processed_IR Processed IR Spectrum IR_Data->Processed_IR Processed_MS Processed Mass Spectrum MS_Data->Processed_MS Comparative_Analysis Comparative Analysis Processed_NMR->Comparative_Analysis Processed_IR->Comparative_Analysis Processed_MS->Comparative_Analysis Database_Search Search Public Databases (e.g., PubChem, SDBS) Database_Search->Comparative_Analysis Literature_Data Published Literature Data Literature_Data->Comparative_Analysis Report Generate Comparison Report Comparative_Analysis->Report

Caption: Workflow for Spectroscopic Data Analysis.

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following provides a general overview of the methodologies typically employed for acquiring the spectroscopic data presented in this guide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., Bruker, Jeol) operating at a proton frequency of 300 MHz or higher.

    • Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-25 mg/mL.

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Infrared (IR) Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

    • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond, germanium).[2] Alternatively, the sample can be prepared as a KBr pellet.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Instrument: Various types of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

    • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.

    • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Discussion

The spectroscopic data for this compound from the different sources are generally in good agreement. Minor variations in chemical shifts in the NMR spectra can be attributed to differences in solvent, concentration, and instrument calibration. Similarly, slight differences in the peak positions and intensities in the IR spectra can arise from the sample preparation method (e.g., ATR vs. KBr pellet) and instrument resolution. The mass spectral data consistently shows the expected molecular ion and fragmentation pattern, confirming the compound's molecular weight and core structure.

This comparative guide highlights the importance of consulting multiple data sources for the verification of chemical structures. For critical applications, it is always recommended to acquire spectroscopic data in-house under well-defined experimental conditions to ensure the highest level of confidence in the results.

References

A Comparative Purity Analysis of Commercial 2-Hydroxy-6-methoxybenzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative benchmark of commercially available 2-Hydroxy-6-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present a summary of stated purities from various suppliers and outline a detailed experimental protocol for independent verification, empowering users to make informed purchasing decisions.

Commercial Supplier Purity Overview

A survey of prominent chemical suppliers reveals that the stated purity of this compound typically ranges from 98% to over 99%. While many suppliers offer high-purity grades, the specific impurity profiles can vary. The following table summarizes the publicly available purity information from a selection of commercial vendors. It is important to note that this information is based on supplier specifications and should be independently verified for critical applications.

SupplierStated Purity (%)Noteworthy Information
Supplier A99.34%[1]Provides a specific purity value.
Supplier B≥98%A common purity grade offered.
Supplier C-Purity not specified on the product page.
Supplier D-Purity not specified on the product page.

Unveiling Potential Impurities

The synthesis of this compound can potentially introduce several impurities. While specific impurity data for this compound is not always readily available on Certificates of Analysis, understanding the synthetic route can provide insights into potential contaminants. Common synthetic pathways may result in trace amounts of:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Isomers of the final product with the methoxy (B1213986) and hydroxyl groups at different positions on the benzoic acid ring.

  • Related Substances: Byproducts formed from side reactions during synthesis, such as demethylated or doubly methylated species.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Experimental Workflow for Purity Verification

To ensure the quality of this compound for research purposes, an independent purity verification is recommended. The following workflow outlines a standard procedure using High-Performance Liquid Chromatography (HPLC), a widely accepted analytical technique for purity determination.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation sample_prep Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol). hplc_injection Inject prepared sample and standard solutions into the HPLC system. sample_prep->hplc_injection std_prep Prepare a standard solution of known concentration for comparison. std_prep->hplc_injection chromatography Separation of components on a suitable stationary phase (e.g., C18 column) with a defined mobile phase. hplc_injection->chromatography detection Detection of eluted components using a UV detector at an appropriate wavelength. chromatography->detection peak_integration Integrate the peak areas of the main component and any impurities. detection->peak_integration purity_calc Calculate the purity of the sample based on the relative peak areas. peak_integration->purity_calc

Figure 1. A generalized workflow for the purity verification of this compound using HPLC.

Detailed Experimental Protocols

The following section provides a detailed methodology for the key experiments involved in the purity verification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade methanol, acetonitrile (B52724), and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

  • A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • The exact ratio should be optimized to achieve good separation of the main peak from any impurities. A gradient elution may be necessary for complex samples.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase or a suitable solvent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the commercial this compound.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Optimized mixture of aqueous and organic phases.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 298 nm is often suitable).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

5. Data Analysis and Purity Calculation:

  • Record the chromatograms for both the standard and sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the area of all peaks in the sample chromatogram.

  • Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The purity of this compound is a critical factor for ensuring the reliability and reproducibility of research outcomes. While commercial suppliers provide products with high stated purities, independent verification is a crucial step in quality control. The experimental workflow and detailed HPLC protocol provided in this guide offer a robust framework for researchers to assess the purity of their materials, thereby contributing to the integrity of their scientific work. By combining the information from suppliers with in-house analytical data, researchers can confidently select the most appropriate grade of this compound for their specific needs.

References

Comparative Docking Analysis of 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of 2-hydroxybenzoic acid derivatives based on their in-silico docking performance and in-vitro inhibitory activity against Sirtuin 5 (SIRT5), a promising therapeutic target for several human diseases, including cancer. The data presented herein is collated from a detailed study identifying and optimizing novel SIRT5 inhibitors, offering insights into their structure-activity relationships (SAR).[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Analysis

The following table summarizes the in-vitro inhibitory activity (IC50), thermal shift assay data (ΔTm), and molecular docking scores for a selection of 2-hydroxybenzoic acid derivatives against SIRT5.[1] Lower IC50 values indicate greater inhibitory potency, while higher ΔTm values suggest stronger binding to the protein. The docking scores provide a theoretical estimation of the binding affinity.

Compound IDStructureIC50 (μM)ΔTm (°C) at 100 μMDocking Score (GOLD score)
11 5-acetamido-2-hydroxybenzoic acid26.4 ± 0.81.8Not explicitly stated, but used as a reference
12 ethyl 5-acetamido-2-hydroxybenzoate> 400Not determinedNot explicitly stated, but shown to have reduced interactions
14 N-(4-isothiocyanato-3-hydroxyphenyl)acetamide13.5 ± 0.52.1Not explicitly stated, but binds similarly to 11
30 2-hydroxy-5-nitrobenzoic acid4.3 ± 0.33.2Not explicitly stated, but identified as most potent
43 2-hydroxy-5-(N-(phenyl)sulfamoyl)benzoic acid2.5 ± 0.23.8Not explicitly stated, but has a 10-fold improved potency
Suramin Positive Control28.4 ± 2.5Not determinedNot applicable

Key Protein-Ligand Interactions

Molecular docking studies revealed key interactions between the 2-hydroxybenzoic acid derivatives and the active site of SIRT5. The carboxylate group of the hit compound 11 forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102.[1] The adjacent hydroxyl group forms a hydrogen bond with Val221, and the acetyl carbonyl group forms another hydrogen bond with Tyr255.[1] Additionally, pi-pi stacking interactions with Phe223 and Tyr255 were observed.[1] The most potent analogue, compound 30 , also forms a salt bridge with Arg105 via its carboxylate group and a hydrogen bond with Val221 through its hydroxyl group.[1] A potential hydrogen bond between the nitro group of compound 30 and the hydroxyl group of Tyr255 was also identified.[1] Masking the carboxylic acid group, as in compound 12 , resulted in a near-complete loss of inhibitory activity, confirming the crucial role of this functional group in binding.[1]

Experimental Protocols

The following is a summary of the experimental protocol used for the molecular docking studies of 2-hydroxybenzoic acid derivatives against SIRT5.[1]

1. Protein Preparation: The crystal structure of human SIRT5 was obtained from the Protein Data Bank (PDB ID: 2NYR). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein structure.

2. Ligand Preparation: The 3D structures of the 2-hydroxybenzoic acid derivatives were generated. The structures were then subjected to energy minimization to obtain low-energy conformations.

3. Molecular Docking Simulation: Molecular docking simulations were performed to predict the binding modes of the derivatives in the SIRT5 active site. The study reported a highly significant correlation (R² = 0.71) between the docking scores (GOLD score) and the experimental pIC50 values, indicating the reliability of the docking protocol.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative molecular docking study and the key interactions within the SIRT5 binding pocket.

G cluster_prep Preparation cluster_dock Docking & Analysis cluster_val Validation PDB Protein Structure Retrieval (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Prot_Prep Ligand Ligand Structure Generation Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking Simulation Prot_Prep->Docking Lig_Prep->Docking Scoring Binding Affinity Prediction (Docking Score) Docking->Scoring Analysis Interaction Analysis Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Experimental Experimental Validation (e.g., IC50, ΔTm) SAR->Experimental

Caption: General workflow for a comparative molecular docking study.

G cluster_protein SIRT5 Active Site Residues cluster_ligand 2-Hydroxybenzoic Acid Derivative Arg105 Arg105 Tyr102 Tyr102 Val221 Val221 Tyr255 Tyr255 Phe223 Phe223 Carboxylate Carboxylate Group Carboxylate->Arg105 Salt Bridge Carboxylate->Tyr102 H-Bond Hydroxyl Hydroxyl Group Hydroxyl->Val221 H-Bond R_Group Variable R-Group R_Group->Tyr255 H-Bond / Pi-Pi R_Group->Phe223 Pi-Pi Stacking

Caption: Key interactions of 2-hydroxybenzoic acid derivatives in the SIRT5 active site.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-6-methoxybenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Hydroxy-6-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH/MSHA-approved respirator is necessary.To prevent respiratory tract irritation.[1]

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Spill Management Protocol

In the event of a spill, immediate and correct cleanup is crucial to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Ventilate the Area: Immediately ensure the area is well-ventilated to disperse any airborne dust.

  • Restrict Access: Limit entry to the affected area to essential personnel with the correct PPE.

  • Contain the Spill: Prevent the spread of the solid material.

  • Avoid Dust Generation: Carefully sweep or shovel the spilled solid material.[3] Do not use methods that could create dust clouds, such as dry sweeping with a coarse broom.

  • Collect the Material: Place the spilled solid into a suitable, sealed, and clearly labeled container for disposal.[2]

  • Clean the Area: Once the bulk material is removed, decontaminate the surface with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Protocol for this compound

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4][5] Under no circumstances should this chemical be discharged into the sewer system or the environment.[2][3][4]

Waste Collection and Storage
  • Container Selection: Collect waste this compound and contaminated materials in a sturdy, leak-proof container that is compatible with the chemical.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any relevant hazard pictograms.[3][6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents.[6]

  • Empty Containers: Triple rinse empty containers with a suitable solvent.[6][7] Collect the rinsate as hazardous waste.[6][7] After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]

Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Coordinate with your institution's EHS department or a licensed chemical waste disposal company for pickup.[3][6]

  • Maintain Records: Keep detailed records of the disposal, including the date, quantity of waste, and the name of the disposal company.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Disposal Process cluster_spill Spill Scenario start Generate 2-Hydroxy-6-methoxybenzoic acid waste collect_waste Collect in a labeled, compatible container start->collect_waste spill Spill Occurs start->spill Potential Event store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company store_waste->contact_ehs pickup Arrange for hazardous waste pickup contact_ehs->pickup document Maintain disposal records pickup->document spill_protocol Follow Spill Management Protocol spill->spill_protocol collect_spill_waste Collect spill debris as hazardous waste spill_protocol->collect_spill_waste collect_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Hydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxy-6-methoxybenzoic acid, a salicylic (B10762653) acid derivative with analgesic properties.[1] Adherence to these protocols is vital for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn.[4]
Eye Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5][6][7]
Body Protection Laboratory coatA standard laboratory coat is required to prevent skin contact.[6][8]
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or ventilation is inadequate.[3][6][9]

Operational Plan for Safe Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[4][6][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8][11]

Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the risk of spills.[4]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a fume hood or a designated containment area to control dust. Take care to avoid the creation of dust clouds.[4]

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Heating: If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.[4]

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[4][8] Clean the work area and decontaminate any equipment used.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[8][9][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[8][9][11]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[8][11]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Solid Waste: Collect solid residues and contaminated materials in a suitable, closed, and labeled container for disposal.[5][8]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for chemical waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not release into the environment.[5][8] Contact an approved waste disposal plant for proper disposal.[8][11]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Set up Workspace in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh Proceed to Handling handling_transfer Transfer Compound to Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_decon Decontaminate Workspace and Equipment handling_dissolve->post_decon Experiment Complete post_wash Wash Hands Thoroughly post_decon->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect After Cleanup disp_dispose Dispose via Approved Waste Service disp_collect->disp_dispose

Caption: A flowchart outlining the safe handling procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methoxybenzoic acid
Reactant of Route 2
2-Hydroxy-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.